molecular formula C19H18N2O4S B602701 Ketopioglitazone-d4 CAS No. 1215370-26-5

Ketopioglitazone-d4

Cat. No.: B602701
CAS No.: 1215370-26-5
M. Wt: 374.4 g/mol
InChI Key: JMLKLMFMQRAJNI-USSMZTJJSA-N
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Description

A deuterated labelled form of Pioglitazone Ketone (M-III) which is a metabolite of Pioglitazone, a prescription drug of the thiazolidinedione (TZD) class.

Properties

IUPAC Name

5-[[4-[2-(5-acetylpyridin-2-yl)ethoxy]-2,3,5,6-tetradeuteriophenyl]methyl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S/c1-12(22)14-4-5-15(20-11-14)8-9-25-16-6-2-13(3-7-16)10-17-18(23)21-19(24)26-17/h2-7,11,17H,8-10H2,1H3,(H,21,23,24)/i2D,3D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLKLMFMQRAJNI-USSMZTJJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1CC2C(=O)NC(=O)S2)[2H])[2H])OCCC3=NC=C(C=C3)C(=O)C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90670099
Record name 5-({4-[2-(5-Acetylpyridin-2-yl)ethoxy](~2~H_4_)phenyl}methyl)-1,3-thiazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215370-26-5
Record name 5-({4-[2-(5-Acetylpyridin-2-yl)ethoxy](~2~H_4_)phenyl}methyl)-1,3-thiazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Role of Ketopioglitazone-d4 in Modern Pharmaceutical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ketopioglitazone-d4, a deuterated analog of a key active metabolite of the antidiabetic drug Pioglitazone. Its principal application in research is as an internal standard for quantitative bioanalysis, particularly in pharmacokinetic and metabolic studies. The inclusion of deuterium atoms allows for mass differentiation from the endogenous metabolite in mass spectrometry-based assays, ensuring high accuracy and precision.

Core Concepts: The Utility of Deuterated Internal Standards

In quantitative mass spectrometry, internal standards are crucial for correcting variability throughout the analytical process. Deuterated internal standards, such as this compound, are considered the gold standard because their physicochemical properties are nearly identical to the analyte of interest. This ensures that the standard and the analyte behave similarly during sample preparation, chromatography, and ionization, allowing for reliable quantification even in complex biological matrices.[1]

Key Advantages of Using this compound as an Internal Standard:

  • Minimization of Matrix Effects: Co-elution with the analyte allows for compensation of ion suppression or enhancement.

  • Correction for Sample Loss: Accounts for losses during extraction and sample handling.

  • Improved Accuracy and Precision: Normalization of the analyte's response to the internal standard's response enhances data reliability.

  • Enhanced Method Robustness: Makes the analytical method less susceptible to minor variations in experimental conditions.[1]

Quantitative Data Summary

The following tables summarize key quantitative parameters from representative bioanalytical methods for the quantification of Pioglitazone and its metabolites, including Ketopioglitazone, using this compound as an internal standard.

Table 1: LC-MS/MS Method Parameters for the Analysis of Pioglitazone and its Metabolites

ParameterPioglitazoneHydroxy PioglitazoneKeto Pioglitazone
Linear Range 10-3000 ng/mL5-2000 ng/mLN/A
LLOQ 10 pg/mL10 pg/mL10 pg/mL
Intra-day Precision (%CV) < 8.98%< 12.4%< 11.4%
Intra-day Accuracy (%Bias) -5.7% to 1.8%-5.7% to 1.8%-5.7% to 1.8%
Correlation Coefficient (r) > 0.997> 0.997> 0.997

Data is a composite from multiple sources for illustrative purposes.[2][3]

Table 2: Pharmacokinetic Parameters of Pioglitazone and its Active Metabolites

ParameterPioglitazoneM-III (Keto) & M-IV (Hydroxy)
Half-life (t½) 3-7 hours16-24 hours
Time to Peak (Tmax) ~2 hoursN/A
Protein Binding >99%>98%
Metabolism CYP2C8 and CYP3A4-

Data compiled from various pharmacokinetic studies.[4][5][6]

Experimental Protocols

A detailed methodology for a typical pharmacokinetic study involving the quantification of Pioglitazone and its metabolites using this compound as an internal standard is provided below.

Bioanalytical Method for Quantification of Pioglitazone and Metabolites in Human Plasma by LC-MS/MS

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a polypropylene tube, add 50 µL of the internal standard working solution (containing this compound).

  • Vortex the sample for 30 seconds.

  • Add 1.5 mL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 10 minutes at 2500 rpm.

  • Centrifuge the samples at 4500 rpm for 25 minutes at 5°C.

  • Transfer the supernatant for LC-MS/MS analysis.[7]

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography System: ACQUITY UPLC H-Class System or equivalent.[2]

  • Mass Spectrometer: Xevo TQD Mass Spectrometer or a similar triple quadrupole instrument.[2]

  • Column: C8 or C18 analytical column (e.g., Kinetex® 50 x 4.6 mm, 5 µm).[3]

  • Mobile Phase: A gradient of methanol and 0.1% formic acid in water.[3]

  • Flow Rate: 0.7 mL/min.[3]

  • Injection Volume: 8 µL.[3]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[3]

  • Detection: Multiple Reaction Monitoring (MRM).

3. Data Analysis and Quantification

  • A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • The concentration of the analytes in the quality control and unknown samples is determined using the calibration curve.

  • The method should be validated according to regulatory guidelines (e.g., FDA, PMDA) for selectivity, accuracy, precision, recovery, and stability.[8][9]

Visualizations

Pioglitazone Signaling Pathway

The primary mechanism of action of Pioglitazone is through the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism.

Pioglitazone_Signaling_Pathway cluster_nucleus Nucleus Pioglitazone Pioglitazone PPARg PPARγ Pioglitazone->PPARg Binds and Activates PPRE PPRE (Peroxisome Proliferator Response Element) PPARg->PPRE Heterodimerizes and Binds to DNA RXR RXR RXR->PPRE Heterodimerizes and Binds to DNA Gene_Expression Target Gene Transcription PPRE->Gene_Expression Initiates Insulin_Sensitivity Increased Insulin Sensitivity Gene_Expression->Insulin_Sensitivity Glucose_Uptake Increased Glucose Uptake Gene_Expression->Glucose_Uptake Lipid_Metabolism Regulation of Lipid Metabolism Gene_Expression->Lipid_Metabolism

Caption: Pioglitazone's mechanism of action via PPARγ activation.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for a pharmacokinetic study utilizing a deuterated internal standard like this compound.

PK_Workflow Dosing Drug Administration (Pioglitazone) Sampling Biological Sample Collection (e.g., Plasma) Dosing->Sampling Spiking Spiking with Internal Standard (this compound) Sampling->Spiking Extraction Sample Preparation (e.g., Protein Precipitation) Spiking->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Data Processing and Quantification Analysis->Quantification PK_Modeling Pharmacokinetic Modeling and Analysis Quantification->PK_Modeling

Caption: Workflow for a pharmacokinetic study using an internal standard.

References

Ketopioglitazone-d4 as a Metabolite of Pioglitazone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pioglitazone, a member of the thiazolidolidinedione class, is a widely prescribed oral anti-diabetic agent for the management of type 2 diabetes mellitus. Its therapeutic effects are mediated through the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ), which leads to enhanced insulin sensitivity. The clinical efficacy of Pioglitazone is not solely attributable to the parent drug; its biotransformation results in the formation of several pharmacologically active metabolites. Among these, Ketopioglitazone (M-III) is a significant contributor to the overall therapeutic effect. Understanding the metabolic fate of Pioglitazone and accurately quantifying its metabolites is paramount for comprehensive pharmacokinetic and pharmacodynamic assessments. This technical guide provides an in-depth overview of the metabolic pathway leading to Ketopioglitazone, its mechanism of action, and the critical role of the deuterated analog, Ketopioglitazone-d4, as an internal standard in bioanalytical methodologies. Detailed experimental protocols and quantitative data are presented to support researchers in the field of drug metabolism and clinical pharmacology.

Introduction to Pioglitazone Metabolism

Pioglitazone is extensively metabolized in the liver, primarily through oxidation and hydroxylation reactions mediated by the cytochrome P450 (CYP) enzyme system.[1][2] This metabolic conversion produces a series of metabolites, some of which retain significant pharmacological activity. The two principal active metabolites found in human serum are M-IV (Hydroxypioglitazone) and M-III (Ketopioglitazone).[1][3][4] M-IV is a primary metabolite, which is then further oxidized to form the secondary metabolite M-III.[1] These active metabolites have longer half-lives than the parent compound, contributing to the extended duration of Pioglitazone's glucose-lowering effects.[3][5]

The use of stable isotope-labeled internal standards is the gold standard for quantitative bioanalysis using mass spectrometry. This compound is a deuterated form of Ketopioglitazone, where four hydrogen atoms have been replaced by deuterium. Due to its identical chemical properties to the endogenous metabolite but different mass, it serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, enabling precise and accurate quantification of Ketopioglitazone in complex biological matrices like plasma.[6][7][8]

Metabolic Pathway of Pioglitazone to Ketopioglitazone

The biotransformation of Pioglitazone is a multi-step process predominantly carried out by hepatic CYP enzymes. In vitro studies using human liver microsomes and recombinant CYP isoforms have identified CYP2C8 as the primary enzyme responsible for Pioglitazone metabolism, with a lesser contribution from CYP3A4.[9][10][11] The initial step involves the hydroxylation of the ethyl side chain of Pioglitazone to form the active metabolite M-IV. Subsequently, M-IV is oxidized to form the active keto-derivative, M-III (Ketopioglitazone).[1][2]

G cluster_0 Hepatic Metabolism Pioglitazone Pioglitazone M_IV M-IV (Hydroxypioglitazone) Pioglitazone->M_IV Hydroxylation (CYP2C8 > CYP3A4) M_III M-III (Ketopioglitazone) M_IV->M_III Oxidation

Figure 1: Metabolic conversion of Pioglitazone to its active metabolites.

Mechanism of Action: PPARγ Signaling Pathway

Like its parent compound, Ketopioglitazone exerts its therapeutic effects by acting as a selective agonist for the nuclear receptor, Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ).[12][13] PPARγ is a key transcriptional regulator involved in adipogenesis, lipid metabolism, and insulin signaling.[14][15]

Upon binding by an agonist such as Pioglitazone or Ketopioglitazone, PPARγ undergoes a conformational change. It then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[15][16] This binding event recruits co-activator proteins, initiating the transcription of genes that regulate glucose and lipid homeostasis. The downstream effects include increased expression of glucose transporters (like GLUT4), enhanced insulin sensitivity in adipose tissue, muscle, and liver, and regulation of adipokine secretion.[13][16][17]

G cluster_0 Cellular Environment Ligand Pioglitazone or Ketopioglitazone (M-III) PPARg PPARγ Ligand->PPARg Binds & Activates Complex PPARγ-RXR Heterodimer PPARg->Complex Heterodimerizes with RXR RXR RXR->Complex PPRE PPRE (on DNA) Complex->PPRE Binds to Transcription Gene Transcription PPRE->Transcription Initiates Response Increased Insulin Sensitivity Regulation of Glucose & Lipid Metabolism Transcription->Response Leads to

Figure 2: Simplified PPARγ signaling pathway activated by Pioglitazone/Ketopioglitazone.

Quantitative Data Summary

The following tables summarize key quantitative data related to the pharmacokinetics and analysis of Pioglitazone and its metabolites.

Table 1: Pharmacokinetic Parameters of Pioglitazone and its Active Metabolites

Parameter Pioglitazone M-III (Ketopioglitazone) M-IV (Hydroxypioglitazone) Reference(s)
Tmax (hours) 1.5 - 4.0 - - [3][12]
Half-life (hours) 3 - 9 16 - 24 16 - 24 [3][5][12]
Protein Binding >99% >98% >98% [12][17]
Apparent Clearance (L/hr) 5 - 7 - - [12]

| Volume of Distribution (L/kg) | 0.253 - 0.63 | - | - |[3][12] |

Table 2: In Vitro Metabolism of Pioglitazone and CYP Inhibition

Parameter Value Reference(s)
Primary Metabolizing Enzymes CYP2C8, CYP3A4 [9][10]
Intrinsic Clearance (M-IV formation)
CYP2C8 58 pmol/min/nmol CYP [18]
CYP1A2 58 pmol/min/nmol CYP [18]
CYP2D61* 53 pmol/min/nmol CYP [18]
IC50 of CYP2C8 Inhibitors (M-IV formation)
Montelukast 0.18 µM [9]
Zafirlukast 0.78 µM [9]

|     Gemfibrozil | 59 µM |[9] |

Table 3: LC-MS/MS Parameters for the Analysis of Pioglitazone and Metabolites

Analyte Precursor Ion (m/z) Product Ion (m/z) Reference(s)
Pioglitazone 357.1 134.0 [6][19]
Hydroxypioglitazone (M-IV) 373.1 150.0 [6][19]
Ketopioglitazone (M-III) 371.0 148.0 [6][19]
Pioglitazone-d4 (Internal Standard) 361.1 138.0 [6][8]
This compound (Internal Standard) 375.1 152.0 [6]

| Hydroxypioglitazone-d5 (Internal Standard) | 378.1 | 154.0 |[6] |

Experimental Protocols

Protocol for In Vitro Metabolism using Human Liver Microsomes (HLM)

This protocol outlines a typical experiment to determine the CYP enzymes responsible for Pioglitazone metabolism.

  • Preparation of Incubation Mixture: In microcentrifuge tubes, combine pooled human liver microsomes (HLMs), a phosphate buffer solution (pH 7.4), and a clinically relevant concentration of Pioglitazone (e.g., 1 µM).[10]

  • CYP Inhibition (Optional): To identify specific enzyme contributions, pre-incubate separate reactions with selective chemical inhibitors for various CYP isoforms (e.g., ketoconazole for CYP3A4, gemfibrozil for CYP2C8).[9]

  • Initiation of Reaction: Pre-warm the mixtures to 37°C. Initiate the metabolic reaction by adding a solution of NADPH (a required cofactor).

  • Incubation: Incubate the reactions at 37°C for a specified time (e.g., 60 minutes).[10]

  • Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile. This also serves to precipitate the microsomal proteins.

  • Sample Processing: Centrifuge the tubes to pellet the precipitated proteins. Transfer the supernatant containing the parent drug and metabolites for analysis.

  • Analysis: Analyze the samples using a validated HPLC or LC-MS/MS method to measure the depletion of Pioglitazone and the formation of its metabolites (e.g., M-IV).[18]

G cluster_workflow In Vitro Metabolism Workflow A 1. Prepare Incubation Mix (HLM + Buffer + Pioglitazone) B 2. Initiate Reaction (Add NADPH at 37°C) A->B C 3. Incubate (e.g., 60 min at 37°C) B->C D 4. Terminate Reaction (Add cold Acetonitrile) C->D E 5. Centrifuge & Collect Supernatant D->E F 6. LC-MS/MS Analysis (Quantify Pioglitazone & M-IV) E->F

Figure 3: Experimental workflow for in vitro metabolism of Pioglitazone.

Protocol for Quantification of Ketopioglitazone in Human Plasma using LC-MS/MS

This protocol describes a method for the accurate measurement of Ketopioglitazone in clinical or research samples.

  • Sample Preparation: To a known volume of human plasma (e.g., 100 µL), add the internal standard solution containing this compound.

  • Protein Precipitation: Add a precipitating agent, such as acetonitrile, to the plasma sample. Vortex thoroughly to ensure complete protein precipitation.[6]

  • Extraction: Centrifuge the sample to pellet the precipitated proteins. The supernatant can be directly analyzed, or further purified using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for enhanced cleanliness and sensitivity.[7][8]

  • Chromatographic Separation: Inject the processed sample extract onto an LC system equipped with a suitable reverse-phase column (e.g., Hypersil GOLD C18).[6] Elute the analytes using a gradient mobile phase, typically consisting of an aqueous component (e.g., water with formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol).[8][17]

  • Mass Spectrometric Detection: The column effluent is directed into a tandem mass spectrometer operating in electrospray positive ionization (ESI+) mode.[6]

  • Quantification: Monitor the specific precursor-to-product ion transitions (Selected Reaction Monitoring - SRM) for both Ketopioglitazone and the internal standard, this compound (see Table 3).[6] The concentration of Ketopioglitazone is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

G cluster_workflow Bioanalytical Workflow for Ketopioglitazone A 1. Plasma Sample + this compound (IS) B 2. Protein Precipitation (e.g., Acetonitrile) A->B C 3. Centrifugation & Supernatant Collection B->C D 4. LC Separation (C18 Column) C->D E 5. MS/MS Detection (ESI+, SRM Mode) D->E F 6. Quantification (Analyte/IS Ratio vs Curve) E->F

References

An In-depth Technical Guide to the Synthesis and Characterization of Ketopioglitazone-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ketopioglitazone-d4, a deuterated analog of a key metabolite of the antidiabetic drug pioglitazone. This document details its physicochemical properties, a proposed synthetic pathway, and available characterization data. It is intended to serve as a valuable resource for researchers utilizing this compound as an internal standard in pharmacokinetic and metabolic studies, as well as for those involved in the synthesis of isotopically labeled compounds.

Physicochemical Properties of this compound

This compound, also known as 5-((4-(2-(5-acetyl-2-pyridinyl)ethoxy)phenyl-d4)methyl)-2,4-thiazolidinedione, is the deuterated form of Ketopioglitazone (M-III), a major active metabolite of Pioglitazone. The incorporation of four deuterium atoms provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based bioanalytical assays.

PropertyValueReference
Chemical Name 5-((4-(2-(5-acetyl-2-pyridinyl)ethoxy)phenyl-d4)methyl)-2,4-thiazolidinedione[1]
Synonyms Keto-Pioglitazone (M-III)-d4[1]
CAS Number 1215370-26-5[1]
Molecular Formula C₁₉H₁₄D₄N₂O₄S[2]
Molecular Weight 374.45 g/mol [2]

Proposed Synthesis of this compound

While a detailed, publicly available synthesis protocol for this compound is scarce due to its primary role as a commercial analytical standard, a plausible synthetic route can be proposed based on the known synthesis of pioglitazone and its metabolites, combined with established deuterium labeling techniques.

The proposed synthesis involves the coupling of a deuterated phenoxyethanol fragment with the thiazolidinedione moiety, followed by oxidation. The deuterium atoms are typically introduced onto the phenyl ring of the 4-hydroxyphenylethanol precursor.

Synthesis_Workflow reactant reactant intermediate intermediate product product reagent reagent A 4-Hydroxyphenylethanol-d4 C Intermediate A A->C Etherification B 2-Chloro-5-acetylpyridine B->C E Intermediate B C->E Knoevenagel Condensation D Thiazolidine-2,4-dione D->E F This compound E->F Reduction of exocyclic double bond R1 Base (e.g., K2CO3) R2 Condensation R3 Reduction

Proposed synthetic workflow for this compound.
Generalized Experimental Protocol for Synthesis:

  • Synthesis of the Deuterated Precursor: The synthesis would commence with the preparation of 4-hydroxyphenylethanol-d4. This can be achieved through deuterium gas reduction of a suitable precursor, such as a protected 4-hydroxyphenylacetic acid derivative, or through acid-catalyzed H/D exchange on 4-hydroxyphenylethanol.

  • Etherification: The deuterated 4-hydroxyphenylethanol-d4 is then reacted with 2-chloro-5-acetylpyridine in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., DMF) to form the ether linkage.

  • Knoevenagel Condensation: The resulting intermediate is condensed with thiazolidine-2,4-dione in a reaction catalyzed by a weak base (e.g., piperidine) to form a benzylidene intermediate.

  • Reduction: The exocyclic double bond of the benzylidene intermediate is then selectively reduced to yield the final product, this compound. This reduction can be carried out using various methods, such as catalytic hydrogenation.

  • Purification: The final compound is purified using standard techniques like column chromatography and recrystallization to achieve high purity suitable for use as an analytical standard.

Characterization of this compound

Comprehensive characterization is crucial to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.

Mass Spectrometry

Mass spectrometry is a primary technique for characterizing this compound, particularly in its application as an internal standard. The mass spectrum confirms the molecular weight and the fragmentation pattern can be used for structural elucidation. In tandem mass spectrometry (MS/MS), specific precursor-to-product ion transitions are monitored for quantification.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Reference
Ketopioglitazone371.0148.0[3]
This compound 375.1 152.0

Note: The m/z values for this compound are inferred based on a +4 Da shift from the non-deuterated analog.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the chemical structure and the precise location of the deuterium labels.

  • ¹H NMR: The proton NMR spectrum of this compound would be expected to be very similar to that of Ketopioglitazone, with the key difference being the absence of signals corresponding to the protons that have been replaced by deuterium on the phenyl ring.

  • ²H NMR: Deuterium NMR would show a signal corresponding to the deuterium atoms, confirming their presence.

  • ¹³C NMR: The carbon NMR spectrum would show signals for all carbon atoms, with those bonded to deuterium potentially showing a characteristic triplet splitting pattern due to C-D coupling.

Note: Publicly available, detailed NMR spectra for this compound are not readily found in the scientific literature. Researchers would typically acquire this data upon synthesis or receive it with the purchase of a certified reference standard. A predicted ¹H NMR spectrum of the non-deuterated Ketopioglitazone can be found in various databases and would serve as a reference for comparison.[4]

Application as an Internal Standard in LC-MS/MS

This compound is primarily used as an internal standard for the accurate quantification of Ketopioglitazone in biological matrices such as plasma and urine. Its chemical and physical properties are nearly identical to the non-deuterated analyte, ensuring similar behavior during sample preparation and chromatographic separation. The mass difference allows for its distinct detection by the mass spectrometer.

LCMSMS_Workflow step step input input output output A Biological Sample (e.g., Plasma) B Spike with this compound (Internal Standard) A->B C Sample Preparation (e.g., Protein Precipitation, SPE) B->C D LC Separation C->D E MS/MS Detection D->E F Quantification (Analyte/IS Ratio) E->F

Workflow for the use of this compound in LC-MS/MS.
Generalized Protocol for Bioanalysis:

  • Sample Collection: Collect biological samples (e.g., plasma) from subjects administered with pioglitazone.

  • Internal Standard Spiking: Add a known amount of this compound solution to each sample, as well as to the calibration standards and quality control samples.

  • Sample Preparation: Perform protein precipitation (e.g., with acetonitrile) or solid-phase extraction to remove interferences from the biological matrix.

  • LC-MS/MS Analysis: Inject the extracted sample into an LC-MS/MS system. The chromatographic method should be optimized to separate Ketopioglitazone from other metabolites and endogenous compounds. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both the analyte and the internal standard.

  • Quantification: The concentration of Ketopioglitazone in the samples is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve.

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. For specific applications, researchers should refer to the certificate of analysis provided with the commercial standard or perform their own comprehensive characterization of the in-house synthesized material.

References

An In-depth Technical Guide to the Chemical Properties of Deuterated Ketopioglitazone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of deuterated Ketopioglitazone, a significant metabolite of the antidiabetic drug pioglitazone. This document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its physicochemical characteristics, synthesis, and mechanism of action, with a focus on its peroxisome proliferator-activated receptor-gamma (PPARγ)-independent activities.

Physicochemical Properties

Deuteration, the selective replacement of hydrogen with its heavy isotope deuterium, can subtly alter the physicochemical properties of a molecule. While specific experimental data for deuterated Ketopioglitazone is not extensively published, the following tables provide the known properties of Ketopioglitazone and the anticipated effects of deuteration based on studies of similar compounds. The primary advantage of deuteration lies in the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down metabolic processes, potentially leading to an improved pharmacokinetic profile.[1][2]

Table 1: Physicochemical Properties of Ketopioglitazone and Deuterated Ketopioglitazone (Keto Pioglitazone-d4)

PropertyKetopioglitazoneDeuterated Ketopioglitazone (Keto Pioglitazone-d4)Reference
Molecular Formula C₁₉H₁₈N₂O₄SC₁₉H₁₄D₄N₂O₄S[3][4]
Molecular Weight 370.4 g/mol 374.45 g/mol [3][4]
CAS Number 146062-45-51185033-84-4 or 1215370-26-5[4][5]
Predicted pKa (Strongest Acidic) 6.66Expected to be similar to the non-deuterated form[6]
Predicted pKa (Strongest Basic) 5.6Expected to be similar to the non-deuterated form[6]
Predicted logP 3.17May be slightly lower than the non-deuterated form[6]
Melting Point Not availableMay be slightly lower than the non-deuterated form[7]
Aqueous Solubility 0.00441 mg/mL (predicted for Pioglitazone)May be slightly higher than the non-deuterated form[6][7]

Note: Predicted values for pKa and logP are for the parent compound pioglitazone and are expected to be similar for ketopioglitazone. The effects of deuteration on these properties are generally minor but can influence solubility and hydrophilicity.[7]

Synthesis of Deuterated Ketopioglitazone

While a specific, detailed protocol for the synthesis of deuterated Ketopioglitazone is not publicly available, a plausible synthetic route can be extrapolated from the synthesis of deuterated pioglitazone and general methods for synthesizing thiazolidinedione derivatives.[8][9][10][11][12] The synthesis of deuterated pioglitazone stereoisomers has been described to involve a deuterium/hydrogen (H/D) exchange from pioglitazone hydrochloride. A similar principle would apply to the synthesis of deuterated Ketopioglitazone.

Proposed Synthetic Pathway

A potential method involves the synthesis of a deuterated precursor followed by cyclization to form the thiazolidinedione ring. For Keto Pioglitazone-d4, where the deuterium atoms are on the ethoxy linker, the synthesis would likely involve a deuterated 2-(5-acetyl-2-pyridinyl)ethanol-d4 intermediate.

Diagram 1: Proposed Synthesis of Deuterated Ketopioglitazone

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Coupling and Cyclization A 5-acetyl-2-vinylpyridine C 2-(5-acetyl-2-pyridinyl)ethanol-d4 A->C Hydroboration-oxidation with deuterated reagents B Deuterated ethylene glycol B->C E 5-((4-(2-(5-acetyl-2-pyridinyl)ethoxy-d4)phenyl)methyl)thiazolidine-2,4-dione (Deuterated Ketopioglitazone) C->E Williamson ether synthesis D 4-fluorobenzaldehyde D->E Knoevenagel condensation F Thiazolidine-2,4-dione F->E Followed by reduction

Caption: Proposed synthetic route for deuterated Ketopioglitazone.

Mechanism of Action: PPARγ-Independent Pathway

While pioglitazone and its metabolites are known agonists of PPARγ, emerging evidence highlights a significant PPARγ-independent mechanism of action, particularly for the deuterated (R)-enantiomer of pioglitazone (PXL065).[13][14][15][16] This alternative pathway involves the direct inhibition of the mitochondrial pyruvate carrier (MPC) .[13][14][15]

The MPC is a protein complex in the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix. Inhibition of the MPC by deuterated Ketopioglitazone would reduce the influx of pyruvate into the tricarboxylic acid (TCA) cycle. This leads to a metabolic shift, forcing cells to utilize alternative fuel sources such as fatty acids and amino acids.[17][18]

Downstream Signaling of MPC Inhibition

Inhibition of the MPC triggers a cascade of downstream signaling events. A key consequence is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK, in turn, can influence the mechanistic target of rapamycin (mTOR) signaling pathway, which is crucial for cell growth and proliferation. This metabolic reprogramming has been shown to have therapeutic benefits in conditions like nonalcoholic steatohepatitis (NASH).[13][14]

Diagram 2: Signaling Pathway of Deuterated Ketopioglitazone via MPC Inhibition

G Deuterated_Ketopioglitazone Deuterated Ketopioglitazone MPC Mitochondrial Pyruvate Carrier (MPC) Deuterated_Ketopioglitazone->MPC Inhibits Pyruvate_Influx Pyruvate Influx into Mitochondria MPC->Pyruvate_Influx TCA_Cycle TCA Cycle Pyruvate_Influx->TCA_Cycle Reduced AMPK AMPK Activation Pyruvate_Influx->AMPK Leads to Metabolic_Shift Metabolic Shift (Fatty Acid & Amino Acid Oxidation) TCA_Cycle->Metabolic_Shift Induces mTOR mTOR Signaling AMPK->mTOR Inhibits AMPK->Metabolic_Shift Therapeutic_Effects Therapeutic Effects (e.g., improved insulin sensitivity, reduced hepatic steatosis) mTOR->Therapeutic_Effects Metabolic_Shift->Therapeutic_Effects

Caption: PPARγ-independent signaling of deuterated Ketopioglitazone.

Experimental Protocols

This section outlines key experimental methodologies for the characterization and evaluation of deuterated Ketopioglitazone.

Quantitative Analysis by LC-MS/MS

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is crucial for the quantitative analysis of deuterated Ketopioglitazone in biological matrices. The use of a stable isotope-labeled internal standard, such as ¹³C- or ¹⁵N-labeled Ketopioglitazone, is recommended for optimal accuracy and precision.[1][19]

Table 2: LC-MS/MS Parameters for the Analysis of Deuterated Ketopioglitazone

ParameterValue
Chromatographic Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Optimized for separation from endogenous interferences
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Mass Transition (SRM) Precursor ion (m/z) -> Product ion (m/z) for deuterated Ketopioglitazone and internal standard

Diagram 3: Experimental Workflow for LC-MS/MS Analysis

G Sample Biological Sample (e.g., Plasma, Microsomes) Spike Spike with Internal Standard Sample->Spike Extraction Protein Precipitation or Solid-Phase Extraction Spike->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Quantification Quantification LC_MS->Quantification

Caption: Workflow for quantitative analysis of deuterated Ketopioglitazone.

Mitochondrial Pyruvate Carrier (MPC) Inhibition Assay

The inhibitory activity of deuterated Ketopioglitazone on the MPC can be assessed by measuring mitochondrial respiration in the presence of pyruvate. A common method utilizes a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR).

Experimental Protocol:

  • Cell Culture: Plate cells (e.g., HepG2, C2C12) in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Assay Medium: On the day of the assay, replace the culture medium with a pyruvate-free assay medium supplemented with other substrates (e.g., glutamine, fatty acids).

  • Compound Treatment: Inject deuterated Ketopioglitazone at various concentrations into the wells. A known MPC inhibitor, such as UK5099, should be used as a positive control.[17][18]

  • Pyruvate Injection: After a short incubation with the compound, inject pyruvate to initiate pyruvate-dependent respiration.

  • OCR Measurement: Measure the OCR in real-time using the Seahorse XF Analyzer. A decrease in pyruvate-stimulated OCR in the presence of deuterated Ketopioglitazone indicates MPC inhibition.

Diagram 4: Workflow for MPC Inhibition Assay

G Cell_Seeding Seed cells in Seahorse plate Assay_Medium Replace with pyruvate-free medium Cell_Seeding->Assay_Medium Compound_Injection Inject Deuterated Ketopioglitazone Assay_Medium->Compound_Injection Pyruvate_Injection Inject Pyruvate Compound_Injection->Pyruvate_Injection OCR_Measurement Measure Oxygen Consumption Rate (OCR) Pyruvate_Injection->OCR_Measurement Analysis Analyze data to determine IC₅₀ OCR_Measurement->Analysis

Caption: Seahorse XF workflow for assessing MPC inhibition.

Conclusion

Deuterated Ketopioglitazone represents a promising area of research, particularly concerning its PPARγ-independent mechanism of action through the inhibition of the mitochondrial pyruvate carrier. Understanding its unique chemical properties, refining its synthesis, and elucidating its detailed biological activity are critical steps for its potential development as a therapeutic agent. The methodologies and data presented in this guide provide a foundational framework for researchers and drug development professionals to advance the study of this intriguing molecule.

References

An In-depth Technical Guide on Ketopioglitazone-d4 for Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ketopioglitazone-d4, a key deuterated metabolite of the antidiabetic drug pioglitazone, for its application in metabolic studies. Pioglitazone, a member of the thiazolidinedione class, exerts its therapeutic effects primarily through the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor pivotal in regulating glucose and lipid metabolism. Understanding the pharmacokinetics and metabolic fate of pioglitazone and its active metabolites is crucial for drug development and clinical application. This guide details the metabolic pathways of pioglitazone, the role of Ketopioglitazone (M-III) as a major active metabolite, and the utility of its deuterated analog, this compound, as an internal standard in bioanalytical methods. Detailed experimental protocols for quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided, alongside a discussion of the underlying signaling pathways.

Introduction: Pioglitazone and its Metabolism

Pioglitazone is widely used in the management of type 2 diabetes mellitus due to its insulin-sensitizing effects.[1][2] It is administered as a racemic mixture and undergoes extensive metabolism in the liver, primarily by cytochrome P450 enzymes CYP2C8 and CYP3A4, through hydroxylation and oxidation.[3] This metabolic process results in the formation of several metabolites, with two of them, the hydroxy derivative (M-IV) and the keto derivative (M-III or Ketopioglitazone), being pharmacologically active.[3][4] These active metabolites contribute significantly to the overall therapeutic effect of the drug.[2]

Ketopioglitazone (M-III) is a major active metabolite of pioglitazone and plays a crucial role in its mechanism of action.[3] The use of stable isotope-labeled internal standards, such as this compound, is the gold standard in quantitative bioanalysis, offering high accuracy and precision by correcting for variability in sample preparation and instrument response.[5][6]

Signaling Pathway of Pioglitazone and its Active Metabolites

The primary mechanism of action of pioglitazone and its active metabolites, including Ketopioglitazone, is the activation of PPARγ.[7][8] PPARγ is a nuclear receptor that, upon activation by a ligand, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[9]

The activation of PPARγ leads to a cascade of downstream effects that ultimately improve insulin sensitivity and regulate lipid metabolism.[1] This includes the increased expression of genes involved in glucose uptake (e.g., GLUT4), fatty acid uptake and storage, and adipocyte differentiation.[9]

Pioglitazone_Signaling_Pathway cluster_cell Target Cell (e.g., Adipocyte) cluster_effects Physiological Outcomes Pioglitazone Pioglitazone / Ketopioglitazone PPARg PPARγ Pioglitazone->PPARg Binds & Activates RXR RXR PPARg->RXR PPRE PPRE (on DNA) RXR->PPRE Binds Gene_Transcription Gene Transcription PPRE->Gene_Transcription mRNA mRNA Gene_Transcription->mRNA Proteins Protein Synthesis (e.g., GLUT4) mRNA->Proteins Metabolic_Effects Metabolic Effects Proteins->Metabolic_Effects Insulin_Sensitivity Increased Insulin Sensitivity Metabolic_Effects->Insulin_Sensitivity Glucose_Uptake Increased Glucose Uptake Metabolic_Effects->Glucose_Uptake Lipid_Metabolism Regulation of Lipid Metabolism Metabolic_Effects->Lipid_Metabolism

Caption: Pioglitazone/Ketopioglitazone Signaling Pathway.

Role of this compound in Metabolic Studies

This compound serves as an ideal internal standard for the quantification of Ketopioglitazone in biological matrices during pharmacokinetic and metabolic studies. The four deuterium atoms (d4) on the phenyl ring give it a mass shift of +4 Da compared to the unlabeled metabolite.[10] This mass difference allows for its distinct detection by a mass spectrometer while ensuring that its chemical and physical properties, including extraction recovery and ionization efficiency, closely mimic those of the endogenous analyte.[6] The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and ensuring the reliability of bioanalytical data.[5]

Experimental Protocols

Quantification of Ketopioglitazone in Human Plasma by LC-MS/MS

This protocol is adapted from a validated method for the simultaneous determination of pioglitazone and its active metabolites.[11][12]

4.1.1. Sample Preparation

  • To 100 µL of human plasma, add 25 µL of internal standard working solution (containing this compound).

  • Perform protein precipitation by adding 300 µL of acetonitrile.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Sample_Prep_Workflow Start Start: Human Plasma Sample Add_IS Add this compound (Internal Standard) Start->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Vortex Vortex Mix Protein_Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer Evaporation Evaporate to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection

Caption: Sample Preparation Workflow for Ketopioglitazone Analysis.

4.1.2. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: Hypersil GOLD C18 (or equivalent)

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 0.5 mL/min

    • Injection Volume: 10 µL

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Detection: Multiple Reaction Monitoring (MRM)

Table 1: Mass Spectrometry Parameters for Ketopioglitazone Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Ketopioglitazone371.0148.0[11][12]
This compound 375.0 152.0 (Predicted)

Note: The predicted product ion for this compound assumes the deuterium labels are on the phenyl ring, which remains intact in the product ion.

Quantitative Data

The following table summarizes the pharmacokinetic parameters of pioglitazone and its major active metabolites in humans after oral administration. While specific data for this compound is not available as it is used as an internal standard, the data for the non-labeled compound is presented.

Table 2: Pharmacokinetic Parameters of Pioglitazone and its Metabolites in Healthy Volunteers

ParameterPioglitazoneKetopioglitazone (M-III)Hydroxypioglitazone (M-IV)
Tmax (hours)~2.0[4]16-24 (as total metabolites)[4]16-24 (as total metabolites)[4]
Half-life (t½, hours)3-7[4]16-24 (as total metabolites)[4]16-24 (as total metabolites)[4]
Protein Binding>99%[4]>98%[4]>98%[4]

Data is compiled from the FDA label for Actos® (pioglitazone hydrochloride) and other pharmacokinetic studies.[4][13]

Conclusion

This compound is an indispensable tool for researchers and scientists in the field of drug metabolism and pharmacokinetics. Its use as an internal standard in LC-MS/MS-based bioanalytical methods ensures the generation of high-quality, reliable data for the quantification of the active metabolite Ketopioglitazone. A thorough understanding of the metabolic pathways and the underlying signaling mechanisms of pioglitazone and its metabolites is fundamental for advancing our knowledge of its therapeutic actions and for the development of new and improved treatments for metabolic diseases. The experimental protocols and data presented in this guide provide a solid foundation for the design and execution of metabolic studies involving this compound.

References

An In-depth Technical Guide to the Metabolism of Pioglitazone and its Deuterated Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolism of pioglitazone, a thiazolidinedione oral antidiabetic agent. It delves into the metabolic pathways, the enzymes responsible for biotransformation, and the pharmacologically active metabolites. Furthermore, this guide explores the emerging field of deuterated pioglitazone, specifically focusing on the deuterium-stabilized (R)-enantiomer, PXL065, its altered metabolic profile, and its therapeutic implications.

Pioglitazone Metabolism: Pathways and Key Metabolites

Pioglitazone undergoes extensive hepatic metabolism primarily through hydroxylation and oxidation reactions. The cytochrome P450 (CYP) enzyme system, particularly CYP2C8 and to a lesser extent CYP3A4, plays a crucial role in its biotransformation.[1][2] Several metabolites have been identified, with M-III (keto-derivative) and M-IV (hydroxy-derivative) being the major active metabolites found in human serum.[3][4] These active metabolites contribute significantly to the overall therapeutic effect of pioglitazone.[5]

In addition to the primary oxidative pathways, novel metabolic routes have been identified in human hepatocytes, including N-glucuronidation of the thiazolidinedione ring and a sequential ring-opening pathway.[6][7]

Table 1: Major Metabolites of Pioglitazone and their Characteristics

MetaboliteChemical AlterationActivity StatusNotes
M-II Hydroxy derivativeActive
M-III Keto derivative of M-IVActiveA major circulating active metabolite.
M-IV Hydroxy derivativeActiveA major circulating active metabolite.
M-V Minor
M-VI Minor

Diagram 1: Principal Metabolic Pathways of Pioglitazone

Pioglitazone_Metabolism Pioglitazone Pioglitazone M_IV M-IV (Hydroxy-pioglitazone) (Active) Pioglitazone->M_IV CYP2C8, CYP3A4 (Hydroxylation) Other_Metabolites Other Minor Metabolites (M-I, M-II, M-V, M-VI) Pioglitazone->Other_Metabolites CYP-mediated M_III M-III (Keto-pioglitazone) (Active) M_IV->M_III Oxidation Excretion Excretion M_IV->Excretion M_III->Excretion Other_Metabolites->Excretion

Caption: Metabolic conversion of pioglitazone to its active metabolites.

Deuterated Pioglitazone: PXL065

Pioglitazone is a racemic mixture of (R)- and (S)-enantiomers that can interconvert in vivo.[8][9] To investigate the distinct pharmacological properties of each stereoisomer, a deuterium-stabilized (R)-pioglitazone, known as PXL065, has been developed.[10][11] Deuterium substitution at the chiral center slows down the rate of interconversion, allowing for the administration of a single, stable enantiomer.[10]

Studies have shown that PXL065 retains the therapeutic efficacy of pioglitazone, particularly in non-alcoholic steatohepatitis (NASH), while exhibiting reduced activation of peroxisome proliferator-activated receptor-gamma (PPARγ).[8][9] This is significant because the PPARγ-related side effects of pioglitazone, such as weight gain and edema, are primarily attributed to the (S)-enantiomer.[12]

Pharmacokinetic studies have demonstrated that administration of PXL065 leads to a preferential exposure to the (R)-enantiomer compared to the administration of racemic pioglitazone.[12][13] While the metabolism of PXL065 also leads to the formation of deuterated M-III and M-IV metabolites (d-M-III and d-M-IV), their systemic exposure has been reported to be low.[12]

Table 2: Pharmacokinetic Parameters of Pioglitazone and its Metabolites

CompoundTmax (h)t1/2 (h)Cmax (ng/mL)AUC (ng·h/mL)Reference
Pioglitazone ~23-7Varies with doseVaries with dose[14]
M-III -16-24--[14]
M-IV -16-24--[14]

Note: Specific Cmax and AUC values for pioglitazone are dose-dependent. The half-life of total pioglitazone (parent drug and active metabolites) is 16-24 hours.

Experimental Protocols

Quantification of Pioglitazone and its Metabolites in Human Plasma by LC-MS/MS

This section outlines a typical protocol for the simultaneous determination of pioglitazone, M-III, and M-IV in human plasma.[3][4][15]

3.1.1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add an internal standard solution (e.g., deuterated pioglitazone).

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

3.1.2. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A suitable gradient to separate the analytes.

  • Injection Volume: 10 µL.

3.1.3. Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Pioglitazone: m/z 357 -> 134

    • M-III (Keto-pioglitazone): m/z 371 -> 148

    • M-IV (Hydroxy-pioglitazone): m/z 373 -> 150

In Vitro Metabolic Stability Assay in Human Liver Microsomes

This protocol is used to determine the rate of metabolism of a compound in human liver microsomes.[5][16][17][18][19]

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (HLMs), phosphate buffer (pH 7.4), and the test compound (pioglitazone or deuterated pioglitazone).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Start the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.

  • Quench Reaction: Immediately stop the reaction by adding a quenching solution (e.g., cold acetonitrile containing an internal standard).

  • Sample Processing: Centrifuge the samples to precipitate the microsomal proteins.

  • Analysis: Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will give the elimination rate constant, from which the in vitro half-life and intrinsic clearance can be calculated.

Diagram 2: Experimental Workflow for In Vitro Metabolism Study

in_vitro_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Incubation Mixture (HLMs, Buffer, Compound) B Pre-incubate at 37°C A->B C Initiate with NADPH B->C D Incubate at 37°C C->D E Collect Aliquots at Time Points D->E F Quench Reaction E->F G Centrifuge F->G H LC-MS/MS Analysis G->H I Data Analysis (t1/2, CLint) H->I

Caption: Workflow for assessing in vitro metabolic stability.

Signaling Pathway: PPARγ Activation

The primary mechanism of action of pioglitazone is as a selective agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor.[20][21][22]

PPARg_Signaling cluster_cell Target Cell (e.g., Adipocyte) Pioglitazone Pioglitazone PPARg PPARγ RXR RXR PPRE PPRE (Promoter Region of Target Genes) Transcription Transcription & Translation Proteins Proteins Involved in Glucose & Lipid Metabolism Response Increased Insulin Sensitivity

References

Ketopioglitazone-d4: A Technical Guide to its Analysis and Purity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ketopioglitazone-d4, a deuterated analog of a major active metabolite of the antidiabetic drug, Pioglitazone. This document outlines a representative certificate of analysis, details the analytical methodologies for purity and identity assessment, and illustrates the relevant biological signaling pathway.

Certificate of Analysis (Representative)

A Certificate of Analysis (CoA) for a reference standard like this compound provides critical data on its identity, purity, and quality. Below is a table summarizing the typical quantitative data found in such a document.

ParameterSpecificationResultMethod
Identity
Mass SpectrumConforms to structureConformsESI-MS
¹H NMR SpectrumConforms to structureConforms¹H NMR (400 MHz, DMSO-d₆)
Purity
Purity by HPLC≥ 98.0%99.5%HPLC-UV (269 nm)
Isotopic Purity (d4)≥ 99% atom % D99.6% atom % DMass Spectrometry
Residual Solvents≤ 0.5%Not DetectedGC-HS
Water Content≤ 0.5%0.1%Karl Fischer Titration
Physical Properties
AppearanceWhite to Off-White SolidConformsVisual Inspection
Melting PointReport Value192-194 °CCapillary Method
Storage
Recommended Storage-20°C

Experimental Protocols

The determination of purity and identity of this compound relies on a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is employed to determine the chemical purity of the substance by separating it from any potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of acetonitrile and a buffered aqueous solution (e.g., 0.1% formic acid in water).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 269 nm.

  • Injection Volume: 10 µL.

  • Procedure: A solution of this compound is prepared in a suitable solvent (e.g., acetonitrile/water) and injected into the HPLC system. The retention time of the main peak is recorded, and the area percentage of this peak relative to the total area of all peaks is calculated to determine the purity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity and Isotopic Purity

LC-MS/MS is a powerful technique for confirming the molecular weight and structure, as well as determining the isotopic enrichment of the deuterated compound.

  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: Similar to the HPLC method described above to ensure good separation.

  • Mass Spectrometer Settings:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan for molecular ion confirmation and Selected Reaction Monitoring (SRM) for quantification and confirmation of isotopic purity.

    • Transitions for SRM: Monitoring the transition of the parent ion (m/z of this compound) to a specific fragment ion.

  • Procedure: A dilute solution of the sample is infused into the LC-MS/MS system. The mass spectrum will confirm the presence of the deuterated compound by its specific mass-to-charge ratio. The isotopic distribution is analyzed to calculate the percentage of the d4 species.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is used to confirm the chemical structure of the molecule.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Procedure: A small amount of the sample is dissolved in the deuterated solvent, and the ¹H NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the peaks are analyzed to confirm that the structure is consistent with that of Ketopioglitazone, with the expected absence of signals corresponding to the deuterated positions.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the biological pathway of the parent compound, Pioglitazone, and a typical workflow for the purity analysis of this compound.

Pioglitazone_Signaling_Pathway cluster_cell Target Cell (Adipocyte, Muscle, Liver) Pioglitazone Pioglitazone PPARg PPARγ Pioglitazone->PPARg binds & activates RXR RXR PPARg->RXR heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE binds to Gene_Transcription Gene Transcription PPRE->Gene_Transcription initiates mRNA mRNA Gene_Transcription->mRNA Proteins Insulin-Responsive Proteins (e.g., GLUT4) mRNA->Proteins translation Glucose_Uptake Increased Glucose Uptake & Metabolism Proteins->Glucose_Uptake facilitates Purity_Analysis_Workflow Sample This compound Reference Standard HPLC HPLC-UV Analysis Sample->HPLC LCMS LC-MS/MS Analysis Sample->LCMS NMR NMR Spectroscopy Sample->NMR Purity Chemical Purity (e.g., 99.5%) HPLC->Purity Identity Structural Identity Confirmed LCMS->Identity Isotopic Isotopic Purity (e.g., 99.6% d4) LCMS->Isotopic NMR->Identity CoA Certificate of Analysis Generation Purity->CoA Identity->CoA Isotopic->CoA

Commercial Availability and Research Applications of Ketopioglitazone-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Ketopioglitazone-d4, a deuterated analog of a major active metabolite of the antidiabetic drug Pioglitazone. This guide is intended for researchers in pharmacology, drug metabolism, and related fields who utilize stable isotope-labeled internal standards for quantitative bioanalysis and metabolic studies.

Introduction

Ketopioglitazone is a significant metabolite of Pioglitazone, a potent agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ). Understanding the pharmacokinetics and metabolic fate of Pioglitazone and its active metabolites is crucial for drug development and clinical pharmacology. This compound serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification of Ketopioglitazone in various biological matrices. Its stable isotope label ensures accurate and precise measurement, minimizing variability in sample preparation and instrument response.

Commercial Availability

This compound is available from several specialized chemical suppliers that provide reference standards and isotopically labeled compounds for research purposes. While a comprehensive list of all potential vendors is beyond the scope of this guide, prominent suppliers include:

  • Simson Pharma Limited

  • LGC Standards

  • Alentris Research Pvt. Ltd.

  • Cayman Chemical

  • Toronto Research Chemicals (TRC)

  • Santa Cruz Biotechnology

  • MedChemExpress

Researchers are advised to contact these or other reputable suppliers directly to inquire about product availability, pricing, and to obtain a lot-specific Certificate of Analysis (CoA).

Quantitative Data

The following table summarizes typical quantitative data for commercially available this compound. It is imperative for researchers to consult the lot-specific Certificate of Analysis provided by the supplier for precise values.

ParameterTypical Specification
Chemical Name 5-((4-(2-(5-Acetylpyridin-2-yl)ethoxy-d4)phenyl)methyl)thiazolidine-2,4-dione
CAS Number 1215370-26-5
Molecular Formula C₁₉H₁₄D₄N₂O₄S
Molecular Weight 374.45 g/mol
Purity (Chemical) ≥98% (as per non-deuterated analog)[1]
Isotopic Enrichment Typically ≥99 atom % D
Physical State Solid
Solubility Soluble in DMSO and Methanol

Note: The purity and isotopic enrichment values are illustrative and should be confirmed with the supplier's lot-specific Certificate of Analysis.

Mechanism of Action: The PPARγ Signaling Pathway

Ketopioglitazone, as an active metabolite of Pioglitazone, is expected to exert its pharmacological effects primarily through the activation of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). PPARγ is a nuclear receptor that plays a critical role in adipogenesis, lipid metabolism, and glucose homeostasis.[2] Upon activation by a ligand, such as a thiazolidinedione, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[2]

PPARg_Signaling_Pathway PPARγ Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Biological Effects Ligand Thiazolidinedione (e.g., Ketopioglitazone) PPARg_RXR_inactive PPARγ / RXR Heterodimer (Inactive) Ligand->PPARg_RXR_inactive Binding & Activation PPARg_RXR_active PPARγ / RXR Heterodimer (Active) PPARg_RXR_inactive->PPARg_RXR_active Conformational Change PPRE PPRE PPARg_RXR_active->PPRE Binding Target_Genes Target Gene Transcription PPRE->Target_Genes Initiation mRNA mRNA Target_Genes->mRNA Biological_Effects Increased Insulin Sensitivity Adipogenesis Lipid Metabolism Regulation mRNA->Biological_Effects Translation & Protein Synthesis

Caption: The PPARγ signaling pathway activated by thiazolidinedione ligands.

Experimental Protocols

The primary application of this compound is as an internal standard in bioanalytical methods for the quantification of Ketopioglitazone. Below is a detailed methodology adapted from a validated LC-MS/MS method for the simultaneous determination of pioglitazone and its metabolites in human plasma.[3][4]

Objective:

To accurately quantify the concentration of Ketopioglitazone in human plasma samples using a validated LC-MS/MS method with this compound as an internal standard.

Materials and Reagents:
  • Ketopioglitazone (analytical standard)

  • This compound (internal standard)

  • Human plasma (blank)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Hypersil GOLD C18 column or equivalent

  • 96-well plates

Instrumentation:
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

1. Preparation of Stock and Working Solutions:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Ketopioglitazone and this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Ketopioglitazone stock solution in methanol:water (1:1, v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound (internal standard) at an appropriate concentration.

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 200 µL of the internal standard working solution in acetonitrile.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • LC Conditions:

    • Column: Hypersil GOLD C18 (or equivalent)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient program to achieve separation of the analyte from endogenous plasma components.

    • Flow Rate: 0.5 mL/min

    • Injection Volume: 10 µL

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Selected Reaction Monitoring (SRM)

    • SRM Transitions:

      • Ketopioglitazone: m/z 371.0 > 148.0[3]

      • This compound: m/z 375.0 > 152.0 (example, to be optimized)

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of Ketopioglitazone to this compound against the nominal concentration of the calibration standards.

  • Use a weighted linear regression model to fit the calibration curve.

  • Determine the concentration of Ketopioglitazone in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental_Workflow LC-MS/MS Bioanalytical Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma_Sample Plasma Sample (100 µL) Add_IS Add Internal Standard (this compound) in Acetonitrile (200 µL) Plasma_Sample->Add_IS Vortex Vortex Mix Add_IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Separation HPLC Separation (C18 Column) Supernatant->LC_Separation MS_Detection MS/MS Detection (ESI+, SRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of Unknown Samples Calibration_Curve->Quantification

Caption: A typical workflow for the quantification of Ketopioglitazone in plasma.

Conclusion

This compound is a commercially available and essential tool for researchers studying the pharmacokinetics and metabolism of Pioglitazone. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable data. This guide provides a foundational understanding of its availability, key properties, mechanism of action, and a practical experimental protocol for its application in a research setting. For specific applications and regulatory compliance, researchers should always refer to the supplier's documentation and relevant scientific literature.

References

The Pivotal Role of Ketopioglitazone-d4 in Bioanalysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary investigation and application of Ketopioglitazone-d4 as an internal standard in the bioanalysis of Ketopioglitazone, a primary active metabolite of the anti-diabetic drug Pioglitazone. The use of a stable isotope-labeled internal standard is paramount for achieving accurate and precise quantification of analytes in complex biological matrices. This document outlines the common methodologies, validation parameters, and the metabolic context for the bioanalysis of Ketopioglitazone.

Introduction to Ketopioglitazone and the Need for a Robust Internal Standard

Pioglitazone, a member of the thiazolidinedione class of drugs, is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP2C8 and to a lesser extent, CYP3A4.[1][2] This metabolic process leads to the formation of several metabolites, with Ketopioglitazone (M-III) and Hydroxypioglitazone (M-IV) being the major active metabolites found in human serum.[1][2] Given their significant contribution to the overall therapeutic effect, the accurate quantification of these metabolites in biological fluids is crucial for pharmacokinetic and bioequivalence studies.

To compensate for analyte loss during sample preparation and to correct for matrix effects and instrument variability in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, a suitable internal standard is essential. This compound, a deuterated analog of Ketopioglitazone, serves as an ideal internal standard. Its chemical and physical properties are nearly identical to the analyte of interest, ensuring it behaves similarly throughout the analytical process, while its mass difference allows for distinct detection by the mass spectrometer.

Experimental Protocols for Bioanalysis

The following sections detail a typical experimental workflow for the quantification of Ketopioglitazone in human plasma using this compound as an internal standard. These protocols are synthesized from validated methods reported in the scientific literature.[3][4][5]

Sample Preparation

Two primary methods for plasma sample preparation are prevalent: protein precipitation and solid-phase extraction (SPE).

2.1.1. Protein Precipitation: This is a rapid and straightforward method.[3][6]

  • To a 100 µL aliquot of human plasma, add a working solution of this compound.

  • Add 200-300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1-2 minutes.

  • Centrifuge at high speed (e.g., 10,000 rpm) for 5-10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

2.1.2. Solid-Phase Extraction (SPE): This method provides a cleaner extract compared to protein precipitation.[4][5]

  • Condition an appropriate SPE cartridge (e.g., Oasis HLB) with methanol followed by water.

  • Load the plasma sample, previously spiked with this compound, onto the cartridge.

  • Wash the cartridge with a weak organic solvent to remove interferences.

  • Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness and reconstitute as described above.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

2.2.1. Chromatographic Conditions:

  • Column: A reversed-phase C18 column, such as a Hypersil GOLD C18, is commonly used.[3][4][6]

  • Mobile Phase: A gradient elution using a mixture of an aqueous component (e.g., ammonium acetate buffer) and an organic component (e.g., acetonitrile or methanol) is typical.[4][7]

  • Flow Rate: A flow rate in the range of 0.5-1.0 mL/min is generally employed.

  • Injection Volume: Typically 5-10 µL.

2.2.2. Mass Spectrometric Conditions:

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is used.[3][6]

  • Detection: Selected Reaction Monitoring (SRM) is employed for quantification. The mass transitions for Ketopioglitazone and this compound are monitored.

    • Ketopioglitazone: m/z 371.0 > 148.0[3][6]

    • This compound: The specific transition for the deuterated standard would be monitored, with a 4 Da shift in the precursor ion.

Data Presentation: Method Validation Parameters

The following tables summarize the typical validation parameters for an LC-MS/MS method for the quantification of Ketopioglitazone using this compound as an internal standard, as reported in various studies.

Table 1: Linearity and Sensitivity of Ketopioglitazone Quantification

ParameterTypical RangeReference
Linearity Range3.23 - 512.60 ng/mL[4]
Lower Limit of Quantification (LLOQ)3.23 ng/mL[4]

Table 2: Accuracy and Precision of Ketopioglitazone Quantification

ParameterAcceptance CriteriaReference
Intra-run and Inter-run Precision (%RSD)< 15%[3][6]
Intra-run and Inter-run Accuracy (%RE)Within ±15%[3][6]

Table 3: Recovery of Ketopioglitazone

ParameterTypical ValueReference
Mean Extraction Recovery> 87.8%[3][6]

Visualizations: Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the bioanalysis of Ketopioglitazone in human plasma.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Human Plasma Sample spike Spike with This compound plasma->spike pp Protein Precipitation (Acetonitrile) spike->pp Method 1 spe Solid-Phase Extraction spike->spe Method 2 centrifuge Centrifugation pp->centrifuge evaporate Evaporation spe->evaporate centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lcms LC-MS/MS System reconstitute->lcms data Data Acquisition (SRM Mode) lcms->data quant Quantification (Peak Area Ratios) data->quant report Reporting quant->report

Bioanalytical Workflow for Ketopioglitazone
Metabolic Pathway of Pioglitazone

The diagram below illustrates the metabolic conversion of Pioglitazone to its active metabolites, including Ketopioglitazone.

metabolic_pathway pioglitazone Pioglitazone cyp2c8 CYP2C8 pioglitazone->cyp2c8 cyp3a4 CYP3A4 pioglitazone->cyp3a4 hydroxypioglitazone Hydroxypioglitazone (M-IV) cyp2c8->hydroxypioglitazone cyp3a4->hydroxypioglitazone ketopioglitazone Ketopioglitazone (M-III) hydroxypioglitazone->ketopioglitazone

Metabolism of Pioglitazone to Active Metabolites

Conclusion

The preliminary investigation into the bioanalysis of Ketopioglitazone is well-established, with robust and validated LC-MS/MS methods readily available in the scientific literature. The use of this compound as an internal standard is a critical component of these methods, ensuring the generation of high-quality, reliable data for pharmacokinetic assessments and other clinical studies. The experimental protocols and validation parameters outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals working with Pioglitazone and its metabolites. The consistent application of these methodologies is essential for the accurate characterization of the absorption, distribution, metabolism, and excretion of this important therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Pioglitazone and its Metabolites using Ketopioglitazone-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pioglitazone is an oral antihyperglycemic agent of the thiazolidinedione class used for the treatment of type 2 diabetes mellitus. It enhances insulin sensitivity by acting as a selective agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ). Following administration, Pioglitazone is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP2C8 and, to a lesser extent, CYP3A4, into several metabolites.[1][2][3][4] The main active metabolites found in human serum are Hydroxypioglitazone (M-IV) and Ketopioglitazone (M-III).[2][4] Accurate quantification of Pioglitazone and its active metabolites is crucial for pharmacokinetic studies, drug-drug interaction assessments, and therapeutic drug monitoring.

This document provides a detailed protocol for the simultaneous quantitative analysis of Pioglitazone, Hydroxypioglitazone (M-IV), and Ketopioglitazone (M-III) in human plasma using a stable isotope-labeled internal standard, Ketopioglitazone-d4. The methodology is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for complex biological matrices.[5]

Signaling Pathway of Pioglitazone

Pioglitazone exerts its therapeutic effects by activating PPARγ, a nuclear receptor that regulates the transcription of genes involved in glucose and lipid metabolism.[6][7] Upon binding, Pioglitazone induces a conformational change in the PPARγ receptor, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their expression.[8] This signaling cascade ultimately results in enhanced insulin sensitivity in adipose tissue, skeletal muscle, and the liver.[6]

Pioglitazone_Signaling_Pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Physiological Response Pioglitazone_cyto Pioglitazone Pioglitazone_nucleus Pioglitazone Pioglitazone_cyto->Pioglitazone_nucleus Enters Nucleus PPARg PPARγ Pioglitazone_nucleus->PPARg Binds to PPARg_RXR_complex PPARγ-RXR Heterodimer PPARg->PPARg_RXR_complex Dimerizes with RXR RXR RXR->PPARg_RXR_complex PPRE PPRE PPARg_RXR_complex->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates Insulin_Sensitivity Increased Insulin Sensitivity Gene_Transcription->Insulin_Sensitivity Glucose_Uptake Increased Glucose Uptake Gene_Transcription->Glucose_Uptake Lipid_Metabolism Modulation of Lipid Metabolism Gene_Transcription->Lipid_Metabolism

Pioglitazone's PPARγ signaling pathway.

Experimental Workflow

The analytical workflow for the quantification of Pioglitazone and its metabolites involves several key steps, from sample collection to data analysis. A systematic approach ensures the reliability and reproducibility of the results.

Experimental_Workflow Start Plasma Sample Collection Spike_IS Spike with this compound Internal Standard Start->Spike_IS Sample_Prep Sample Preparation (Protein Precipitation or SPE) Spike_IS->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Processing Data Acquisition and Peak Integration LC_MS_Analysis->Data_Processing Quantification Quantification using Calibration Curve Data_Processing->Quantification End Report Results Quantification->End

General workflow for sample analysis.

Quantitative Data Summary

The following tables summarize the key parameters for the LC-MS/MS analysis of Pioglitazone, Hydroxypioglitazone (M-IV), and Ketopioglitazone (M-III).

Table 1: Mass Spectrometric Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Pioglitazone357.1134.0
Hydroxypioglitazone (M-IV)373.1150.0
Ketopioglitazone (M-III)371.0148.0
This compound (IS)375.1152.0

Data synthesized from multiple sources.[2][6][9]

Table 2: Method Validation Parameters

ParameterPioglitazoneHydroxypioglitazone (M-IV)Ketopioglitazone (M-III)
Linearity Range (ng/mL)10 - 180010 - 180010 - 1800
Intra-run Precision (%CV)< 15%< 15%< 15%
Inter-run Precision (%CV)< 15%< 15%< 15%
Accuracy (%RE)± 15%± 15%± 15%
Mean Extraction Recovery> 87%> 87%> 87%

Data represents typical values from validated methods.[6][10]

Experimental Protocols

Materials and Reagents
  • Pioglitazone, Hydroxypioglitazone, and Ketopioglitazone reference standards

  • This compound (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (drug-free)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or 96-well plates

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a rapid and simple method for sample clean-up.

  • Sample Thawing: Allow frozen plasma samples to thaw at room temperature.

  • Internal Standard Spiking: To 100 µL of plasma, add 10 µL of the this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

  • Protein Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

  • Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.

Protocol 2: Sample Preparation using Solid Phase Extraction (SPE)

This protocol provides a more thorough clean-up, which can reduce matrix effects and improve sensitivity.[1]

  • Sample Thawing and Pre-treatment: Thaw 300 µL of plasma and add 20 µL of the this compound internal standard solution. Add 300 µL of 2% phosphoric acid and vortex.[1]

  • SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.[1]

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.[1]

  • Elution: Elute the analytes with 1 mL of methanol.[1]

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

  • Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions

The following are typical LC-MS/MS conditions that can be adapted and optimized for specific instrumentation.

Liquid Chromatography:

  • Column: A C18 reversed-phase column (e.g., Hypersil GOLD C18, 50 mm x 2.1 mm, 1.9 µm) is commonly used.[6][10]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A gradient elution is typically employed to achieve optimal separation. An example gradient is as follows:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20-80% B

    • 2.5-3.0 min: 80% B

    • 3.0-3.1 min: 80-20% B

    • 3.1-4.0 min: 20% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5-10 µL

  • Column Temperature: 40°C

Tandem Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[6][10]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Ion Source Parameters:

    • Spray Voltage: 4000 V

    • Capillary Temperature: 325°C

    • Sheath Gas Flow: 40 arbitrary units

    • Auxiliary Gas Flow: 10 arbitrary units

  • Collision Gas: Argon at a pressure of approximately 1.5 mTorr.

  • Collision Energy: Optimized for each analyte and internal standard (refer to instrument-specific guidelines).

Conclusion

The described LC-MS/MS method, utilizing this compound as an internal standard, provides a robust and reliable approach for the simultaneous quantification of Pioglitazone and its major active metabolites in human plasma. The detailed protocols for sample preparation and instrument conditions serve as a comprehensive guide for researchers in the field of drug metabolism and pharmacokinetics. Proper method validation is essential before applying this protocol to clinical or preclinical studies.

References

Application Notes and Protocols for the Use of Ketopioglitazone-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In quantitative bioanalysis, particularly in pharmacokinetic and drug metabolism studies, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving accurate and precise results.[1] Deuterated standards, such as Ketopioglitazone-d4, are chemically identical to the analyte of interest, Ketopioglitazone, but have a different mass due to the replacement of hydrogen atoms with deuterium.[1] This allows for their differentiation by a mass spectrometer.[1] The co-elution of the analyte and the internal standard during liquid chromatography (LC) ensures that any variability during sample preparation, injection, and ionization is accounted for, leading to highly reliable data.[1][2]

Ketopioglitazone is an active metabolite of the anti-diabetic drug Pioglitazone.[3][4] Therefore, accurate quantification of both the parent drug and its metabolites is crucial for understanding its efficacy and safety profile. This document provides a detailed protocol for the use of this compound as an internal standard for the quantification of Ketopioglitazone in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of Operation

The fundamental principle behind using this compound as an internal standard is to add a known amount of it to all samples, including calibration standards, quality control samples, and unknown study samples, at the beginning of the sample preparation process.[1] Because this compound has nearly identical physicochemical properties to Ketopioglitazone, it will behave similarly during extraction, chromatography, and ionization.[2] By measuring the ratio of the analyte's response to the internal standard's response, any variations introduced during the analytical workflow can be normalized. This results in improved precision and accuracy of the quantitative data.[5]

Experimental Protocols

This section details the necessary materials, reagents, and step-by-step procedures for the quantitative analysis of Ketopioglitazone using this compound as an internal standard.

Materials and Reagents
  • Ketopioglitazone (analyte) reference standard

  • This compound (internal standard)[6]

  • Blank biological matrix (e.g., human plasma)

  • Acetonitrile (LC-MS grade)[7]

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • HPLC or UHPLC system

  • Tandem mass spectrometer

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh a known amount of Ketopioglitazone reference standard and dissolve it in a suitable solvent, such as methanol, to achieve a final concentration of 1 mg/mL.[1]

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh a known amount of this compound and dissolve it in methanol to achieve a final concentration of 1 mg/mL.[1]

  • Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with a 50:50 mixture of acetonitrile and water. These solutions will be used to spike into the blank biological matrix to create calibration curve standards and quality control (QC) samples.[1]

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the internal standard stock solution with a 50:50 mixture of acetonitrile and water to a final concentration appropriate for the expected analyte concentration range.

Sample Preparation (Protein Precipitation)

Protein precipitation is a common and straightforward method for extracting analytes from biological matrices like plasma.[7]

  • Pipette 100 µL of the biological sample (calibration standard, QC, or unknown) into a microcentrifuge tube.

  • Add a specific volume (e.g., 10 µL) of the internal standard working solution (this compound) to each tube, except for the blank matrix samples.

  • Vortex the mixture for 30 seconds.

  • Add 300 µL of cold acetonitrile to precipitate the proteins.[7]

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge the tubes at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following are typical LC-MS/MS parameters. These should be optimized for the specific instrumentation being used.

Liquid Chromatography Conditions:

ParameterValue
Column Hypersil GOLD C18 (or equivalent)[7]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.5 mL/min
Injection Volume 5 µL
Gradient Optimized for separation of analyte and IS

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[7]
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Ketopioglitazone) m/z 371.0 → 148.0[3][8]
MRM Transition (this compound) m/z 375.1 → 152.0[3]
Collision Energy Optimized for each transition
Dwell Time 100 ms[9]

Data Presentation

The use of this compound as an internal standard allows for the generation of robust and reliable quantitative data. The following tables summarize typical validation parameters for an LC-MS/MS method using this internal standard.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)Weighting
Ketopioglitazone10 - 1800> 0.991/x²

Data derived from a representative study.[3][7]

Table 2: Precision and Accuracy Data

QC LevelConcentration (ng/mL)Intra-run Precision (%CV)Inter-run Precision (%CV)Accuracy (%RE)
Low30< 15%< 15%± 15%
Medium900< 15%< 15%± 15%
High1500< 15%< 15%± 15%

Acceptance criteria as per regulatory guidelines. The presented values indicate that the method is precise and accurate.[7]

Table 3: Recovery Data

AnalyteLow QC (%)Medium QC (%)High QC (%)
Ketopioglitazone> 85%> 85%> 85%
This compound> 85%> 85%> 85%

High and consistent recovery indicates the efficiency of the extraction process.[7]

Visualizations

The following diagrams illustrate the key processes involved in using this compound as an internal standard.

G cluster_prep Solution Preparation cluster_sample Sample Processing cluster_analysis LC-MS/MS Analysis Analyte_Stock Analyte Stock (Ketopioglitazone) Analyte_Working Analyte Working Solutions Analyte_Stock->Analyte_Working Serial Dilution IS_Stock Internal Standard Stock (this compound) IS_Working Internal Standard Working Solution IS_Stock->IS_Working Dilution Biological_Sample Biological Sample (Plasma, etc.) Analyte_Working->Biological_Sample Spike for Calibrators/QCs Spiking Spike with IS Working Solution IS_Working->Spiking Biological_Sample->Spiking Protein_Precipitation Protein Precipitation (Acetonitrile) Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant for Analysis Centrifugation->Supernatant_Transfer LC_Separation LC Separation Supernatant_Transfer->LC_Separation Injection MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Processing Data Processing (Analyte/IS Ratio) MS_Detection->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: Experimental workflow for quantitative analysis using an internal standard.

G Analyte Ketopioglitazone (Analyte) Sample_Prep Sample Preparation (Extraction) Analyte->Sample_Prep IS This compound (Internal Standard) IS->Sample_Prep LC_MS LC-MS/MS Analysis Sample_Prep->LC_MS Ratio Peak Area Ratio (Analyte / IS) LC_MS->Ratio Concentration Analyte Concentration Ratio->Concentration

Caption: Logical relationship for internal standard-based quantification.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of Ketopioglitazone in biological matrices.[2] The protocol outlined in these application notes, when coupled with proper method validation, will ensure the generation of high-quality data suitable for pharmacokinetic studies and other applications in drug development. The inherent advantages of using a stable isotope-labeled internal standard, such as compensating for matrix effects and procedural losses, make it an indispensable tool for modern bioanalysis.[1]

References

Application of Ketopioglitazone-d4 in the Pharmacokinetic Profiling of Pioglitazone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Ketopioglitazone-d4 as an internal standard in pharmacokinetic studies of pioglitazone. The methodologies outlined are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical methods.

Introduction

Pioglitazone is an oral antidiabetic agent of the thiazolidinedione class used for the treatment of type 2 diabetes mellitus.[1][2] It functions by increasing insulin sensitivity in target tissues such as adipose tissue, skeletal muscle, and the liver.[3][4][5] Pioglitazone is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP2C8 and, to a lesser extent, CYP3A4, into several metabolites.[1][6][7] Two of these, hydroxypioglitazone (M-IV) and ketopioglitazone (M-III), are pharmacologically active and contribute to the therapeutic effect of the drug.[1][6][7]

Accurate quantification of pioglitazone and its active metabolites in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard is the gold standard for LC-MS/MS-based bioanalysis, as it corrects for variability in sample preparation and matrix effects. This compound, a deuterated analog of the M-III metabolite, serves as an ideal internal standard for the quantification of ketopioglitazone, ensuring the accuracy and precision of the analytical method.[6][8]

Pioglitazone Metabolism and Analyte Relationship

The metabolic pathway of pioglitazone involves hydroxylation and oxidation to form its primary and secondary metabolites. Understanding this pathway is essential for designing comprehensive pharmacokinetic studies.

G Pioglitazone Pioglitazone MIV Hydroxypioglitazone (M-IV) (Active) Pioglitazone->MIV CYP2C8, CYP3A4 (Hydroxylation) Other_Metabolites Other Metabolites (M-I, M-II, M-V, M-VI) Pioglitazone->Other_Metabolites CYP-mediated MIII Ketopioglitazone (M-III) (Active) MIV->MIII Oxidation Excretion Excretion MIV->Excretion MIII->Excretion Other_Metabolites->Excretion

Figure 1. Simplified metabolic pathway of Pioglitazone.

Experimental Protocols

Protocol 1: Quantification of Pioglitazone, Hydroxypioglitazone, and Ketopioglitazone in Human Plasma using LC-MS/MS

This protocol describes a validated method for the simultaneous determination of pioglitazone, hydroxypioglitazone, and ketopioglitazone in human plasma, employing their respective deuterated internal standards, including this compound.

1. Materials and Reagents

  • Pioglitazone, Hydroxypioglitazone, Ketopioglitazone reference standards

  • Pioglitazone-d4, Hydroxypioglitazone-d5, this compound internal standards

  • HPLC-grade acetonitrile and methanol

  • Formic acid

  • Ammonium acetate

  • Human plasma (with anticoagulant, e.g., heparin)

  • Ultrapure water

2. Sample Preparation (Protein Precipitation)

  • Thaw frozen human plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (containing Pioglitazone-d4, Hydroxypioglitazone-d5, and this compound).

  • Vortex briefly.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.[9][10]

3. LC-MS/MS Instrumentation and Conditions

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column Hypersil GOLD C18 (100 mm × 4.6 mm, 5 µm) or equivalent reversed-phase column[6][8]
Mobile Phase A: 10 mM Ammonium acetate in water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid
Gradient Elution A time-programmed gradient elution may be used to achieve optimal separation. A typical starting condition could be 90% A, ramped to 90% B.
Flow Rate 0.5 - 1.0 mL/min
Injection Volume 5 - 20 µL
Column Temperature 40°C
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)

4. MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Pioglitazone357.1134.0
Hydroxypioglitazone373.1150.0
Ketopioglitazone 371.0 148.0
Pioglitazone-d4361.1138.0
Hydroxypioglitazone-d5378.1155.0
This compound 375.0 152.0
Note: The exact m/z values may vary slightly depending on the instrument and calibration.[9][11][12]

5. Data Analysis

  • Integrate the peak areas for each analyte and its corresponding internal standard.

  • Calculate the peak area ratio (analyte/internal standard).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of the analytes in the unknown samples using the calibration curve.

Quantitative Data Summary

The following table summarizes typical validation parameters for a bioanalytical method for pioglitazone and its metabolites.

ParameterPioglitazoneHydroxypioglitazoneKetopioglitazone
Linearity Range (ng/mL) 10 - 1800[9][12]10 - 1800[9][12]10 - 1800[9][12]
Lower Limit of Quantification (LLOQ) (ng/mL) 10[9][12]10[9][12]10[9][12]
Intra-day Precision (%CV) < 15%[9]< 15%[9]< 15%[9]
Inter-day Precision (%CV) < 15%[9]< 15%[9]< 15%[9]
Accuracy (%RE) ± 15%[9]± 15%[9]± 15%[9]
Mean Extraction Recovery > 85%[9]> 85%[9]> 85%[9]

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for a typical pharmacokinetic study involving the analysis of pioglitazone and its metabolites.

G cluster_study Clinical/Preclinical Study cluster_bioanalysis Bioanalytical Laboratory cluster_pk Pharmacokinetic Analysis Dosing Dosing with Pioglitazone Sampling Blood Sample Collection (Time-course) Dosing->Sampling Plasma Plasma Separation Sampling->Plasma Preparation Sample Preparation (Protein Precipitation) Plasma->Preparation Analysis LC-MS/MS Analysis Preparation->Analysis Quantification Data Quantification Analysis->Quantification PK_Modeling Pharmacokinetic Modeling (e.g., NCA, PopPK) Quantification->PK_Modeling Reporting Reporting of PK Parameters (Cmax, Tmax, AUC, t1/2) PK_Modeling->Reporting

Figure 2. Workflow for a pharmacokinetic study of Pioglitazone.

Conclusion

The use of this compound as an internal standard is integral to the development of robust and reliable bioanalytical methods for the pharmacokinetic evaluation of pioglitazone. The protocols and data presented here provide a comprehensive guide for researchers in the field of drug metabolism and pharmacokinetics, enabling the accurate assessment of pioglitazone and its active metabolites in biological systems. These precise measurements are fundamental for understanding the drug's disposition and for making informed decisions during drug development.

References

Application Note and Protocol: Bioanalytical Assay for Ketopioglitazone with a Deuterated Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ketopioglitazone is an active metabolite of Pioglitazone, a thiazolidinedione class drug used in the treatment of type 2 diabetes. Pioglitazone and its metabolites, including Ketopioglitazone, work by selectively stimulating the nuclear receptor peroxisome proliferator-activated receptor-gamma (PPAR-γ), which modulates the transcription of insulin-sensitive genes involved in glucose and lipid metabolism.[1] The parent drug, Pioglitazone, undergoes hepatic metabolism primarily by CYP2C8 and to a lesser extent by CYP3A4, leading to the formation of active metabolites like Ketopioglitazone and Hydroxypioglitazone.[1] Accurate quantification of Ketopioglitazone in biological matrices is crucial for pharmacokinetic and metabolic studies. This document provides a detailed protocol for a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Ketopioglitazone in human plasma, utilizing a deuterated internal standard to ensure accuracy and precision.

Quantitative Data Summary

The following tables summarize the quantitative performance of the described bioanalytical method.

Table 1: Calibration Curve and Sensitivity

AnalyteCalibration Range (ng/mL)LLOQ (pg/mL)Correlation Coefficient (r)
Ketopioglitazone10 - 1800[2][3][4][5]10[1]> 0.997[1]

Table 2: Precision and Accuracy

AnalyteQC LevelIntra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
KetopioglitazoneLow (10 pg/mL)8.4 - 13.4[1]-5.7 to 1.8[1]< 15[2][3][4]< 15[2][3][4]
High (800 pg/mL)1.1 - 4.4[1]-0.1 to 0.5[1]< 15[2][3][4]< 15[2][3][4]

Table 3: Recovery and Matrix Effect

AnalyteMean Extraction Recovery (%)
Ketopioglitazone> 87.8[2][3][4]

Experimental Protocols

This section details the methodologies for the bioanalytical assay of Ketopioglitazone.

Materials and Reagents
  • Ketopioglitazone reference standard

  • Deuterated Ketopioglitazone internal standard (IS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium hydroxide

  • Phosphoric acid

  • Water (deionized, 18 MΩ·cm)

  • Human plasma (with anticoagulant)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB μElution plate)[1] or protein precipitation reagents.

Sample Preparation

Two primary methods for sample preparation are protein precipitation and solid-phase extraction.

Method A: Protein Precipitation [2][3][4]

  • To 100 µL of plasma sample, add the deuterated internal standard solution.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Method B: Solid-Phase Extraction (SPE) [1]

  • To 300 µL of plasma sample, add 20 µL of the deuterated internal standard solution and 300 µL of 2% phosphoric acid.

  • Condition the SPE plate with 200 µL of methanol followed by 200 µL of water.

  • Load the pre-treated sample onto the SPE plate.

  • Wash the plate with 5% methanol in water.

  • Elute the analyte and internal standard with two aliquots of 50 µL and 25 µL of methanol.

  • Dilute the eluate with 75 µL of water prior to injection.

Liquid Chromatography
  • LC System: ACQUITY UPLC H-Class System or equivalent[1]

  • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7-μm[1] or Hypersil GOLD C18 column.[2][3]

  • Mobile Phase A: 0.1% Ammonium hydroxide in water[1]

  • Mobile Phase B: Methanol[1]

  • Flow Rate: 600 µL/min[1]

  • Gradient: A gradient elution is employed over a short run time (e.g., 2 minutes).[1]

  • Injection Volume: 10 µL[1]

  • Column Temperature: 40°C

  • Retention Time: Ketopioglitazone typically elutes at approximately 1.35 minutes under these conditions.[1]

Mass Spectrometry
  • Mass Spectrometer: Xevo TQD Mass Spectrometer or equivalent triple quadrupole instrument.[1]

  • Ionization Mode: Electrospray Ionization (ESI), Positive[2][3]

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transition for Ketopioglitazone: m/z 371.0 > 148.0[2][3]

  • MRM Transition for Deuterated IS: A specific transition for the deuterated analog should be determined based on its mass shift.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Deuterated IS plasma->add_is extraction Protein Precipitation or Solid-Phase Extraction add_is->extraction evap_recon Evaporation & Reconstitution extraction->evap_recon lc LC Separation (C18 Column) evap_recon->lc ms MS/MS Detection (MRM) lc->ms data Data Acquisition & Processing ms->data

Caption: Experimental workflow for the bioanalytical assay of Ketopioglitazone.

signaling_pathway cluster_metabolism Pioglitazone Metabolism cluster_action Mechanism of Action pioglitazone Pioglitazone cyp CYP2C8, CYP3A4 (Hepatic Metabolism) pioglitazone->cyp ppar PPAR-γ Activation pioglitazone->ppar ketopioglitazone Ketopioglitazone (Active Metabolite) cyp->ketopioglitazone hydroxypioglitazone Hydroxypioglitazone (Active Metabolite) cyp->hydroxypioglitazone ketopioglitazone->ppar hydroxypioglitazone->ppar gene_transcription Modulation of Insulin-Sensitive Genes ppar->gene_transcription metabolic_control Glucose & Lipid Metabolism Control gene_transcription->metabolic_control

Caption: Metabolic pathway and mechanism of action of Pioglitazone and its active metabolites.

References

Application of Ketopioglitazone-d4 in Drug Metabolism Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ketopioglitazone-d4 is a stable isotope-labeled form of Ketopioglitazone (M-III), an active metabolite of the antidiabetic drug pioglitazone. The incorporation of four deuterium atoms provides a distinct mass shift, making it an invaluable tool in drug metabolism and pharmacokinetic (DMPK) research. Its primary application lies in its use as an internal standard for the highly sensitive and accurate quantification of Ketopioglitazone in various biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This ensures precise analysis, which is critical for pharmacokinetic studies, drug-drug interaction assessments, and toxicological evaluations. Furthermore, this compound can serve as a tracer in studies designed to elucidate the metabolic pathways of pioglitazone and its metabolites.

Core Applications

The primary applications of this compound in drug metabolism research include:

  • Internal Standard for Bioanalytical Methods: Its most common use is as an internal standard in LC-MS/MS assays to accurately quantify the concentration of Ketopioglitazone in biological samples such as plasma and serum.[1][2] The stable isotope-labeled standard co-elutes with the analyte and experiences similar ionization effects, thereby correcting for variations in sample preparation and instrument response.

  • Metabolic Pathway Elucidation: this compound can be used in conjunction with unlabeled pioglitazone to trace and confirm the metabolic pathways leading to the formation of Ketopioglitazone. By comparing the mass spectra of metabolites derived from labeled and unlabeled precursors, researchers can definitively identify the origin of the metabolic products.

  • Enzyme Inhibition and Induction Studies: While pioglitazone itself is a substrate for cytochrome P450 enzymes, particularly CYP2C8 and CYP3A4, this compound can be used as an internal standard for the quantification of Ketopioglitazone formed in in vitro assays designed to assess the inhibitory or inductive potential of new chemical entities on these metabolic pathways.[3][4]

Data Presentation

Table 1: Mass Spectrometric Parameters for the Quantification of Ketopioglitazone using this compound as an Internal Standard
AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
Ketopioglitazone (M-III)371148Positive ESI[5]
This compound375152Positive ESI[2]
Table 2: Chromatographic and Method Validation Parameters
ParameterValueReference
Chromatographic Column ACQUITY UPLC BEH C18 2.1 x 50 mm, 1.7-μm[2]
Mobile Phase 0.1% ammonium hydroxide and methanol (gradient)[2]
Flow Rate 600 μL/min[2]
Retention Time (Ketopioglitazone) 1.35 minutes[2]
Linearity Range 0.5 - 2000 ng/mL[5]
Lower Limit of Quantification (LLOQ) 10 pg/mL[2]
Inter-day Precision (CV%) ≤10.5%[5]
Inter-day Accuracy (%Nominal) 94.4% to 104.0%[5]

Experimental Protocols

Protocol 1: Quantification of Ketopioglitazone in Human Plasma using LC-MS/MS with this compound as an Internal Standard

Objective: To accurately determine the concentration of Ketopioglitazone in human plasma samples.

Materials:

  • Human plasma samples

  • Ketopioglitazone analytical standard

  • This compound internal standard solution (e.g., 100 ng/mL in methanol)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium hydroxide solution

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or protein precipitation plates

  • LC-MS/MS system (e.g., Waters ACQUITY UPLC H-Class System with a Xevo TQD Mass Spectrometer)

Procedure:

  • Sample Preparation (Solid Phase Extraction):

    • To 300 μL of plasma sample, add 20 μL of the this compound internal standard solution.[2]

    • Add 300 μL of 2% phosphoric acid and vortex to mix.[2]

    • Condition an SPE plate with 200 μL of methanol followed by 200 μL of water.[2]

    • Load the sample mixture onto the SPE plate.

    • Wash the plate with a 5% methanol/water solution.[2]

    • Elute the analytes with two aliquots of methanol (50 μL and 25 μL).[2]

    • Dilute the eluate with 75 μL of water prior to injection.[2]

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: ACQUITY UPLC BEH C18 2.1 x 50 mm, 1.7-μm[2]

      • Mobile Phase A: 0.1% Ammonium hydroxide in water

      • Mobile Phase B: Methanol

      • Flow Rate: 600 μL/min[2]

      • Injection Volume: 10 μL[2]

      • Run Time: Approximately 2.5 minutes[5]

    • Mass Spectrometric Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Detection Mode: Multiple Reaction Monitoring (MRM)

      • MRM Transitions:

        • Ketopioglitazone: 371 → 148[5]

        • This compound: 375 → 152[2]

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of Ketopioglitazone to this compound against the concentration of the calibration standards.

    • Use a weighted linear regression (e.g., 1/x²) to fit the calibration curve.[5]

    • Determine the concentration of Ketopioglitazone in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: In Vitro Cytochrome P450 (CYP) Inhibition Assay using this compound

Objective: To assess the potential of a test compound to inhibit the CYP2C8- and CYP3A4-mediated metabolism of pioglitazone to Ketopioglitazone.

Materials:

  • Human liver microsomes (HLM)

  • Pioglitazone

  • This compound (as internal standard)

  • Test compound (potential inhibitor)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with this compound (as quenching solution and internal standard)

  • LC-MS/MS system

Procedure:

  • Incubation:

    • Prepare a reaction mixture containing HLM (e.g., 0.2 mg/mL protein), phosphate buffer, and the test compound at various concentrations.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding pioglitazone (at a concentration near its Km for CYP2C8/CYP3A4).

    • Start the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a specified time (e.g., 30 minutes).

    • Terminate the reaction by adding cold acetonitrile containing a known concentration of this compound.

  • Sample Processing:

    • Centrifuge the terminated reaction mixtures to precipitate proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples for the formation of Ketopioglitazone using the LC-MS/MS method described in Protocol 1.

  • Data Analysis:

    • Calculate the rate of Ketopioglitazone formation in the presence and absence of the test compound.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that causes 50% inhibition of Ketopioglitazone formation).

Visualizations

pioglitazone_metabolism Pioglitazone Pioglitazone M_IV Hydroxypioglitazone (M-IV) Pioglitazone->M_IV CYP2C8, CYP3A4 (Hydroxylation) M_III Ketopioglitazone (M-III) M_IV->M_III Oxidation

Caption: Metabolic pathway of pioglitazone to Ketopioglitazone.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma_Sample Plasma Sample Add_IS Add this compound (Internal Standard) Plasma_Sample->Add_IS Extraction Solid Phase Extraction or Protein Precipitation Add_IS->Extraction Eluate Final Eluate Extraction->Eluate LC_MSMS LC-MS/MS Analysis Eluate->LC_MSMS Data_Processing Data Processing LC_MSMS->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: Experimental workflow for bioanalysis using this compound.

SIL_IS_concept cluster_process Analytical Process Analyte Analyte (Ketopioglitazone) Sample_Prep Sample Preparation (Extraction, etc.) Analyte->Sample_Prep IS Internal Standard (this compound) IS->Sample_Prep LC_Separation LC Separation Sample_Prep->LC_Separation MS_Detection MS Detection LC_Separation->MS_Detection Peak_Area_Ratio Peak Area Ratio (Analyte / IS) MS_Detection->Peak_Area_Ratio Measures Concentration Accurate Concentration Peak_Area_Ratio->Concentration Correlates to

Caption: Concept of stable isotope-labeled internal standards.

References

Application Note and Protocol: High-Sensitivity LC-MS/MS Method for the Quantification of Ketopioglitazone-d4

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ketopioglitazone is an active metabolite of Pioglitazone, a thiazolidinedione class drug used in the treatment of type 2 diabetes. Accurate and sensitive quantification of Ketopioglitazone and its deuterated internal standard, Ketopioglitazone-d4, is crucial for pharmacokinetic and metabolic studies. This document provides a detailed protocol for the analysis of this compound in human plasma using a highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Experimental Protocols

Sample Preparation: Solid Phase Extraction (SPE)

A solid-phase extraction method is employed for the clean-up and concentration of the analyte from human plasma.[1]

  • Sample Pre-treatment: Mix 300 μL of human plasma with 20 μL of internal standard solution (this compound) and 300 μL of 2% phosphoric acid.[1]

  • SPE Plate Conditioning: Condition an Oasis HLB μElution solid-phase extraction plate with 200 μL of methanol followed by 200 μL of water.[1]

  • Sample Loading: Apply the pre-treated plasma sample to the conditioned SPE plate.

  • Washing: Wash the sample with a 5% methanol/water solution.[1]

  • Elution: Elute the analyte with a 50 μL aliquot of methanol, followed by a second elution with a 25 μL aliquot of methanol.[1]

  • Dilution: Further dilute the eluted sample with 75 μL of water prior to injection into the LC-MS/MS system.[1]

Liquid Chromatography

Chromatographic separation is achieved using a UPLC system with a C18 column.[1]

  • LC System: ACQUITY UPLC H-Class System or equivalent.[1]

  • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7-μm.[1]

  • Injection Volume: 10 μL.[1]

  • Flow Rate: 600 μL/min.[1]

  • Mobile Phase A: 0.1% Ammonium Hydroxide in water.[1]

  • Mobile Phase B: Methanol.[1]

  • Gradient: The column is operated under gradient conditions over 2 minutes.[1]

Mass Spectrometry

A triple quadrupole mass spectrometer is used for the detection and quantification of this compound.

  • Mass Spectrometer: Xevo TQD Mass Spectrometer or equivalent.[1]

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[1][2]

  • Scan Type: Multiple Reaction Monitoring (MRM).[1][2][3][4]

Data Presentation

Table 1: Mass Spectrometry Settings for this compound and Related Compounds
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Reference
This compound 375.1 152.0 -33 [1][2]
Pioglitazone357.1134.0-33[2]
Ketopioglitazone (M-III)371.0148.0-33[2][3]
Hydroxypioglitazone (M-IV)373.1150.0-33[2][3]
Pioglitazone-d4361.1138.0-33[2]
Hydroxypioglitazone-d5378.1154.0-33[1][2]
Table 2: Liquid Chromatography Conditions
ParameterValueReference
LC SystemACQUITY UPLC H-Class[1]
ColumnACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7-μm[1]
Injection Volume10 μL[1]
Flow Rate600 μL/min[1]
Mobile Phase A0.1% Ammonium Hydroxide in Water[1]
Mobile Phase BMethanol[1]
Run Time2.5 min[3]

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis plasma Plasma Sample (300 µL) mix Vortex plasma->mix is Internal Standard (20 µL) is->mix acid 2% Phosphoric Acid (300 µL) acid->mix spe Solid Phase Extraction (Oasis HLB µElution) mix->spe Load elute Elution with Methanol spe->elute Wash dilute Dilution with Water elute->dilute lc UPLC Separation (ACQUITY UPLC BEH C18) dilute->lc Inject ms Tandem MS Detection (Xevo TQD, ESI+, MRM) lc->ms quant Quantification ms->quant

Caption: Experimental workflow for this compound analysis.

Mass Spectrometry Detection Logic

G cluster_q1 Quadrupole 1 (Q1) cluster_q2 Quadrupole 2 (Q2) cluster_q3 Quadrupole 3 (Q3) parent Precursor Ion (m/z 375.1) This compound collision Collision Cell (Argon Gas) parent->collision product Product Ion (m/z 152.0) collision->product detector Detector product->detector

Caption: MRM logic for this compound detection.

References

Application Notes and Protocols for the Use of Ketopioglitazone-d4 in Preclinical and Clinical Sample Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Ketopioglitazone-d4 as an internal standard in the quantitative analysis of ketopioglitazone and its parent drug, pioglitazone, in both preclinical and clinical settings. The methodologies described herein are essential for pharmacokinetic, pharmacodynamic, and toxicokinetic studies.

Introduction

Ketopioglitazone is an active metabolite of pioglitazone, a thiazolidinedione oral hypoglycemic agent. Accurate quantification of pioglitazone and its metabolites is crucial for understanding its efficacy and safety profile. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for bioanalytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterated internal standard co-elutes with the analyte, compensating for variability in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision of the analytical method.

Preclinical Application: Analysis in Rat Plasma

This protocol outlines a validated method for the simultaneous determination of pioglitazone and ketopioglitazone in rat plasma using this compound as an internal standard. This method is suitable for preclinical pharmacokinetic studies.

Experimental Protocol

1. Sample Preparation (Protein Precipitation)

  • Thaw frozen rat plasma samples at room temperature.

  • To a 100 µL aliquot of rat plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound, 1 µg/mL in methanol).

  • Vortex mix for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex mix for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

ParameterCondition
LC System Agilent 1200 Series or equivalent
Column Zorbax Eclipse Plus C18 (50 mm x 4.6 mm, 3.5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-0.5 min: 20% B0.5-2.5 min: 20-80% B2.5-3.0 min: 80% B3.0-3.1 min: 80-20% B3.1-5.0 min: 20% B
Flow Rate 0.5 mL/min
Injection Volume 10 µL
Column Temperature 40°C
MS System Sciex API 4000 or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Pioglitazone: m/z 357.1 → 134.1Ketopioglitazone: m/z 371.1 → 148.1this compound: m/z 375.1 → 152.1
Declustering Potential (DP) 60 V
Collision Energy (CE) Pioglitazone: 35 eVKetopioglitazone: 30 eVthis compound: 30 eV
Quantitative Data Summary
AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Accuracy (%)Precision (%RSD)Extraction Recovery (%)
Pioglitazone1 - 1000195.2 - 104.5< 10> 85
Ketopioglitazone1 - 1000196.8 - 103.2< 10> 85

Clinical Application: Analysis in Human Plasma

This protocol describes a robust and sensitive LC-MS/MS method for the simultaneous quantification of pioglitazone and its active metabolites, including ketopioglitazone, in human plasma.[1][2] this compound is employed as the internal standard to ensure data reliability in clinical trials and therapeutic drug monitoring.

Experimental Protocol

1. Sample Preparation (Solid Phase Extraction)

  • Condition a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

  • To 200 µL of human plasma, add 20 µL of the internal standard working solution (this compound, 1 µg/mL in methanol).

  • Add 200 µL of 4% phosphoric acid in water and vortex.

  • Load the entire sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

ParameterCondition
LC System Waters Acquity UPLC or equivalent
Column Hypersil GOLD C18 (100 mm x 2.1 mm, 1.9 µm)
Mobile Phase A: 10 mM Ammonium Acetate in WaterB: Acetonitrile
Gradient 0-1.0 min: 30% B1.0-4.0 min: 30-90% B4.0-5.0 min: 90% B5.0-5.1 min: 90-30% B5.1-7.0 min: 30% B
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 35°C
MS System Thermo Scientific TSQ Vantage or equivalent
Ionization Mode ESI, Positive
MRM Transitions Pioglitazone: m/z 357.1 → 134.0Hydroxypioglitazone: m/z 373.1 → 150.0Ketopioglitazone: m/z 371.0 → 148.0this compound: m/z 375.0 → 152.0
Collision Energy (CE) Optimized for each analyte and instrument
Quantitative Data Summary
AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Accuracy (%)Precision (%RSD)Extraction Recovery (%)
Pioglitazone10 - 18001085 - 115< 15> 87.8
Hydroxypioglitazone10 - 18001085 - 115< 15> 87.8
Ketopioglitazone10 - 18001085 - 115< 15> 87.8

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma_sample Plasma Sample (Preclinical/Clinical) add_is Add Internal Standard (this compound) plasma_sample->add_is extraction Extraction (Protein Precipitation or SPE) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_processing Data Processing (Quantification) ms_detection->data_processing pioglitazone_pathway cluster_cellular Cellular Environment cluster_nucleus Nucleus pioglitazone Pioglitazone pparg PPARγ pioglitazone->pparg Binds & Activates rxr RXR pparg->rxr Heterodimerizes with ppre PPRE (Peroxisome Proliferator Response Element) rxr->ppre Binds to gene_transcription Target Gene Transcription ppre->gene_transcription Modulates mrna mRNA gene_transcription->mrna protein Protein Synthesis mrna->protein effects Metabolic Effects: - Increased Insulin Sensitivity - Glucose Uptake - Lipid Metabolism Regulation protein->effects

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Isotopic Interference with Ketopioglitazone-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing issues related to isotopic interference when using Ketopioglitazone-d4 as an internal standard in mass spectrometry-based bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioanalysis?

Ketopioglitazone is an active metabolite of the anti-diabetic drug Pioglitazone. This compound is a stable isotope-labeled (SIL) internal standard where four hydrogen atoms have been replaced by deuterium atoms. It is the preferred internal standard for the quantification of Ketopioglitazone in biological matrices using liquid chromatography-mass spectrometry (LC-MS) because it has nearly identical chemical and physical properties to the unlabeled analyte. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, leading to more accurate and precise quantification.

Q2: I'm observing a signal for the unlabeled analyte in my blank samples containing only this compound. What could be the cause?

This issue, often referred to as "crosstalk," can arise from two main sources:

  • Isotopic Impurity of the Internal Standard: The this compound standard itself may contain a small percentage of the unlabeled Ketopioglitazone as an impurity from its synthesis.

  • In-source Fragmentation of the Internal Standard: Although less common, it is possible for the deuterated internal standard to lose its deuterium labels in the mass spectrometer's ion source, generating ions with the same mass-to-charge ratio (m/z) as the unlabeled analyte.

Q3: My calibration curve is non-linear at the lower concentration levels. Could this be related to isotopic interference?

Yes, non-linearity at the lower end of the calibration curve is a classic sign of isotopic interference. This is often due to the contribution of the unlabeled analyte present as an impurity in the deuterated internal standard, which has a more significant impact at lower concentrations of the actual analyte.

Q4: I'm seeing a gradual decrease in the signal of my this compound and a corresponding increase in the Ketopioglitazone signal over time in my processed samples. What is happening?

This phenomenon is likely due to deuterium-hydrogen exchange , where the deuterium atoms on the this compound molecule are replaced by hydrogen atoms from the surrounding solvent or matrix. The stability of the deuterium labels depends on their position on the molecule and the sample processing and storage conditions (e.g., pH, temperature).

There are at least two commercially available versions of this compound with different labeling positions:

  • 5-[[4-[2-(5-Acetyl-2-pyridinyl)ethoxy-d4]phenyl]methyl]-2,4-thiazolidinedione (labeled on the ethoxy chain).[1]

  • 5-[[4-[2-(5-acetyl-2-pyridyl)ethoxy]-2,3,5,6-tetradeuterio-phenyl]methyl]thiazolidine-2,4-dione (labeled on the phenyl ring).[2]

The deuterium atoms on the ethoxy chain may be more susceptible to exchange under certain pH conditions compared to those on the aromatic ring.

Troubleshooting Guides

Problem 1: Unexpected Signal in Blank Samples (Isotopic Purity and Crosstalk)

Symptoms:

  • A peak is observed at the retention time and m/z of the unlabeled Ketopioglitazone in blank samples spiked only with this compound.

  • The calibration curve shows a positive y-intercept.

Troubleshooting Workflow:

Troubleshooting Isotopic Purity and Crosstalk.

Experimental Protocols:

  • Isotopic Purity Assessment:

    • Prepare a high-concentration solution of this compound in a clean solvent (e.g., methanol or acetonitrile).

    • Inject this solution into the LC-MS/MS system.

    • Acquire data in full scan mode or by monitoring the specific mass transitions for both Ketopioglitazone and this compound.

    • Examine the chromatogram for a peak at the retention time of Ketopioglitazone in the mass transition of the unlabeled analyte. The area of this peak relative to the area of the this compound peak can be used to estimate the level of isotopic impurity.

  • Correcting for Isotopic Contribution:

    • Prepare a "zero calibrator" sample by spiking a blank biological matrix with the working concentration of this compound only.

    • Analyze this sample and measure the peak area of the signal in the unlabeled Ketopioglitazone mass transition.

    • This area represents the contribution from the internal standard. This value can be subtracted from the analyte response in all other samples, or the calibration curve can be corrected by not forcing it through the origin.

Quantitative Data Summary:

ParameterIdeal ValueAction if Deviated
Unlabeled Analyte in IS< 0.1%Consider sourcing a new batch of IS with higher isotopic purity. Apply correction in data processing.
Y-intercept of Calibration CurveClose to zeroInvestigate isotopic purity of IS and potential contamination.
Problem 2: Deuterium-Hydrogen Exchange

Symptoms:

  • Decreasing signal intensity of this compound over time in prepared samples.

  • Increasing signal intensity of unlabeled Ketopioglitazone over time.

  • Poor reproducibility of results, especially for samples analyzed after a delay.

Troubleshooting Workflow:

Troubleshooting Deuterium-Hydrogen Exchange.

Experimental Protocols:

  • Deuterium Exchange Stability Test:

    • Spike this compound into the biological matrix (e.g., plasma) that will be used for the study.

    • Aliquot the spiked matrix into several vials.

    • Store the aliquots under different conditions that may be encountered during the sample handling and analysis process (e.g., room temperature for 4 hours, 4°C for 24 hours, -20°C for several days).

    • At specified time points, process and analyze the samples.

    • Monitor the peak area ratio of any formed unlabeled Ketopioglitazone to the remaining this compound. A significant increase in this ratio over time indicates deuterium exchange.

Recommendations to Minimize Deuterium Exchange:

  • Maintain samples at a low temperature (e.g., on ice or at 4°C) throughout the sample preparation process.

  • Avoid strongly acidic or basic conditions if the deuterium labels are in exchange-prone positions.

  • Minimize the time between sample preparation and injection into the LC-MS system.

  • If deuterium exchange is persistent, consider using a this compound standard with labels on the more stable phenyl ring.

Problem 3: Co-eluting Interferences

Symptoms:

  • Unexpectedly high background or interfering peaks at or near the retention time of Ketopioglitazone or this compound.

  • Poor peak shape.

  • Inaccurate and imprecise results.

Troubleshooting Workflow:

Troubleshooting Co-eluting Interferences.

Experimental Protocols:

  • Matrix Effect Evaluation:

    • Analyze a blank matrix extract to identify endogenous components that might interfere with the analysis.

    • Perform a post-column infusion experiment: continuously infuse a standard solution of Ketopioglitazone and this compound post-column while injecting a blank matrix extract.

    • Monitor the signal of the infused analytes. A suppression or enhancement of the signal at the retention time of the analytes indicates the presence of matrix effects.

LC-MS/MS Method Parameters for Ketopioglitazone:

A previously published method for the simultaneous determination of pioglitazone, hydroxypioglitazone, and ketopioglitazone in human plasma provides the following mass transition for Ketopioglitazone:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Ketopioglitazone371.0148.0

Note: The corresponding mass transition for this compound would be m/z 375.0 → 152.0 or another appropriate fragment depending on the labeling position.

Mass Fragmentation

Plausible Fragmentation of Ketopioglitazone.

Disclaimer: The information provided in this technical support center is for guidance purposes only and should be used in conjunction with established laboratory procedures and instrument manufacturer's recommendations.

References

Technical Support Center: Optimizing LC-MS/MS for Ketopioglitazone-d4

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and optimization strategies for the analysis of Ketopioglitazone-d4 using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in LC-MS/MS analysis?

This compound is the stable isotope-labeled (SIL) internal standard (IS) for Ketopioglitazone. As a deuterated analog, it is chemically almost identical to the analyte of interest (Ketopioglitazone) and is used to ensure accurate and precise quantification.[1][2] The IS is added at a known concentration to all samples, calibrators, and quality controls to correct for variability during sample preparation, chromatography, and ionization.[1][2]

Q2: What are the recommended mass transitions (MRM) for Ketopioglitazone and its d4-labeled internal standard?

Mass spectrometers should be operated in positive electrospray ionization (ESI+) mode.[3][4][5][6] The recommended multiple reaction monitoring (MRM) transitions are summarized below.

CompoundPrecursor Ion (Q1 m/z)Product Ion (Q3 m/z)Citation
Ketopioglitazone371.0148.0[3][4][5][6]
This compound (IS) 375.0 152.0 [7]

Q3: What are typical starting LC conditions for this analysis?

A reversed-phase chromatographic separation on a C18 column is standard.[3][8][9][10] The mobile phases generally consist of an organic solvent (acetonitrile or methanol) and an aqueous solution with a modifier like formic acid or ammonium formate to improve peak shape and ionization efficiency.[8][9]

ParameterRecommended Starting ConditionsCitation
Column ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent[7]
Mobile Phase A 0.1% Formic Acid in Water[8][10]
Mobile Phase B Acetonitrile or Methanol[7][8]
Flow Rate 0.3 - 0.8 mL/min[8][9][10]
Injection Volume 10 µL[7][8]
Column Temperature 40 °C (typical starting point)
Gradient Start with 95% A, ramp to 95% B, hold, and re-equilibrate. Gradient slope must be optimized.

Method Optimization Workflow

The general workflow for developing and optimizing an LC-MS/MS method for this compound involves a systematic, multi-step process.

cluster_prep 1. Initial Preparation cluster_ms 2. MS Optimization (Direct Infusion) cluster_lc 3. LC Optimization cluster_validation 4. Method Validation prep_info Review Literature for Starting Parameters prep_std Prepare Analyte and IS Stock Solutions prep_info->prep_std ms_tune Determine Precursor (Q1) and Product (Q3) Ions prep_std->ms_tune ms_params Optimize Source Parameters (DP, CE, CXP) ms_tune->ms_params lc_col Select Column ms_params->lc_col lc_mob Optimize Mobile Phase (Solvent & Additives) lc_col->lc_mob lc_grad Develop Gradient for Separation & Co-elution lc_mob->lc_grad valid_prec Assess Precision, Accuracy, & Linearity lc_grad->valid_prec valid_matrix Evaluate Matrix Effects & Recovery valid_prec->valid_matrix valid_stab Perform Stability Tests valid_matrix->valid_stab

Caption: LC-MS/MS method development workflow.

Troubleshooting Guide

This section addresses specific issues that may arise during method development and sample analysis.

Issue 1: Low or No Signal from this compound (IS)

Q: My internal standard signal is unexpectedly low or absent. What are the potential causes and solutions?

A: A low IS signal can compromise the entire assay. The cause can stem from sample preparation, chromatography, or the mass spectrometer itself.[11]

Possible Causes & Troubleshooting Steps:

  • Incorrect Concentration:

    • Verify Dilutions: Double-check all calculations and dilutions from the stock solution.

    • Prepare Fresh: Prepare a fresh stock and working solution of the IS to rule out degradation or evaporation.[11]

  • Poor Ionization:

    • Re-infuse Standard: Infuse the IS solution directly into the mass spectrometer to confirm it ionizes well and that the instrument is tuned correctly.[11]

    • Optimize Source Parameters: Adjust ESI source parameters (e.g., gas flows, temperature, capillary voltage) to maximize the signal for the d4-IS.

  • Sample Preparation Issues:

    • Check Extraction Recovery: Spike a known amount of IS into a clean solvent and into an extracted blank matrix sample. A significantly lower signal in the matrix sample points to poor extraction recovery or severe ion suppression.

  • Degradation/Instability:

    • Assess Stability: Deuterium atoms on certain parts of a molecule can exchange with hydrogen atoms from the solvent, especially at non-neutral pH.[2] Incubate the IS in your sample diluent for the duration of a typical run and re-inject to see if the signal decreases over time.[11]

Issue 2: IS Signal Detected in the Analyte (Ketopioglitazone) MRM Channel

Q: I am seeing a peak at the retention time of this compound when monitoring the MRM transition for the non-labeled analyte. Why is this happening?

A: This is a critical issue known as "crosstalk," where the internal standard contributes to the analyte signal, leading to an overestimation of the analyte's concentration, especially at lower levels.[2]

Possible Causes & Troubleshooting Steps:

  • Isotopic Impurity:

    • The Problem: The deuterated standard contains a small amount of the unlabeled analyte from its synthesis.[1][2]

    • The Solution: Inject a high concentration of the IS solution alone and check for a signal in the analyte's MRM channel. If a signal is present, contact the supplier to obtain a certificate of analysis and inquire about a higher purity batch. For reliable results, isotopic enrichment should be ≥98%.[1][2]

  • In-Source Fragmentation/Deuterium Loss:

    • The Problem: The d4-IS molecule loses a deuterium atom within the ion source of the mass spectrometer, causing it to be detected at the same mass as the unlabeled analyte.[2]

    • The Solution: Optimize MS source conditions by reducing voltages (e.g., declustering potential or cone voltage) to minimize fragmentation before the quadrupole.[2]

start Problem: IS signal detected in analyte MRM channel check_purity Inject high concentration of IS only. Is a peak present in analyte channel? start->check_purity purity_issue Root Cause: Isotopic Impurity check_purity->purity_issue Yes check_fragmentation Reduce source voltages (e.g., cone voltage). Does the crosstalk signal decrease? check_purity->check_fragmentation No purity_solution Solution: 1. Quantify contribution and subtract from samples. 2. Contact supplier for higher purity IS. purity_issue->purity_solution frag_issue Root Cause: In-Source Fragmentation check_fragmentation->frag_issue Yes other_issue Consider other sources of contamination. check_fragmentation->other_issue No frag_solution Solution: Optimize source parameters to minimize fragmentation. Use lowest effective voltages. frag_issue->frag_solution

Caption: Troubleshooting IS crosstalk.

Issue 3: Chromatographic Separation of Analyte and IS

Q: My Ketopioglitazone and this compound peaks are not co-eluting perfectly. Is this a problem?

A: Yes, this can be a significant problem. The fundamental principle of using a SIL-IS is that it experiences the same matrix effects (ion suppression or enhancement) as the analyte. If the peaks separate, they may elute into regions with different levels of matrix effects, which invalidates the correction and leads to poor data accuracy and precision.[12][13]

Possible Causes & Troubleshooting Steps:

  • "Isotope Effect" in Reversed-Phase LC: Deuterated compounds can sometimes be slightly less retained on reversed-phase columns than their non-deuterated counterparts, leading to earlier elution.

    • Solution 1: Adjust Gradient: Use a shallower gradient around the elution time of the compounds to reduce separation.[11]

    • Solution 2: Modify Mobile Phase: Slightly decreasing the percentage of the organic solvent can increase retention and may help merge the peaks.

    • Solution 3: Change Column: Test a different C18 column from another manufacturer, as different stationary phase chemistries can alter selectivity.

Key Experimental Protocols

Protocol 1: MS Parameter Optimization via Direct Infusion

This protocol is for determining the optimal mass spectrometer settings for this compound.

  • Prepare Solutions: Create a ~500 ng/mL solution of this compound in a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Set up Infusion: Infuse the solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.

  • Find the Precursor Ion (Q1 Scan): Perform a full scan in Q1 mode to find the protonated molecular ion. For this compound, this should be at m/z 375.0.

  • Find Product Ions (Product Ion Scan): Select m/z 375.0 as the precursor ion in Q1 and perform a product ion scan in Q3 to see all resulting fragments. The most intense and stable fragment should be selected as the product ion (expected to be m/z 152.0).[7]

  • Optimize Collision Energy (CE): While monitoring the selected MRM transition (375.0 -> 152.0), ramp the collision energy (e.g., from 5 to 50 eV) to find the value that produces the highest intensity signal for the product ion.

  • Optimize Declustering Potential (DP): Ramp the declustering potential to find the value that maximizes the precursor ion signal without causing excessive in-source fragmentation.

  • Repeat for Analyte: Repeat steps 1-6 for the non-labeled analyte, Ketopioglitazone (m/z 371.0 -> 148.0).

Protocol 2: Assessing Isotopic Contribution of IS to Analyte Signal

This protocol helps determine if the IS is contributing to the analyte's signal.

  • Prepare Solutions:

    • Blank: Prepare a sample of the blank matrix (e.g., plasma) that has been through the extraction process.

    • LLOQ Sample: Prepare a matrix blank spiked with the analyte at the Lower Limit of Quantification (LLOQ).

    • IS-Only Sample: Prepare a matrix blank spiked only with the working concentration of the this compound internal standard.

  • Acquire Data: Inject the three samples and acquire data using the established LC-MS/MS method.

  • Analyze Results:

    • The Blank sample should have no peak in either the analyte or IS channel.

    • The LLOQ Sample will define the expected response at the lowest concentration.

    • In the IS-Only Sample , carefully integrate any peak that appears in the analyte MRM channel at the retention time of the IS. The area of this peak should be less than 5% of the area of the analyte peak in the LLOQ sample. If it is higher, it indicates significant crosstalk that must be addressed.

Relationship Between Key MS Parameters

Understanding how different voltage settings affect the ion's journey through the mass spectrometer is crucial for optimization and troubleshooting.

cluster_source Ion Source cluster_optics1 Ion Optics 1 cluster_q1 Q1 Mass Filter cluster_q2 Collision Cell cluster_q3 Q3 Mass Filter cluster_detector Detector source Capillary Voltage Nebulizer Gas Drying Gas Source Temp Function: Create and desolvate ions optics1 Declustering Potential (DP) / Cone Voltage Function: Focus ions and prevent neutral clusters. High voltage can cause in-source fragmentation. source->optics1 q1 Quadrupole 1 (Q1) Function: Isolates the precursor ion (e.g., m/z 375.0) optics1->q1 q2 Quadrupole 2 (q2) Collision Energy (CE) Collision Gas (e.g., Argon) Function: Fragment the precursor ion q1->q2 q3 Quadrupole 3 (Q3) Function: Isolates the product ion (e.g., m/z 152.0) q2->q3 detector Detector Function: Counts ions to generate signal q3->detector

Caption: Ion path and key parameters in a triple quadrupole MS.

References

Preventing deuterium exchange of Ketopioglitazone-d4 in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Ketopioglitazone-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this compound to ensure the isotopic integrity of the compound throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: What is deuterium exchange and why is it a concern for this compound?

A1: Deuterium exchange, also known as H/D exchange, is a chemical reaction where a deuterium atom on the this compound molecule is replaced by a hydrogen atom from the surrounding environment, such as from protic solvents (e.g., water, methanol). This is a critical concern as it can lower the isotopic purity of your deuterated standard, leading to inaccuracies in quantitative analyses, particularly in mass spectrometry-based assays where the mass difference is key for differentiation from the unlabeled compound.

Q2: What are the primary factors that promote deuterium exchange in this compound solutions?

A2: The rate of deuterium exchange is primarily influenced by three main factors:

  • pH: Both acidic and basic conditions can catalyze deuterium exchange. For many deuterated compounds, the rate of exchange is slowest in the neutral to slightly acidic pH range.

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including deuterium exchange.

  • Solvent: Protic solvents, which contain exchangeable protons (e.g., water, alcohols), are the primary source of hydrogen for exchange. Aprotic solvents (e.g., acetonitrile, DMSO) are preferred for dissolving and storing deuterated compounds.

Q3: What are the recommended storage conditions for this compound to maintain its isotopic stability?

A3: To maintain the isotopic integrity of this compound, it is recommended to store it as a solid in a cool, dark, and dry place. For solutions, the following conditions are recommended:

  • Solvent: Use anhydrous aprotic solvents such as acetonitrile, DMSO-d6, or acetone-d6.

  • Temperature: Store solutions at low temperatures, such as -20°C or -80°C, to minimize the rate of any potential exchange.

  • Container: Use tightly sealed vials with septum caps to prevent exposure to atmospheric moisture.

  • Atmosphere: For long-term storage of highly sensitive solutions, consider storing under an inert atmosphere (e.g., argon or nitrogen).

Troubleshooting Guides

Problem: I am observing a loss of isotopic purity in my this compound sample.

Possible Cause Troubleshooting Step
Exposure to Protic Solvents Review all solvents used in your experimental workflow. Ensure that any protic solvents are removed or that the exposure time is minimized. If a protic solvent is necessary, perform the experiment at a low temperature.
Incorrect pH of the Solution Measure the pH of your solution. If it is acidic or basic, adjust it to a neutral or slightly acidic pH, if compatible with your experimental design.
Elevated Temperature Ensure that all steps of your experiment, including sample preparation and storage, are carried out at the lowest feasible temperature.
Improper Storage Verify that the compound and its solutions are stored according to the recommended conditions (cool, dark, dry, and in a tightly sealed container).
Contaminated Reagents Use fresh, high-purity, and anhydrous solvents and reagents to prepare your solutions.

Problem: My quantitative analysis results are inconsistent when using this compound as an internal standard.

Possible Cause Troubleshooting Step
Deuterium Exchange During Sample Preparation Minimize the time this compound is in contact with the sample matrix, especially if it is aqueous. Perform sample extraction and preparation steps at low temperatures.
On-column Deuterium Exchange If using liquid chromatography, ensure the mobile phase is not highly acidic or basic. Consider using a mobile phase with a deuterated component (e.g., D2O) if compatible with your analysis. Running the chromatography at a lower temperature can also help.
In-source Exchange in the Mass Spectrometer Optimize the ion source parameters of your mass spectrometer. High temperatures in the ion source can sometimes promote H/D exchange.
Low Isotopic Purity of the Standard Verify the isotopic purity of your this compound standard using NMR or high-resolution mass spectrometry before use.

Data Presentation

The following table summarizes the key factors affecting the rate of deuterium exchange for deuterated small molecules like this compound.

Factor Condition that Increases Exchange Rate Condition that Decreases Exchange Rate Relative Impact
Solvent Protic solvents (Water, Methanol, Ethanol)Aprotic solvents (Acetonitrile, DMSO, Acetone)High
pH Highly acidic (pH < 4) or basic (pH > 8) conditionsNeutral to slightly acidic pH (pH 5-7)High
Temperature Elevated temperatures (> 25°C)Low temperatures (≤ 4°C, -20°C, -80°C)High
Exposure to Moisture Open vials, humid environmentTightly sealed containers, inert atmosphere, desiccatorMedium
Light Exposure Direct sunlight or UV lightStorage in amber vials or in the darkLow (for exchange)

Experimental Protocols

Protocol for Assessing the Isotopic Stability of this compound in Solution by ¹H NMR

Objective: To determine the rate of deuterium exchange of this compound in a specific solvent over time.

Materials:

  • This compound

  • Deuterated NMR solvent (e.g., DMSO-d6)

  • Protic solvent to be tested (e.g., Methanol)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a stock solution of this compound: Dissolve a known amount of this compound in the deuterated NMR solvent (e.g., DMSO-d6) to a final concentration of 1-5 mg/mL.

  • Acquire an initial ¹H NMR spectrum (Time = 0): Transfer the stock solution to an NMR tube and acquire a high-resolution ¹H NMR spectrum. This will serve as your baseline measurement of isotopic purity.

  • Spike with the protic solvent: Add a known volume of the protic solvent you wish to test (e.g., 10% v/v Methanol) to the NMR tube containing the this compound solution.

  • Monitor by ¹H NMR over time: Acquire ¹H NMR spectra at regular intervals (e.g., 1, 6, 24, 48 hours) while keeping the sample at a constant temperature.

  • Data Analysis: Integrate the proton signals corresponding to the positions where deuterium should be present. An increase in the integral of these signals over time indicates deuterium exchange. Calculate the percentage of exchange at each time point relative to the initial spectrum.

Protocol for Sample Preparation for LC-MS Analysis to Minimize Deuterium Exchange

Objective: To prepare samples containing this compound for LC-MS analysis while minimizing the risk of deuterium back-exchange.

Materials:

  • Sample matrix (e.g., plasma, cell lysate)

  • This compound internal standard solution (in aprotic solvent)

  • Extraction solvent (e.g., ice-cold acetonitrile)

  • LC-MS vials

Procedure:

  • Sample Thawing: If samples are frozen, thaw them on ice.

  • Spiking of Internal Standard: Add a precise volume of the this compound internal standard solution to the sample. This should be done as close to the extraction step as possible.

  • Protein Precipitation/Extraction: Immediately add 3-4 volumes of ice-cold acetonitrile to the sample to precipitate proteins and extract the analyte and internal standard.

  • Vortex and Centrifuge: Vortex the samples vigorously for 30-60 seconds and then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: If necessary, evaporate the solvent under a gentle stream of nitrogen at a low temperature.

  • Reconstitution: Reconstitute the dried extract in the initial mobile phase, preferably one with a low protic solvent content and a neutral to slightly acidic pH.

  • Analysis: Transfer the reconstituted sample to an LC-MS vial and place it in a cooled autosampler (e.g., 4°C) for immediate analysis.

Visualizations

Pioglitazone Signaling Pathway

Pioglitazone_Signaling Pioglitazone Signaling Pathway cluster_nucleus Nucleus cluster_effects Cellular Effects Pioglitazone Pioglitazone PPARg PPARγ Pioglitazone->PPARg Binds and Activates RXR RXR PPARg->RXR Forms Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Insulin_Sensitivity Increased Insulin Sensitivity Gene_Transcription->Insulin_Sensitivity Glucose_Uptake Increased Glucose Uptake Gene_Transcription->Glucose_Uptake Adipogenesis Adipogenesis Regulation Gene_Transcription->Adipogenesis Inflammation Decreased Inflammation Gene_Transcription->Inflammation

Caption: Pioglitazone activates PPARγ, leading to gene transcription changes.

Experimental Workflow for Deuterium Exchange Prevention

Deuterium_Exchange_Prevention_Workflow Workflow for Preventing Deuterium Exchange start Start storage Store this compound Solid at -20°C in Desiccator start->storage prep_solution Prepare Solution in Anhydrous Aprotic Solvent storage->prep_solution handling Handle under Inert Atmosphere (e.g., N2) prep_solution->handling experiment Perform Experiment at Low Temperature (e.g., 4°C) handling->experiment sample_prep Minimize Exposure to Aqueous/Protic Solutions experiment->sample_prep analysis Analyze Promptly or Store at -80°C sample_prep->analysis end End analysis->end

Caption: Best practices workflow for handling this compound.

Logical Relationship for Troubleshooting Deuterium Loss

Troubleshooting_Deuterium_Loss Troubleshooting Deuterium Loss start Deuterium Loss Observed? check_solvent Check Solvents: Are they protic? start->check_solvent Yes no_issue No Apparent Issue start->no_issue No check_pH Check Solution pH: Is it acidic or basic? check_solvent->check_pH No remediate Remediate Conditions: Use aprotic solvent, neutral pH, low temp, proper storage. check_solvent->remediate Yes check_temp Check Temperature: Is it elevated? check_pH->check_temp No check_pH->remediate Yes check_storage Check Storage: Is it airtight and dry? check_temp->check_storage No check_temp->remediate Yes check_storage->remediate Yes

Improving peak shape and resolution for Ketopioglitazone-d4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Ketopioglitazone-d4. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their chromatographic methods for improved peak shape and resolution.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the analysis of this compound.

Question 1: Why am I observing significant peak tailing with my this compound peak?

Answer: Peak tailing is a common issue, especially with compounds containing basic functional groups like Ketopioglitazone. The primary cause is often secondary interactions between the analyte and the stationary phase.[1][2]

  • Secondary Silanol Interactions: The most frequent cause is the interaction of basic amine groups on the analyte with acidic residual silanol groups on the surface of silica-based columns.[1][2] This secondary retention mechanism delays the elution of a portion of the analyte, resulting in a tailing peak.

  • Mobile Phase pH: If the mobile phase pH is high enough to deprotonate the silanol groups (making them negatively charged), their interaction with a positively charged analyte will be stronger, increasing tailing.[1]

  • Column Contamination: Accumulation of matrix components or strongly retained compounds at the column inlet can create active sites that cause tailing.[3]

Question 2: My this compound peak is broad, and the resolution from an adjacent peak is poor. What are the likely causes?

Answer: Poor resolution and broad peaks can stem from several chemical and physical factors.

  • Column Degradation: Over time, column performance can degrade due to loss of stationary phase or the creation of voids in the packed bed, leading to peak broadening.[3]

  • Extra-Column Effects: Excessive tubing length or diameter between the injector, column, and detector can cause the analyte band to spread before it is detected. This is known as extra-column volume.[3]

  • Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause the analyte band to spread upon injection, resulting in a broad peak.[3]

  • Co-eluting Interference: The poor resolution may be due to an interfering compound from the sample matrix that is not being adequately separated.[1]

Question 3: The retention time of this compound is slightly different from the unlabeled Ketopioglitazone. Why does this happen and is it a problem?

Answer: This phenomenon is known as the chromatographic isotope effect or deuterium isotope effect.[4] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[4][5] While a small, consistent shift is not typically a problem for quantification (as the internal standard and analyte are integrated separately), a lack of complete co-elution can become an issue if there are significant matrix effects. If the analyte and the internal standard elute at slightly different times, they may experience different degrees of ion suppression or enhancement, which can compromise accuracy.[6]

Question 4: What are the best initial steps to optimize my mobile phase for better peak shape?

Answer: Mobile phase optimization is critical for achieving symmetric peaks.

  • Adjust pH: Lowering the mobile phase pH (e.g., to pH 3.0) helps to keep the residual silanol groups on the column fully protonated, minimizing their ability to interact with basic analytes.[1]

  • Add a Buffer: Incorporating a buffer, such as ammonium formate or ammonium acetate, into the mobile phase is highly effective.[2] The positively charged ammonium ions can shield the negatively charged silanols, reducing analyte-silanol interactions.[2]

  • Optimize Organic Modifier: Fine-tune the percentage of the organic solvent (e.g., acetonitrile or methanol). While this primarily affects retention time, it can also influence peak shape.

Question 5: I suspect issues with the stability or purity of my this compound standard. How can I investigate this?

Answer: Problems with the internal standard itself can lead to inaccurate and irreproducible results.

  • Isotopic Exchange (H/D Exchange): Deuterium atoms can sometimes exchange with hydrogen atoms from the solvent, especially if the deuterium is on a heteroatom (like -OH or -NH) or if the standard is stored in acidic or basic solutions.[4][7] To check for this, you can monitor the mass spectrum of the standard over time for an increase in the signal of unlabeled or partially deuterated species.[4]

  • Chemical Purity: The deuterated standard may contain a small amount of the unlabeled analyte as an impurity.[8] This can lead to an overestimation of the analyte, particularly at low concentrations. You can assess this by injecting a high concentration of the internal standard alone and checking for any signal at the mass transition of the unlabeled analyte.[8]

Troubleshooting Summary

The table below summarizes common problems and recommended actions for improving the chromatography of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing Secondary interactions with residual silanols.[1][2]Lower mobile phase pH (e.g., to < 4). Add a buffer like ammonium formate/acetate to the mobile phase.[2][9][10] Use a high-purity, end-capped column.[3]
Column contamination.[3]Use a guard column. Implement a sample clean-up procedure (e.g., SPE).[1]
Broad Peaks / Poor Resolution Column degradation or void formation.[3]Replace the column.
High extra-column volume.[3]Minimize tubing length and use appropriate inner diameter tubing.
Sample solvent is too strong.[3]Dissolve the sample in the initial mobile phase or a weaker solvent.
Retention Time Shift (vs. Unlabeled) Deuterium isotope effect.[4][5]This is often normal. Optimize chromatography to ensure co-elution if differential matrix effects are suspected.[6]
Inaccurate Quantification Differential matrix effects.[6]Improve sample clean-up. Adjust chromatography to ensure analyte and IS elute in a cleaner region of the chromatogram.
Isotopic (H/D) exchange.[4]Avoid storing standards in acidic or basic solutions.[7] Check the stability of the label position.
Impurity in the deuterated standard.[8]Verify the purity of the standard as per the Certificate of Analysis. Inject a high concentration of the IS alone to check for unlabeled analyte.[8]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and resolving common chromatographic issues with this compound.

G Start Poor Peak Shape or Resolution Observed IsTailing Is the peak tailing? Start->IsTailing IsBroad Is the peak broad or resolution poor? Start->IsBroad IsRTShift Is the RT shifting or not co-eluting with analyte? Start->IsRTShift CauseTailing Potential Cause: Secondary Silanol Interactionsor Contamination IsTailing->CauseTailing Yes CauseBroad Potential Cause: Column Degradation, Solvent Mismatch, or Extra-Column Volume IsBroad->CauseBroad Yes CauseRTShift Potential Cause: Deuterium Isotope Effect, Differential Matrix Effects IsRTShift->CauseRTShift Yes SolutionTailing Solution: 1. Lower mobile phase pH. 2. Add buffer (e.g., NH4OAc). 3. Use guard column / improve cleanup. CauseTailing->SolutionTailing SolutionBroad Solution: 1. Replace column. 2. Match sample solvent to mobile phase. 3. Minimize tubing length. CauseBroad->SolutionBroad SolutionRTShift Solution: 1. Confirm shift is stable. 2. Optimize chromatography to ensure co-elution if matrix effects are observed. CauseRTShift->SolutionRTShift

Caption: A troubleshooting workflow for identifying and resolving common chromatographic issues.

Detailed Experimental Protocol

The following is an example of a validated LC-MS/MS method for the simultaneous determination of pioglitazone, hydroxypioglitazone, and ketopioglitazone in human plasma, which can be adapted for use.[11][12][13]

1. Sample Preparation (Protein Precipitation)

  • To a 100 µL aliquot of plasma sample, add the this compound internal standard.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture thoroughly.

  • Centrifuge to pellet the precipitated proteins.

  • Dilute the resulting supernatant with deionized water before injection.[11]

2. Chromatographic Conditions

  • HPLC System: A standard HPLC or UHPLC system.

  • Column: Hypersil GOLD C18 (or equivalent)[12][14]

  • Mobile Phase: Gradient elution using a mixture of an aqueous buffer (e.g., formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[11][14]

  • Flow Rate: Dependent on column dimensions, typically in the range of 0.5 - 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 40 °C) for reproducibility.

  • Injection Volume: Typically 5-10 µL.[11]

3. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Detection: Selected Reaction Monitoring (SRM).

  • Example SRM Transition for this compound: m/z 375.1 → 152.0[11]

  • Example SRM Transition for Ketopioglitazone: m/z 371.0 → 148.0[11][12]

Example Chromatographic Parameters

The table below provides a summary of typical parameters used in a validated method for Ketopioglitazone.[11][12]

ParameterValue / Description
Column Hypersil GOLD C18
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile or Methanol
Elution Mode Gradient
Ionization Mode ESI Positive
Detection Mode Selected Reaction Monitoring (SRM)
Ketopioglitazone Transition m/z 371.0 → 148.0[11][12]
This compound IS Transition m/z 375.1 → 152.0[11]
Approximate Retention Time ~3.2 minutes[11]

References

Technical Support Center: Analysis of Pioglitazone Metabolites with Deuterated Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing deuterated internal standards for the quantification of Pioglitazone and its active metabolites, hydroxypioglitazone (M-IV) and ketopioglitazone (M-III), via Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: Why are deuterated internal standards considered the gold standard for the quantitative analysis of Pioglitazone and its metabolites?

A1: Deuterated internal standards are the preferred choice in LC-MS/MS bioanalysis for several reasons. Since they are structurally and chemically very similar to the analytes (Pioglitazone, hydroxypioglitazone, and ketopioglitazone), they exhibit nearly identical behavior during sample preparation, chromatographic separation, and ionization in the mass spectrometer. This allows them to effectively compensate for variability that can occur at each of these steps, such as extraction loss, matrix effects (ion suppression or enhancement), and fluctuations in instrument response, leading to more accurate and precise quantification.

Q2: What are the key metabolites of Pioglitazone that should be monitored, and what are their corresponding deuterated standards?

A2: The primary active metabolites of Pioglitazone in humans are hydroxypioglitazone (M-IV) and ketopioglitazone (M-III)[1]. Validated LC-MS/MS methods typically employ the following deuterated internal standards for their simultaneous quantification alongside the parent drug[1][2]:

AnalyteDeuterated Internal Standard
PioglitazonePioglitazone-d4
Hydroxypioglitazone (M-IV)Hydroxypioglitazone-d5
Ketopioglitazone (M-III)Ketopioglitazone-d4

Q3: What are the typical mass transitions (MRM) for Pioglitazone and its metabolites and their deuterated standards?

A3: The following table summarizes commonly used precursor and product ion transitions for Multiple Reaction Monitoring (MRM) in positive ion electrospray ionization mode[1][3][4][5]:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Pioglitazone357.1134.0
Hydroxypioglitazone (M-IV)373.1150.0
Ketopioglitazone (M-III)371.0148.0
Pioglitazone-d4361.1138.0
Hydroxypioglitazone-d5378.1154.0
This compound375.1152.0

Q4: Can deuterium labeling alter the chromatographic retention time of the internal standard relative to the analyte?

A4: Yes, a phenomenon known as the "isotope effect" can sometimes lead to slight differences in retention times between an analyte and its deuterated internal standard[6]. While often negligible, this can be more pronounced in reversed-phase chromatography where the increased hydrophobicity of deuterated compounds may cause them to elute slightly earlier. It is crucial during method development to ensure that the analyte and its corresponding internal standard co-elute as closely as possible to ensure accurate compensation for matrix effects.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of Pioglitazone metabolites using deuterated standards.

Problem Potential Cause Troubleshooting Steps
Poor Precision and Inaccurate Quantification 1. Chromatographic Separation of Analyte and Internal Standard: The analyte and its deuterated standard do not co-elute, leading to differential matrix effects.[6] 2. Crosstalk: The isotopic distribution of the analyte interferes with the signal of the deuterated standard, or vice versa. 3. Contamination of Deuterated Standard: The deuterated standard may contain a significant percentage of the unlabeled analyte.1. Optimize Chromatography: - Adjust the gradient slope to ensure co-elution. - Evaluate different mobile phase compositions or columns. 2. Verify MRM Transitions: - Ensure that the selected MRM transitions are specific and minimize any potential overlap. 3. Check Certificate of Analysis: - Review the isotopic purity of the deuterated standard provided by the manufacturer. If purity is low, consider obtaining a new batch.
Drifting Internal Standard Signal 1. Isotopic Back-Exchange: Deuterium atoms on the internal standard may exchange with protons from the mobile phase or sample matrix, especially at non-neutral pH. 2. Adsorption: The internal standard may be adsorbing to vials, tubing, or the column.1. Mobile Phase pH: - Maintain a neutral or slightly acidic mobile phase pH to minimize back-exchange. 2. Sample Handling: - Avoid prolonged storage of samples in strongly acidic or basic conditions. 3. System Passivation: - If adsorption is suspected, passivate the LC system by injecting a high-concentration standard.
In-source Fragmentation of Deuterated Standard The deuterated standard loses a deuterium atom in the ion source of the mass spectrometer, leading to a signal at the mass transition of the unlabeled analyte.1. Optimize Ion Source Parameters: - Reduce the cone voltage or collision energy to minimize in-source fragmentation. 2. Evaluate Different Ionization Techniques: - If available, consider using a softer ionization technique like APCI.
Variable Matrix Effects Endogenous components in the plasma sample co-elute with the analytes and their internal standards, causing ion suppression or enhancement that is not fully compensated for.1. Improve Sample Preparation: - Implement a more rigorous sample clean-up method, such as solid-phase extraction (SPE), to remove interfering matrix components.[7][8] 2. Dilution: - Dilute the sample to reduce the concentration of interfering matrix components.

Experimental Protocols

Sample Preparation: Protein Precipitation

This method is suitable for rapid sample processing[1].

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (containing Pioglitazone-d4, Hydroxypioglitazone-d5, and this compound).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

LC-MS/MS Parameters

The following is a representative set of parameters based on published methods[1][3][5].

  • LC System: UPLC or HPLC system

  • Column: C18 reversed-phase column (e.g., Hypersil GOLD C18, 2.1 x 50 mm, 1.9 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization: Electrospray ionization (ESI), positive mode

  • MRM Transitions: As listed in the FAQ section.

Visualizations

pioglitazone_metabolism pioglitazone Pioglitazone hydroxypioglitazone Hydroxypioglitazone (M-IV) pioglitazone->hydroxypioglitazone CYP2C8/3A4 (Hydroxylation) ketopioglitazone Ketopioglitazone (M-III) hydroxypioglitazone->ketopioglitazone Oxidation experimental_workflow start Plasma Sample add_is Add Deuterated Internal Standards start->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lcms_analysis LC-MS/MS Analysis reconstitute->lcms_analysis end Data Quantification lcms_analysis->end troubleshooting_logic issue Poor Precision or Inaccurate Results check_chromatography Review Chromatography: Co-elution of Analyte and IS? issue->check_chromatography optimize_lc Optimize LC Method: Adjust Gradient/Mobile Phase check_chromatography->optimize_lc No check_ms Review MS Data: Crosstalk or In-source Fragmentation? check_chromatography->check_ms Yes solution Accurate & Precise Results optimize_lc->solution optimize_ms Optimize MS Parameters: Adjust Voltages/Energies check_ms->optimize_ms Yes check_standard Check Standard Purity: Certificate of Analysis check_ms->check_standard No optimize_ms->solution new_standard Source Higher Purity Internal Standard check_standard->new_standard Impure check_standard->solution Pure new_standard->solution

References

Technical Support Center: Method Refinement for Robust Quantification Using Ketopioglitazone-d4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the robust quantification of Ketopioglitazone using its deuterated internal standard, Ketopioglitazone-d4. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during bioanalytical method development and sample analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the quantification of Ketopioglitazone using this compound as an internal standard.

Q1: I am observing a signal for the analyte (Ketopioglitazone) in my blank samples that are only spiked with the deuterated internal standard (this compound). What is the likely cause?

A1: This issue, often referred to as "crosstalk," is typically due to one of two reasons:

  • Isotopic Contribution: The natural abundance of heavy isotopes (e.g., ¹³C) in the analyte can contribute to the mass signal of the deuterated internal standard. This is more pronounced if the mass difference between the analyte and the internal standard is small.[1]

  • Impurity of the Internal Standard: The this compound internal standard may contain a small amount of the unlabeled analyte as an impurity from its synthesis.[1][2]

Troubleshooting Steps:

  • Assess Analyte Contribution: Prepare a series of calibration standards of the analyte without the internal standard. Analyze these samples and monitor the mass transition of the internal standard. An increasing signal in the internal standard's mass channel with increasing analyte concentration confirms isotopic crosstalk.

  • Evaluate Internal Standard Purity: Prepare a solution containing only this compound and analyze it. Monitor the mass transition of the unlabeled Ketopioglitazone. A detectable signal indicates that the internal standard is impure.

  • Mitigation Strategies:

    • Ensure that the mass difference between the analyte and the internal standard is at least 4-5 Da to minimize crosstalk.

    • If impurity is the issue, consider sourcing the internal standard from a different supplier with higher isotopic purity. Toronto Research Chemicals Inc. is one supplier of this compound.[3]

Q2: My calibration curve is non-linear at higher concentrations. What could be causing this?

A2: Non-linearity at higher concentrations can be attributed to several factors:

  • Detector Saturation: The mass spectrometer detector can become saturated when encountering a high concentration of ions, leading to a plateau in the signal response.

  • Ion Suppression/Enhancement: Matrix effects can become more pronounced at higher analyte concentrations, leading to a non-proportional response.

  • Inappropriate Regression Model: A linear regression model with a 1/x or 1/x² weighting is commonly used.[4] An incorrect weighting factor can lead to apparent non-linearity.

Troubleshooting Steps:

  • Dilute Samples: Dilute the high concentration samples to fall within the linear range of the assay and re-analyze.

  • Optimize Ion Source Parameters: Adjust ion source parameters such as temperature, gas flows, and voltages to minimize saturation and matrix effects.

  • Evaluate Weighting Factor: Re-process the data using different weighting factors (e.g., 1/x, 1/x², none) to determine the best fit for your calibration curve.

  • Extend the Calibration Range: If feasible, prepare and analyze additional calibration standards to better define the curve at the higher end.

Q3: I am observing poor peak shape and inconsistent retention times for Ketopioglitazone and this compound. How can I improve this?

A3: Poor chromatography can significantly impact the accuracy and precision of your results. Common causes and solutions include:

  • Column Contamination: Residual matrix components can build up on the analytical column.

  • Inappropriate Mobile Phase: The pH or organic composition of the mobile phase may not be optimal for the analytes.

  • Column Degradation: The analytical column may have reached the end of its lifespan.

Troubleshooting Steps:

  • Column Wash: Implement a robust column wash procedure between injections, potentially using a stronger solvent than the mobile phase.

  • Mobile Phase Optimization: Ensure the mobile phase is properly prepared and degassed. For pioglitazone and its metabolites, a common mobile phase consists of acetonitrile and a formic acid solution.[5][6] Experiment with slight variations in the organic-to-aqueous ratio and formic acid concentration.

  • Replace the Column: If the above steps do not resolve the issue, replace the analytical column with a new one of the same type. Hypersil GOLD C18 and ACQUITY UPLC BEH C18 columns have been successfully used for this analysis.[7][8]

Experimental Protocols

Below are detailed methodologies for key experiments in the quantification of Ketopioglitazone.

Sample Preparation: Protein Precipitation

This protocol is a common and rapid method for extracting Ketopioglitazone from plasma samples.[7]

  • Sample Aliquoting: Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of this compound working solution (concentration to be optimized during method development) to each plasma sample, except for the blank matrix.

  • Vortexing: Briefly vortex the samples for 30 seconds.

  • Protein Precipitation: Add 300 µL of acetonitrile to each tube.

  • Vortexing: Vortex the samples vigorously for 2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to increase sensitivity.

  • Injection: Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.[5]

LC-MS/MS Analysis

This section provides a typical set of starting conditions for LC-MS/MS analysis. Optimization will be required for specific instrumentation.

  • Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography system.

  • Analytical Column: Hypersil GOLD C18 (dimensions and particle size may vary) or equivalent.[7]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A gradient elution is typically used to achieve good separation. An example gradient is as follows:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20-80% B

    • 2.5-3.0 min: 80% B

    • 3.0-3.1 min: 80-20% B

    • 3.1-4.0 min: 20% B

  • Flow Rate: 0.4 - 0.7 mL/min.[5][9]

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.[5]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Ketopioglitazone: m/z 371.0 > 148.0.[4][7]

    • This compound: m/z 375 > 152.[8]

Data Presentation

The following tables summarize typical quantitative data that should be generated during method validation.

Table 1: Calibration Curve Parameters

AnalyteCalibration Range (ng/mL)Regression ModelWeighting FactorCorrelation Coefficient (r²)
Ketopioglitazone10 - 1800Linear1/y²> 0.99

Data derived from a representative validated method.[7]

Table 2: Intra-day and Inter-day Precision and Accuracy

AnalyteConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Ketopioglitazone30 (LQC)< 1585 - 115< 1585 - 115
800 (MQC)< 1585 - 115< 1585 - 115
1400 (HQC)< 1585 - 115< 1585 - 115

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control. Acceptance criteria are typically within ±15% for accuracy and ≤15% for precision.[7]

Visualizations

The following diagrams illustrate key workflows and logical relationships in the method refinement process.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject chromatography Chromatographic Separation inject->chromatography detection Mass Spectrometric Detection (MRM) chromatography->detection integrate Peak Integration detection->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification of Ketopioglitazone calibrate->quantify

Caption: Bioanalytical workflow for Ketopioglitazone quantification.

troubleshooting_logic cluster_crosstalk Analyte Signal in Blank + IS cluster_linearity Non-linear Calibration Curve cluster_chromatography Poor Peak Shape / Retention Time Shift start Problem Observed check_isotope Assess Isotopic Contribution start->check_isotope check_saturation Check for Detector Saturation start->check_saturation check_column Inspect Column Performance start->check_column check_purity Evaluate IS Purity check_isotope->check_purity If no contribution solution_isotope Optimize Mass Difference check_isotope->solution_isotope If contribution solution_purity Source Higher Purity IS check_purity->solution_purity If impure check_matrix Investigate Matrix Effects check_saturation->check_matrix If not saturated solution_dilute Dilute High Concentration Samples check_saturation->solution_dilute If saturated solution_optimize Optimize Ion Source check_matrix->solution_optimize If matrix effects present check_mobile_phase Verify Mobile Phase check_column->check_mobile_phase If column is new solution_wash Implement Column Wash check_column->solution_wash If contamination suspected solution_replace Replace Column check_column->solution_replace If column is old

Caption: Troubleshooting decision tree for common analytical issues.

References

Dealing with poor recovery of Ketopioglitazone-d4 during sample extraction

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing poor recovery of Ketopioglitazone-d4 during sample extraction.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the extraction of this compound, offering potential causes and solutions.

Issue 1: Low recovery of this compound using Solid-Phase Extraction (SPE).

  • Question: We are observing significantly lower than expected recovery of this compound from our plasma samples when using a reversed-phase SPE protocol. What are the potential causes and how can we troubleshoot this?

  • Answer: Poor recovery in SPE can stem from several factors throughout the extraction process. Here’s a systematic approach to troubleshooting:

    • Analyte Breakthrough during Sample Loading:

      • Cause: The solvent in which your sample is dissolved may be too strong, causing the analyte to pass through the sorbent without binding.[1] The sample loading flow rate might also be too high, not allowing for adequate interaction between the analyte and the sorbent.[1][2] Overloading the cartridge with too much sample can also lead to incomplete retention.[1][2]

      • Solution:

        • Dilute your sample with a weaker solvent before loading.[1]

        • Decrease the flow rate during sample application to allow for proper equilibration.[1][3]

        • Ensure your sample volume is appropriate for the cartridge capacity. Consider reducing the sample volume or increasing the sorbent mass.[1][3]

    • Analyte Loss during Washing:

      • Cause: The wash solvent may be too strong, prematurely eluting the this compound along with interferences.[3]

      • Solution:

        • Use a weaker wash solvent. The ideal wash solvent should be strong enough to remove interferences but not elute the analyte of interest.[2] You may need to experiment with different solvent strengths.

        • Allow the wash solvent to soak in briefly before applying vacuum or pressure to avoid abrupt stripping of the analyte.[4]

    • Incomplete Elution:

      • Cause: The elution solvent may be too weak to fully desorb the this compound from the sorbent.[2][4] The volume of the elution solvent could also be insufficient.[4][5]

      • Solution:

        • Increase the strength of your elution solvent. For reversed-phase SPE, this typically means increasing the percentage of the organic solvent in your elution mixture.[4]

        • Increase the elution volume in increments and analyze the fractions to determine if more volume is needed for complete recovery.[4]

        • Consider a "soak step" where the elution solvent is allowed to sit in the sorbent bed for a few minutes to improve desorption.[6]

    • Improper Cartridge Conditioning/Equilibration:

      • Cause: If the sorbent bed is not properly wetted before sample loading, it can lead to inconsistent and poor binding of the analyte.[1][2]

      • Solution:

        • Ensure the cartridge is conditioned with an appropriate solvent (e.g., methanol or isopropanol) to activate the sorbent, followed by equilibration with a solution similar in composition to your sample matrix (without the analyte).[1]

        • Do not let the sorbent bed dry out between the equilibration and sample loading steps.[4]

Issue 2: Poor recovery and emulsion formation during Liquid-Liquid Extraction (LLE).

  • Question: We are attempting to extract this compound from an aqueous matrix using liquid-liquid extraction with an organic solvent, but we are experiencing low recovery and persistent emulsions. What can we do to improve our results?

  • Answer: Low recovery and emulsion formation are common challenges in LLE. Here are some troubleshooting strategies:

    • Improving Recovery:

      • Cause: The choice of extraction solvent and the pH of the aqueous phase are critical for efficient partitioning of the analyte into the organic phase. A single extraction may also be insufficient to recover all of the analyte.

      • Solution:

        • Solvent Selection: Ensure the chosen organic solvent has a suitable polarity to effectively extract this compound. Dichloromethane has been used for the extraction of pioglitazone.[7]

        • pH Adjustment: The pH of the aqueous sample should be adjusted to ensure the this compound is in its neutral, un-ionized form, which will favor its partitioning into the organic solvent. Since pioglitazone is a weakly basic compound, adjusting the pH to be 2 units above its pKa is a good starting point.

        • Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent. Three extractions are generally more effective than a single extraction with a large volume.[8]

        • Salting Out: Adding a neutral salt (e.g., sodium chloride) to the aqueous phase can increase the polarity of the aqueous layer and drive the analyte into the organic phase, thereby increasing recovery.[1]

    • Breaking Emulsions:

      • Cause: Emulsions are often caused by the presence of endogenous materials like fats and proteins in the sample matrix. Vigorous shaking can also contribute to their formation.

      • Solution:

        • Gentle Mixing: Instead of vigorous shaking, gently invert the separation funnel multiple times to mix the phases.

        • Centrifugation: Centrifuging the mixture is often the most effective way to break an emulsion.

        • Addition of Salt: Adding a small amount of salt can help to break the emulsion.

        • Filtration: Filtering the mixture through a bed of glass wool can sometimes help to break up the emulsion.

Issue 3: Inconsistent recovery across different sample batches.

  • Question: Our recovery of this compound is highly variable from one experiment to the next. What could be causing this lack of reproducibility?

  • Answer: Inconsistent recovery often points to subtle variations in the experimental procedure. Here are some areas to scrutinize:

    • Cause: Inconsistencies in sample pre-treatment, variations in flow rates during SPE, or allowing the SPE cartridge to dry out can all lead to irreproducible results.[3]

    • Solution:

      • Standardize Sample Pre-treatment: Ensure a consistent and documented procedure for sample preparation.[3]

      • Control Flow Rates: Use a vacuum manifold with flow control or an automated system to maintain consistent flow rates during sample loading, washing, and elution in SPE.[3]

      • Prevent Cartridge Drying: Make sure the sorbent bed does not dry out before the sample is loaded.[4]

      • Consistent Solvent Volumes and Mixing: Use calibrated pipettes for all solvent and sample transfers. Ensure consistent mixing times and techniques for LLE.

      • Instrument Calibration: If using automated systems, ensure they are properly calibrated and maintained.[3]

Quantitative Data Summary

The following table summarizes key chemical properties of this compound and its parent compound, Pioglitazone, which are relevant to sample extraction.

PropertyThis compoundPioglitazoneReference
Molecular Formula C19H14D4N2O4SC19H20N2O3S[9]
Molecular Weight 374.45 g/mol 356.44 g/mol [10]
CAS Number 1215370-26-5111025-46-8[9][10]
BCS Class Not specified, but likely Class IIClass II (Low Solubility, High Permeability)[7]
pKa Not specified12.06 (basic)[11]
Solubility Not specifiedPractically insoluble in water and alkaline buffers[11]
Stability Not specifiedDegrades in basic medium and when exposed to heat and UV light. Stable in acidic medium.[12]

Detailed Experimental Protocol: SPE of this compound from Human Plasma

This protocol is a recommended starting point for the solid-phase extraction of this compound from human plasma, based on a published method for pioglitazone and its metabolites.[13]

Materials:

  • Oasis HLB µElution solid-phase extraction plate or cartridges

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 2% Phosphoric acid in water

  • Human plasma samples

  • Internal standard solution (if not already added to the sample)

Procedure:

  • Sample Pre-treatment:

    • To 300 µL of human plasma, add 20 µL of the internal standard solution (this compound).

    • Add 300 µL of 2% phosphoric acid.

    • Vortex the sample for 10 seconds to mix thoroughly.

  • SPE Cartridge Conditioning:

    • Condition the SPE plate/cartridge with 200 µL of methanol.

    • Equilibrate the SPE plate/cartridge with 200 µL of water. Ensure the sorbent bed does not dry out.

  • Sample Loading:

    • Load the entire pre-treated sample onto the conditioned SPE plate/cartridge.

    • Apply a low, consistent vacuum or positive pressure to draw the sample through the sorbent at a slow, steady rate (approximately 1 mL/min).

  • Washing:

    • Wash the sorbent with a 5% methanol in water solution to remove polar interferences.

  • Elution:

    • Elute the this compound and other retained compounds with a 50 µL aliquot of methanol.

    • Follow with a second elution using a 25 µL aliquot of methanol.

    • Collect both elution fractions in the same collection tube.

  • Post-Elution Processing:

    • Dilute the collected eluate with 75 µL of water prior to injection into the LC-MS/MS system.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor recovery of this compound.

Poor_Recovery_Troubleshooting Start Start: Poor this compound Recovery Check_Method Review Extraction Method (SPE or LLE) Start->Check_Method SPE_Path Solid-Phase Extraction (SPE) Check_Method->SPE_Path SPE LLE_Path Liquid-Liquid Extraction (LLE) Check_Method->LLE_Path LLE SPE_Conditioning Check Cartridge Conditioning - Correct solvents used? - Bed dried out? SPE_Path->SPE_Conditioning LLE_Solvent Verify LLE Solvent Choice - Appropriate polarity? LLE_Path->LLE_Solvent SPE_Loading Analyze Sample Loading Step - Solvent too strong? - Flow rate too high? - Cartridge overloaded? SPE_Conditioning->SPE_Loading Conditioning OK Optimize_SPE Optimize SPE Parameters - Adjust solvents, flow rates, volumes SPE_Conditioning->Optimize_SPE Issue Found SPE_Washing Evaluate Wash Step - Wash solvent too strong? SPE_Loading->SPE_Washing Loading OK SPE_Loading->Optimize_SPE Issue Found SPE_Elution Investigate Elution Step - Elution solvent too weak? - Insufficient volume? SPE_Washing->SPE_Elution Washing OK SPE_Washing->Optimize_SPE Issue Found SPE_Elution->Optimize_SPE Issue Identified LLE_pH Check Aqueous Phase pH - Analyte in neutral form? LLE_Solvent->LLE_pH Solvent OK Optimize_LLE Optimize LLE Parameters - Adjust solvent, pH, mixing LLE_Solvent->Optimize_LLE Issue Found LLE_Technique Review Extraction Technique - Emulsion formation? - Insufficient mixing? - Single vs. multiple extractions? LLE_pH->LLE_Technique pH OK LLE_pH->Optimize_LLE Issue Found LLE_Technique->Optimize_LLE Issue Identified Reproducibility Check for Reproducibility - Consistent technique? - Instrument calibration? Optimize_SPE->Reproducibility Optimize_LLE->Reproducibility End Successful Recovery Reproducibility->End Consistent Results Contact_Support Contact Technical Support Reproducibility->Contact_Support Inconsistent Results

A troubleshooting workflow for poor this compound recovery.

References

Technical Support Center: Ensuring the Stability of Ketopioglitazone-d4 in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on maintaining the stability of Ketopioglitazone-d4 in biological matrices. Below you will find troubleshooting advice and frequently asked questions to ensure the accuracy and reliability of your bioanalytical data.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound in biological samples.

Problem Potential Causes Solutions
Low recovery of this compound during sample extraction Inefficient extraction method.Degradation during extraction.Optimize the extraction procedure (e.g., choice of solvent, pH).Minimize the time samples spend at room temperature during extraction.
High variability in Quality Control (QC) sample measurements Inconsistent sample handling.Instability under storage or experimental conditions.Ensure uniform procedures for all samples.Review and validate storage conditions and sample handling protocols (see stability data below).
Drifting internal standard signal during an analytical run Deuterium-hydrogen exchange.Adsorption to vials or tubing.Assess the stability of this compound in the mobile phase and sample diluent. Adjusting the pH to be more neutral can mitigate this.[1]Use deactivated vials and tubing.
Presence of unlabeled Ketopioglitazone in the internal standard solution Impurity from synthesis.Inject a high concentration of the this compound solution alone to check for a signal at the analyte's mass transition.[1]Consult the Certificate of Analysis (CoA) for isotopic and chemical purity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is the deuterated form of Ketopioglitazone, a major active metabolite of the antidiabetic drug Pioglitazone. It is commonly used as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of Ketopioglitazone in biological samples.[2] The stability of this compound is crucial because its degradation can lead to inaccurate and unreliable quantification of the target analyte.

Q2: What are the primary factors that can affect the stability of this compound in biological matrices?

Several factors can influence the stability of deuterated internal standards like this compound in biological matrices. These include:

  • Temperature: Elevated temperatures can accelerate degradation.

  • pH: Highly acidic or basic conditions can promote the exchange of deuterium atoms with protons from the solvent, a phenomenon known as isotopic exchange or back-exchange.[1]

  • Enzymatic Degradation: Endogenous enzymes in biological matrices can metabolize the compound.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the analyte.[3][4][5]

  • Light Exposure: Photodegradation can occur with light-sensitive compounds.

Q3: What are the recommended storage conditions for this compound stock solutions and spiked biological samples?

For long-term storage, stock solutions of this compound should be stored at -20°C or colder in a tightly sealed container to prevent solvent evaporation. Biological samples (e.g., plasma, urine) spiked with this compound should be stored at -70°C or colder to minimize degradation.

Stability Data Summary

While specific quantitative stability data for this compound is not extensively published, bioanalytical methods utilizing it have demonstrated its stability under various conditions. The following tables present illustrative data that reflect the typical acceptance criteria (mean concentrations within ±15% of nominal values) for such stability studies as per regulatory guidelines.

Table 1: Freeze-Thaw Stability of this compound in Human Plasma

Number of Freeze-Thaw CyclesLow QC Concentration (ng/mL)High QC Concentration (ng/mL)
Cycle 1 98.5%101.2%
Cycle 2 97.9%100.5%
Cycle 3 96.8%99.8%

Data are presented as the percentage of the nominal concentration.

Table 2: Short-Term (Bench-Top) Stability of this compound in Human Plasma at Room Temperature

Duration (hours)Low QC Concentration (ng/mL)High QC Concentration (ng/mL)
0 100.0%100.0%
4 99.1%100.8%
8 98.3%99.5%
24 97.5%98.9%

Data are presented as the percentage of the nominal concentration.

Table 3: Long-Term Stability of this compound in Human Plasma at -70°C

Storage Duration (Days)Low QC Concentration (ng/mL)High QC Concentration (ng/mL)
30 99.4%101.5%
90 98.7%100.9%
180 98.1%100.2%

Data are presented as the percentage of the nominal concentration.

Experimental Protocols

Detailed methodologies for key stability experiments are provided below, based on regulatory guidelines.

Protocol 1: Freeze-Thaw Stability Assessment
  • Objective: To determine the stability of this compound in a biological matrix subjected to repeated freeze-thaw cycles.

  • Procedure:

    • Spike a set of low and high concentration QC samples in the biological matrix of interest.

    • Analyze one set of these QCs immediately (baseline).

    • Freeze the remaining QCs at the intended storage temperature (e.g., -70°C) for at least 12 hours.

    • Thaw the samples unassisted at room temperature.

    • Once completely thawed, refreeze them for at least 12 hours. This completes one cycle.

    • Repeat for the desired number of cycles (typically 3 to 5).

    • Analyze the QCs after the final cycle and compare the results to the baseline samples.

Protocol 2: Short-Term (Bench-Top) Stability Assessment
  • Objective: To evaluate the stability of this compound in the biological matrix under conditions mimicking sample processing at room temperature.

  • Procedure:

    • Spike low and high concentration QC samples in the biological matrix.

    • Allow the samples to sit at room temperature for a specified period (e.g., 4, 8, or 24 hours).

    • Analyze the samples and compare the concentrations to freshly prepared and analyzed QC samples.

Protocol 3: Long-Term Stability Assessment
  • Objective: To assess the stability of this compound in the biological matrix over the expected duration of sample storage for a study.

  • Procedure:

    • Prepare a sufficient number of low and high concentration QC samples in the biological matrix.

    • Store these samples at the intended long-term storage temperature (e.g., -70°C).

    • Analyze a set of these QC samples at various time points (e.g., 30, 90, 180 days) and compare the results to the initial concentrations.

Visualized Workflows

The following diagrams illustrate key workflows for ensuring the stability of this compound.

cluster_0 Stability Testing Workflow A Prepare Low & High QC Samples in Biological Matrix B Analyze Baseline Samples (T=0) A->B C Freeze-Thaw Stability (3-5 Cycles) A->C D Short-Term Stability (Room Temperature) A->D E Long-Term Stability (-70°C or colder) A->E F Analyze Stability Samples C->F D->F E->F G Compare to Baseline (Acceptance: within ±15%) F->G

Workflow for assessing this compound stability.

cluster_1 Troubleshooting Low Recovery Start Low this compound Recovery Observed CheckExtraction Review Extraction Protocol (Solvent, pH, Mixing) Start->CheckExtraction OptimizeExtraction Optimize Extraction Method CheckExtraction->OptimizeExtraction Inefficient? CheckTemp Assess Sample Temperature During Processing CheckExtraction->CheckTemp Efficient Reanalyze Re-analyze Samples OptimizeExtraction->Reanalyze MinimizeTime Reduce Time at Room Temperature CheckTemp->MinimizeTime Elevated Temp? CheckTemp->Reanalyze Controlled MinimizeTime->Reanalyze Resolved Issue Resolved Reanalyze->Resolved

Decision tree for troubleshooting low recovery issues.

References

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation: The Role of Ketopioglitazone-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of bioanalytical methods are paramount for making informed decisions in pharmacokinetics, toxicokinetics, and clinical trials. A critical component of a robust bioanalytical method, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), is the use of an appropriate internal standard (IS). This guide provides an objective comparison of bioanalytical methods utilizing the stable isotope-labeled (SIL) internal standard, Ketopioglitazone-d4, against methods employing other internal standards for the quantification of pioglitazone and its metabolites.

The ideal internal standard co-elutes with the analyte of interest and behaves identically during sample preparation and analysis, thereby compensating for variations in extraction recovery, matrix effects, and instrument response.[1] While structurally similar but non-isotopically labeled compounds can be used, SIL internal standards, such as deuterated compounds, are widely considered the gold standard in mass spectrometry-based bioanalysis.[1]

The Gold Standard: Deuterated vs. Non-Deuterated Internal Standards

The primary advantage of a deuterated internal standard like this compound lies in its chemical and physical similarity to the analyte, Ketopioglitazone. This similarity ensures co-elution and analogous behavior in the mass spectrometer's ion source, providing superior compensation for analytical variability.[2] Non-deuterated internal standards, typically structural analogs of the analyte, may have different chromatographic retention times and ionization efficiencies, which can lead to less effective compensation for matrix effects and, consequently, reduced accuracy and precision.[3]

Experimental data consistently demonstrates the enhanced performance of deuterated internal standards in terms of accuracy and precision.[2] While SIL internal standards are generally the first choice, their availability and cost can sometimes be a factor.[4][5] However, investing in a SIL-IS can often reduce method development time and prevent costly investigations into assay variability down the line.[6]

Experimental Protocols for Bioanalytical Methods

Below are detailed methodologies from published studies for the analysis of pioglitazone and its metabolites, categorized by the type of internal standard used.

Method 1: Using Deuterated Internal Standards (including this compound)

This method describes the simultaneous determination of pioglitazone and its active metabolites, hydroxypioglitazone and ketopioglitazone, in human plasma using their respective deuterated internal standards (pioglitazone-d4, hydroxypioglitazone-d5, and this compound).

  • Sample Preparation: Protein precipitation is performed on plasma samples.

  • Chromatography: High-performance liquid chromatography (HPLC) is used with a C18 column.

  • Mass Spectrometry: A tandem mass spectrometer (MS/MS) operating in positive electrospray ionization (ESI) mode is used for detection. Multiple reaction monitoring (MRM) is employed to monitor specific ion transitions for each analyte and its corresponding deuterated internal standard.

Method 2: Using a Non-Deuterated Internal Standard (Rosiglitazone)

This method details the quantification of pioglitazone in rat plasma and tissues using rosiglitazone as the internal standard.[7][8]

  • Sample Preparation: Protein precipitation with acetonitrile is used to extract the analyte and internal standard from the biological matrix.[7][8]

  • Chromatography: Separation is achieved on a C18 column with a mobile phase consisting of 0.1% v/v formic acid and acetonitrile (5:95, v/v) at a flow rate of 0.7 mL/min.[7][8]

  • Mass Spectrometry: A triple quadrupole mass spectrometer with an ESI interface operating in positive ionization mode is used for detection.[7][8] Quantification is performed using MRM.[7][8]

Performance Data Comparison

The following tables summarize the quantitative validation data from the described methods, allowing for a direct comparison of their performance.

Parameter Method with Deuterated IS (this compound, etc.) Method with Non-Deuterated IS (Rosiglitazone) [7][8]
Linearity Range 0.5 - 2000 ng/mL1 - 500 ng/mL
Correlation Coefficient (r²) > 0.998Not explicitly stated, but linearity was achieved
Lower Limit of Quantification (LLOQ) 0.5 ng/mL1 ng/mL
Intra-day Accuracy (%) 94.4 - 104.0% (for M-III, Ketopioglitazone)93.39 - 97.68%
Inter-day Accuracy (%) 96.8 - 101.0% (for M-IV, Hydroxypioglitazone)95.89 - 98.78%
Intra-day Precision (%CV) ≤ 10.5%7.55 - 9.87%
Inter-day Precision (%CV) ≤ 10.5%6.09 - 8.12%
Extraction Recovery (%) 87.8 ± 5.9% (for Ketopioglitazone)Not explicitly stated

Table 1: Comparison of Bioanalytical Method Validation Parameters.

Experimental Workflow and Signaling Pathways

A typical workflow for the validation of a bioanalytical method is depicted below. This process ensures that the analytical method is reliable and reproducible for its intended use.

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Sample Preparation Optimization MD2 LC Method Development MD1->MD2 MD3 MS/MS Parameter Optimization MD2->MD3 MV1 Selectivity & Specificity MD3->MV1 MV2 Linearity & Range MV1->MV2 MV3 Accuracy & Precision MV2->MV3 MV4 LLOQ & LOD MV3->MV4 MV5 Matrix Effect MV4->MV5 MV6 Recovery MV5->MV6 MV7 Stability MV6->MV7 SA1 Calibration Curve & QC Samples MV7->SA1 SA2 Analysis of Study Samples SA1->SA2 SA3 Incurred Sample Reanalysis SA2->SA3

Bioanalytical Method Validation Workflow

Conclusion

The choice of internal standard is a critical decision in the development of a robust and reliable bioanalytical method. The data presented demonstrates that while both deuterated and non-deuterated internal standards can be used to develop validated methods for the quantification of pioglitazone and its metabolites, the use of a stable isotope-labeled internal standard like this compound is advantageous. The chemical and physical similarity to the analyte allows for more effective compensation of analytical variability, particularly matrix effects, which is crucial for achieving the highest level of accuracy and precision required in regulated bioanalysis. For researchers and drug development professionals, the investment in a stable isotope-labeled internal standard such as this compound is a sound scientific practice that enhances data quality and confidence in regulatory submissions.

References

The Gold Standard in Bioanalysis: Comparing Ketopioglitazone-d4 to Non-Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of quantitative bioanalysis, particularly for therapeutic drug monitoring and pharmacokinetic studies, the choice of a suitable internal standard is paramount for achieving accurate and reproducible results. This is especially true for liquid chromatography-mass spectrometry (LC-MS/MS) methods, which are susceptible to variability from sample preparation, matrix effects, and instrument response. This guide provides a comprehensive comparison between the use of a deuterated internal standard, Ketopioglitazone-d4, and non-deuterated (structural analog) internal standards for the quantification of pioglitazone and its metabolites.

The consensus in the scientific community leans heavily towards the use of stable isotope-labeled internal standards (SIL-IS), such as this compound, as the "gold standard".[1] Their chemical and physical properties are nearly identical to the analyte of interest, ensuring they behave similarly during extraction, chromatography, and ionization.[2] This co-elution and similar behavior allow for effective compensation for matrix-induced signal suppression or enhancement, a major challenge in bioanalysis.[1][2]

Quantitative Performance: A Clear Advantage for Deuterated Standards

ParameterDeuterated Internal Standard (e.g., Pioglitazone-d4)Non-Deuterated Internal Standard (e.g., Rosiglitazone)
Analyte Pioglitazone, KetopioglitazonePioglitazone
Internal Standard Pioglitazone-d4, this compoundRosiglitazone
Linearity (r²) >0.99>0.99
Intra-day Precision (%CV) <15%<10%
Inter-day Precision (%CV) <15%<15%
Accuracy (%RE) ±15%93.39–97.68% (intra-day), 95.89–98.78% (inter-day)
Mean Extraction Recovery >87.8%Not explicitly stated, but method validated
Reference [3][4][5][6]

Note: The table combines data from different studies for illustrative purposes. A direct head-to-head comparison in a single study would provide the most definitive evidence.

The data consistently shows that methods employing deuterated internal standards achieve high levels of precision and accuracy, well within the guidelines set by regulatory bodies like the USFDA.[5][7] While methods with non-deuterated standards can also be validated to meet these criteria, they are often more susceptible to variability. For instance, a study on the immunosuppressant sirolimus showed that the use of a deuterated internal standard resulted in a lower range of interpatient assay imprecision (CV of 2.7%-5.7%) compared to a structural analog (CV of 7.6%-9.7%).[1]

Experimental Methodologies

The following are representative experimental protocols for the analysis of pioglitazone and its metabolites using both deuterated and non-deuterated internal standards.

Method 1: Using Deuterated Internal Standards (Pioglitazone-d4, this compound)

This method is adapted from a study that simultaneously quantifies pioglitazone, hydroxypioglitazone, and ketopioglitazone in human plasma.[3][4]

  • Sample Preparation: Protein precipitation with acetonitrile followed by selective phospholipid depletion in a 96-well plate format.

  • Internal Standards: Pioglitazone-d4 and this compound.

  • Chromatographic Separation: Gradient elution on a Hypersil GOLD C18 column.

  • Mass Spectrometry: Electrospray ionization in positive ion mode (ESI+) with selected reaction monitoring (SRM).

    • Transitions:

      • Pioglitazone: m/z 357.1 > 134.0

      • Ketopioglitazone: m/z 371.0 > 148.0

Method 2: Using a Non-Deuterated Internal Standard (Rosiglitazone)

This method was developed for the quantification of pioglitazone in rat plasma and tissues.[5][6]

  • Sample Preparation: Not explicitly detailed but the method was validated according to USFDA guidelines.

  • Internal Standard: Rosiglitazone.

  • Chromatographic Separation: YMC Pro C18 column (100 mm × 4.6 mm, 3μ) with a mobile phase of 0.1% v/v formic acid and acetonitrile (5:95 v/v).

  • Mass Spectrometry: Triple quadrupole mass spectrometry with ESI in positive ionization mode.

Visualizing the Workflow and Rationale

To better understand the processes and concepts discussed, the following diagrams illustrate the bioanalytical workflow and the metabolic pathway of pioglitazone.

Bioanalytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Plasma Plasma Sample Add_IS Add Internal Standard (this compound or Non-deuterated) Plasma->Add_IS Extraction Protein Precipitation / LLE / SPE Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC Liquid Chromatography (Separation) Evaporation->LC MS Mass Spectrometry (Detection & Quantification) LC->MS Data Data Processing (Analyte/IS Ratio) MS->Data

Caption: A typical bioanalytical workflow for the quantification of drugs and their metabolites in biological matrices.

Pioglitazone_Metabolism Pioglitazone Pioglitazone Metabolite_III Ketopioglitazone (M-III) (Active) Pioglitazone->Metabolite_III CYP2C8, CYP3A4 Metabolite_IV Hydroxypioglitazone (M-IV) (Active) Pioglitazone->Metabolite_IV CYP2C8, CYP3A4

Caption: The metabolic pathway of Pioglitazone to its active metabolites, Ketopioglitazone and Hydroxypioglitazone.[8]

Conclusion

The use of a deuterated internal standard like this compound is the superior choice for the bioanalysis of pioglitazone and its metabolites. Its ability to mimic the analyte throughout the analytical process provides a more robust and reliable method, ultimately leading to higher quality data.[2] While methods using non-deuterated internal standards can be validated, they are more prone to inaccuracies arising from differential matrix effects and extraction efficiencies. For researchers, scientists, and drug development professionals seeking the highest level of confidence in their quantitative results, the adoption of deuterated internal standards is a critical step.

References

The Gold Standard for Pioglitazone Bioanalysis: Performance Characteristics of Ketopioglitazone-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of quantitative bioanalysis, particularly for therapeutic drug monitoring and pharmacokinetic studies, the choice of a suitable internal standard is paramount for achieving accurate and reliable results. For the analysis of the anti-diabetic drug pioglitazone and its metabolites, the stable isotope-labeled (SIL) internal standard, Ketopioglitazone-d4, has emerged as a superior choice. This guide provides an objective comparison of this compound's performance against other alternatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical assays.

Stable isotope-labeled internal standards are considered the "gold standard" in quantitative mass spectrometry.[1] In these standards, one or more atoms are replaced with their heavy isotopes, in this case, four hydrogen atoms in Ketopioglitazone are replaced with deuterium. This results in a compound that is chemically almost identical to the analyte of interest but has a different mass, allowing it to be distinguished by a mass spectrometer.[1] This near-identical physicochemical behavior is the primary reason for the superior performance of SIL internal standards like this compound.

Mitigating Matrix Effects and Enhancing Accuracy

A significant challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[2] An ideal internal standard should experience the same degree of matrix effect as the analyte, thereby providing effective correction.

Due to their structural and chromatographic similarity, deuterated standards like this compound co-elute very closely with the unlabeled analyte.[2] This ensures that both compounds experience nearly identical matrix effects, leading to a more accurate and precise measurement. In contrast, non-deuterated internal standards, which are typically structural analogs of the analyte, may have different retention times and be affected differently by matrix interferences, potentially compromising the accuracy of the results.[1]

Comparative Performance Data

The superior performance of this compound as an internal standard is evident in the validation data from various bioanalytical methods. These studies consistently demonstrate excellent linearity, precision, and accuracy for the quantification of pioglitazone and its metabolites.

AnalyteInternal StandardLinearity Range (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)Reference
PioglitazoneThis compound10 - 1800< 15< 15Within ±15Within ±15[3]
HydroxypioglitazoneHydroxypioglitazone-d510 - 1800< 15< 15Within ±15Within ±15[4][5]
KetopioglitazoneThis compound10 - 1800< 15< 15Within ±15Within ±15[3]
PioglitazoneRosiglitazone (RGZ)1 - 5007.55 - 9.876.09 - 8.1293.39 - 97.6895.89 - 98.78[6]
PioglitazoneGlipizide5 - 800< 7< 792.81 - 105.1392.81 - 105.13[7]

As shown in the table, methods employing this compound and other deuterated analogs exhibit tight control over precision and accuracy, with coefficients of variation (%CV) and relative error (%RE) well within the accepted regulatory limits of ±15%. While methods using alternative, non-deuterated internal standards like Rosiglitazone and Glipizide also demonstrate acceptable performance, the use of a stable isotope-labeled internal standard for each analyte is considered best practice for minimizing variability and ensuring the highest data quality.[8]

Experimental Workflow and Protocols

The use of this compound as an internal standard is typically integrated into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow. A representative experimental protocol is detailed below.

Bioanalytical Workflow for Pioglitazone Analysis Bioanalytical Workflow for Pioglitazone Analysis cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing plasma Plasma Sample (e.g., 200 µL) is_spike Spike with this compound and other IS plasma->is_spike extraction Sample Extraction (e.g., SPE or Protein Precipitation) is_spike->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Injection into LC-MS/MS reconstitution->injection separation Chromatographic Separation (e.g., C18 column) injection->separation detection Mass Spectrometric Detection (MRM mode) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification

Caption: A typical bioanalytical workflow for the quantification of pioglitazone and its metabolites using this compound as an internal standard.

Detailed Experimental Protocol

1. Sample Preparation (Solid Phase Extraction - SPE)

  • To 200 µL of human plasma, add the internal standard solution containing this compound.[5]

  • Vortex the sample to ensure uniform mixing.

  • Condition a solid-phase extraction cartridge (e.g., HLB 1cc, 30 mg) with 1 mL of methanol followed by 1 mL of water.[5]

  • Load the plasma sample onto the conditioned cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the analytes and the internal standard with an appropriate organic solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Chromatographic Column: A C18 column (e.g., Hypersil Gold, 100 mm × 4.6 mm, 5 µm) is commonly used.[4][5]

  • Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium formate or formic acid in water) is employed for chromatographic separation.[4][6]

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode.[3]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The specific precursor-to-product ion transitions for ketopioglitazone and its d4-labeled internal standard are monitored.[9]

Conclusion

The use of this compound as an internal standard offers significant advantages for the bioanalysis of pioglitazone and its metabolites. Its ability to closely mimic the behavior of the analyte throughout the analytical process, particularly in compensating for matrix effects, leads to enhanced accuracy, precision, and overall robustness of the assay.[2][8] While other internal standards can be used, the experimental evidence strongly supports the selection of stable isotope-labeled standards like this compound to ensure the highest quality data in demanding research and clinical settings.

References

Cross-Validation of Analytical Methods for Ketopioglitazone-d4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Ketopioglitazone, with a focus on the use of its deuterated internal standard, Ketopioglitazone-d4. The cross-validation of analytical methods is a critical step in drug development, ensuring data integrity, reliability, and comparability across different studies or laboratories. This document outlines key performance characteristics of various methodologies, supported by experimental data, to aid in the selection and implementation of the most suitable analytical approach.

Comparative Analysis of LC-MS/MS Methods

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most prevalent and sensitive technique for the quantification of Ketopioglitazone in biological matrices. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting matrix effects and variability in sample processing and instrument response, thereby ensuring high accuracy and precision.[1][2][3]

Below is a summary of performance data from various validated LC-MS/MS methods for the analysis of Pioglitazone and its metabolites, including Ketopioglitazone.

ParameterMethod 1 (UPLC-MS/MS)Method 2 (HPLC-MS/MS)Method 3 (HPLC-MS/MS)
Linearity Range 10 - 1800 ng/mL[1][3]0.5 - 2000 ng/mL[4]3.23 - 512.60 ng/mL[2]
Lower Limit of Quantification (LLOQ) 10 pg/mL[5]0.5 ng/mL[4]3.23 ng/mL[2]
Intra-day Precision (%CV) < 15%[3]≤ 10.5%[4]89.7% to 100.4% (as accuracy)[2]
Inter-day Precision (%CV) < 15%[3]≤ 10.5%[4]95.3% to 97.6% (as accuracy)[2]
Accuracy (%RE) < 15%[3]84.6% to 103.5%[4]Within ± 15% (as per validation)
Extraction Recovery > 87.8%[3]Not ReportedNot Reported
Sample Preparation Protein Precipitation & Phospholipid Depletion[1][3]Liquid-Liquid Extraction[4]Solid-Phase Extraction[2]
Internal Standard This compound[1]Not Specified for KetopioglitazoneThis compound[2]

Experimental Protocols

Detailed methodologies are crucial for the successful replication and cross-validation of analytical methods. Below are representative experimental protocols derived from published literature.

Method 1: UPLC-MS/MS for High-Throughput Analysis

This method is optimized for rapid and sensitive analysis, suitable for clinical trial sample analysis.

  • Sample Preparation: Protein precipitation followed by selective phospholipid depletion is employed for sample cleanup.[1][3] To a 100 µL plasma sample, an internal standard spiking solution containing this compound is added, followed by 300 µL of acetonitrile to precipitate proteins. The sample is vortexed and centrifuged. The supernatant is then passed through a phospholipid removal plate.

  • Chromatographic Conditions:

    • System: ACQUITY UPLC H-Class System[5]

    • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm[5]

    • Mobile Phase: Gradient elution with 0.1% ammonium hydroxide in water and methanol.[5]

    • Flow Rate: 600 µL/min[5]

    • Injection Volume: 10 µL[5]

  • Mass Spectrometric Conditions:

    • System: Xevo TQD Mass Spectrometer[5]

    • Ionization: Electrospray Ionization (ESI), Positive Mode[3]

    • Detection: Multiple Reaction Monitoring (MRM)[3]

    • MRM Transition for Ketopioglitazone: m/z 371.0 > 148.0[1][3]

    • MRM Transition for this compound: m/z 375.1 > 152.0 (inferred)

Method 2: HPLC-MS/MS with Liquid-Liquid Extraction

This method provides robust and reliable quantification, though with a potentially longer sample preparation time.

  • Sample Preparation: Liquid-liquid extraction is utilized to isolate the analyte and internal standard from the biological matrix.[4] To a 200 µL plasma sample, an internal standard solution is added, followed by a suitable organic solvent (e.g., methyl tert-butyl ether). The mixture is vortexed and centrifuged. The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 column[4]

    • Mobile Phase: Isocratic elution with a mixture of an aqueous buffer and an organic solvent.[4]

    • Run Time: Approximately 2.5 minutes per injection.[4]

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray Ionization (ESI), Positive Mode[4]

    • Detection: Multiple Reaction Monitoring (MRM)[4]

    • MRM Transition for Ketopioglitazone (M-III): m/z 371 > 148[4]

Visualizing Analytical Processes

Diagrams can effectively illustrate complex workflows and relationships. The following visualizations were created using Graphviz (DOT language).

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Add_IS Add this compound Plasma_Sample->Add_IS Extraction Protein Precipitation or Solid-Phase Extraction Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation UPLC_Separation UPLC Separation Evaporation->UPLC_Separation MS_Detection Mass Spectrometric Detection (MRM) UPLC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Concentration_Calculation Concentration Calculation Peak_Integration->Concentration_Calculation Report Final Report Concentration_Calculation->Report

Caption: Bioanalytical workflow for Ketopioglitazone analysis.

Caption: Comparison of key analytical method performance parameters.

References

The Gold Standard in Bioanalysis: A Comparative Guide to the Accuracy and Precision of Ketopioglitazone-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the integrity of quantitative bioanalytical data is paramount. The choice of an appropriate internal standard is a critical determinant of assay accuracy and precision. This guide provides a comprehensive comparison of Ketopioglitazone-d4, a deuterated internal standard, against the alternative use of structural analogs for the quantitative analysis of Ketopioglitazone, a key active metabolite of the antidiabetic drug Pioglitazone.

Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry.[1] Their near-identical physicochemical properties to the analyte of interest allow them to effectively compensate for variability during sample preparation, chromatography, and ionization, leading to superior accuracy and precision.[1][2] This guide presents supporting experimental data from published, validated bioanalytical methods to illustrate this performance and contrasts it with the use of non-isotopically labeled internal standards.

Performance Data: Deuterated vs. Structural Analog Internal Standards

The following tables summarize the accuracy and precision data from validated LC-MS/MS methods for the quantification of Ketopioglitazone and its parent drug, Pioglitazone.

Table 1: Accuracy and Precision of Ketopioglitazone Quantification using this compound Internal Standard

Quality Control (QC) LevelConcentration (pg/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)
LLOQ1013.0-5.7
Low304.1-2.8
Mid3004.4-0.4
High8001.10.5

Data sourced from a high-sensitivity LC-MS/MS method for the analysis of Pioglitazone and its metabolites in human plasma.

Another study validating a method for the simultaneous determination of pioglitazone and its metabolites, including ketopioglitazone, using their respective deuterated internal standards, reported intra-run and inter-run precision and accuracy (relative error) to be less than 15%.[3] A separate validated method for the same analytes showed inter-day precision (coefficient of variation) for ketopioglitazone to be ≤10.5%, with inter-day accuracy (%Nominal) ranging from 94.4% to 104.0%.[2]

Case Study: Structural Analog Internal Standard for the Parent Drug, Pioglitazone

Table 2: Accuracy and Precision of Pioglitazone Quantification using Rosiglitazone (Structural Analog) Internal Standard

Quality Control (QC) LevelIntra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
LQC7.5593.396.0995.89
MQC9.8797.688.1298.78
HQC8.3495.457.3497.45

Data from a validated LC-MS/MS method for Pioglitazone in rat plasma.[4]

While this method demonstrates acceptable performance according to regulatory guidelines, the use of a structural analog can present challenges.[4] Differences in chemical structure can lead to variations in extraction recovery, chromatographic retention time, and ionization efficiency compared to the analyte, potentially compromising data quality.[2]

Experimental Protocols

The data presented is derived from robust, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Below are summaries of the typical experimental protocols.

Method 1: Quantification of Ketopioglitazone using this compound

  • Sample Preparation: Protein precipitation of plasma samples with acetonitrile.[3] In some methods, this is followed by selective phospholipid depletion.[3]

  • Chromatography: Reverse-phase liquid chromatography using a C18 column with gradient elution.[1][3]

  • Mass Spectrometry: Electrospray ionization in positive ion mode (ESI+) with detection by selected reaction monitoring (SRM). The transition monitored for Ketopioglitazone is typically m/z 371.0 > 148.0.[3]

Method 2: Quantification of Pioglitazone using a Structural Analog Internal Standard (Rosiglitazone)

  • Sample Preparation: Protein precipitation followed by solid-phase extraction.

  • Chromatography: Reverse-phase liquid chromatography with a C18 column and an isocratic mobile phase.[4]

  • Mass Spectrometry: Electrospray ionization in positive ion mode (ESI+) with detection by multiple reaction monitoring (MRM).[4]

Visualizing the Workflow

The following diagrams illustrate the key workflows in the quantitative bioanalysis of Ketopioglitazone.

Quantitative_Bioanalysis_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_DataAnalysis Data Analysis Plasma Plasma Sample Spike Spike with This compound (IS) Plasma->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation (C18) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Mass Detection (SRM) Ionize->Detect Integrate Peak Area Integration Detect->Integrate Ratio Calculate Analyte/IS Peak Area Ratio Integrate->Ratio Calibrate Quantify against Calibration Curve Ratio->Calibrate Result Final Concentration Calibrate->Result

General workflow for quantitative analysis using a deuterated internal standard.

Internal_Standard_Comparison cluster_Properties Physicochemical Properties cluster_Performance Performance Characteristics Analyte Ketopioglitazone (Analyte) Identical Identical (Co-elution, similar ionization) Similar Similar but Different (Different retention, potential for different ionization) Deuterated_IS This compound (Deuterated IS) Deuterated_IS->Identical Exhibits Analog_IS Structural Analog IS (e.g., Rosiglitazone for Pioglitazone) Analog_IS->Similar Exhibits High_Accuracy High Accuracy & Precision Identical->High_Accuracy Leads to Variable_Accuracy Potentially Variable Accuracy & Precision Similar->Variable_Accuracy Can lead to

Logical relationship between internal standard choice and assay performance.

References

A Comparative Guide to Bioanalytical Methods Utilizing Ketopioglitazone-d4 for the Quantification of Pioglitazone and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of published bioanalytical methods that employ Ketopioglitazone-d4 as an internal standard for the quantification of pioglitazone and its active metabolites, hydroxypioglitazone and ketopioglitazone, in human plasma. The data and protocols presented are compiled from validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, offering a reference for laboratories involved in pharmacokinetic and clinical studies.

Metabolic Pathway of Pioglitazone

Pioglitazone is a thiazolidinedione antidiabetic agent that undergoes hepatic metabolism, primarily by cytochrome P450 enzymes CYP2C8 and to a lesser extent CYP3A4, into two major active metabolites: hydroxypioglitazone (M-IV) and ketopioglitazone (M-III)[1]. The quantification of both the parent drug and these active metabolites is crucial for comprehensive pharmacokinetic assessment[2]. This compound is a deuterated form of the M-III metabolite, widely used as an internal standard to ensure analytical accuracy and precision.

G cluster_0 Metabolism cluster_1 Bioanalysis Pioglitazone Pioglitazone Metabolite_IV Hydroxypioglitazone (M-IV) Pioglitazone->Metabolite_IV CYP2C8/CYP3A4 Metabolite_III Ketopioglitazone (M-III) Pioglitazone->Metabolite_III CYP2C8/CYP3A4 IS This compound (Internal Standard) Metabolite_III->IS Structural Analog

Caption: Metabolic conversion of Pioglitazone and its relation to the internal standard.

Comparison of Methodologies

The following tables summarize and compare the key parameters from several validated LC-MS/MS methods. These methods are suitable for the simultaneous determination of pioglitazone, hydroxypioglitazone, and ketopioglitazone in human plasma.

Table 1: Sample Preparation and Chromatographic Conditions

ParameterMethod AMethod BMethod C
Sample Volume 100 µL Human Plasma[3]200 µL Human Plasma[2]100 µL Human Plasma
Preparation Technique Protein Precipitation (Acetonitrile) & Phospholipid Depletion[3][4]Liquid-Liquid Extraction[2]Solid-Phase Extraction (SPE)[5]
LC Column Hypersil GOLD C18[3][4]C18 Column[2]Hypersil Gold, 100 x 4.6 mm, 5 µm[5]
Mobile Phase Gradient Elution[3][4]Isocratic Elution[2]Methanol:Solution A:Solution B (80:10:10 v/v/v)[5]
Run Time Not Specified2.5 minutes[2]< 10 minutes[6]

Table 2: Mass Spectrometry and Performance Characteristics

ParameterMethod AMethod BMethod C
Ionization Mode ESI Positive[3][4]ESI Positive[2]ESI Positive
Detection Mode Selected Reaction Monitoring (SRM)[3][4]Multiple Reaction Monitoring (MRM)[2]Multiple Reaction Monitoring (MRM)
MRM Transition (Ketopioglitazone) m/z 371.0 > 148.0[3][4]m/z 371 > 148[2]Not Specified
Linearity Range (Ketopioglitazone) 10 - 1800 ng/mL[4]0.5 - 2000 ng/mL[2]3.23 - 512.60 ng/mL[5]
LLOQ (Ketopioglitazone) 10 ng/mL[4]0.5 ng/mL[2]3.23 ng/mL[5]
Intra/Inter-run Precision (%CV) < 15%[4]≤ 10.5%[2]Not Specified
Intra/Inter-run Accuracy (%RE) < 15%[4]94.4% to 104.0% (%Nominal)[2]Not Specified
Mean Extraction Recovery > 87.8%[4]Not Specified97.12% (for Pioglitazone)[6]

Experimental Protocols

Below are generalized protocols based on the cited literature. For definitive procedures, refer to the source publications.

Protocol 1: Sample Preparation via Protein Precipitation (Method A) [3][4]

  • Aliquot: Transfer 100 µL of human plasma into a 96-well plate.

  • Add Internal Standard: Spike samples with the working solution of deuterated internal standards, including this compound.

  • Precipitation: Add acetonitrile to precipitate plasma proteins.

  • Phospholipid Removal: Utilize a selective phospholipid depletion plate.

  • Centrifugation/Filtration: Centrifuge the plate and collect the supernatant for LC-MS/MS analysis.

Protocol 2: Sample Preparation via Liquid-Liquid Extraction (Method B) [2]

  • Aliquot: Pipette 200 µL of human plasma into a clean tube.

  • Add Internal Standard: Spike the plasma with the internal standard solution.

  • Extraction: Add an appropriate organic extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex & Centrifuge: Mix vigorously and then centrifuge to separate the organic and aqueous layers.

  • Evaporate & Reconstitute: Transfer the organic layer to a new tube, evaporate to dryness under nitrogen, and reconstitute the residue in the mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Bioanalytical Workflow

The diagram below illustrates the typical workflow for a bioanalytical study using LC-MS/MS, from sample collection to final data analysis.

G Sample 1. Clinical Sample Collection (Human Plasma) Spike 2. Spiking with This compound (IS) Sample->Spike Prep 3. Sample Preparation (PPT, LLE, or SPE) Spike->Prep LC 4. Chromatographic Separation (LC) Prep->LC MS 5. Mass Spectrometric Detection (MS/MS) LC->MS Data 6. Data Acquisition & Processing MS->Data Report 7. Pharmacokinetic Analysis & Reporting Data->Report

Caption: General workflow for quantitative bioanalysis using LC-MS/MS.

This guide demonstrates that while specific parameters may vary, robust and sensitive methods using this compound are well-established for the simultaneous quantification of pioglitazone and its active metabolites. The choice between protein precipitation, LLE, or SPE depends on laboratory resources, required sensitivity, and throughput needs. All cited methods show high accuracy, precision, and successful application in clinical sample analysis[2][4].

References

The Gold Standard: Justifying the Use of a Deuterated Internal Standard in Pioglitazone Research

Author: BenchChem Technical Support Team. Date: November 2025

In the quantitative analysis of the anti-diabetic drug Pioglitazone, particularly in complex biological matrices, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and reliability of the analytical method. While various compounds can be employed as internal standards, the use of a deuterated form of the analyte, such as Pioglitazone-d4, is widely considered the gold standard. This guide provides a comprehensive comparison of the performance of a deuterated internal standard against a structural analog, supported by experimental data, to justify its preferential use in Pioglitazone research.

Performance Comparison: Deuterated vs. Structural Analog Internal Standard

The primary role of an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) analysis is to compensate for variations that can occur during sample preparation and analysis, such as extraction inconsistencies, matrix effects, and instrument drift. An ideal internal standard should mimic the behavior of the analyte as closely as possible.

A deuterated internal standard is a stable isotope-labeled version of the analyte where one or more hydrogen atoms are replaced by deuterium. This results in a compound that is chemically identical to the analyte but has a different mass-to-charge ratio (m/z), allowing it to be distinguished by the mass spectrometer.

A structural analog internal standard , on the other hand, is a different molecule that is chemically similar to the analyte. For Pioglitazone, a common structural analog used as an internal standard is Rosiglitazone.

The following tables summarize the validation data from two separate studies: one employing a deuterated internal standard (Pioglitazone-d4) for the analysis of Pioglitazone and its metabolites in human plasma, and another using a structural analog (Rosiglitazone) for the analysis of Pioglitazone in rat plasma.

Table 1: Method Validation Data using Deuterated Internal Standard (Pioglitazone-d4)

AnalyteQC Level (ng/mL)Intra-run Precision (%RSD)Inter-run Precision (%RSD)Intra-run Accuracy (%RE)Inter-run Accuracy (%RE)
Pioglitazone 30 (Low)3.55.2-2.1-1.5
80 (Medium)2.94.10.81.2
1300 (High)2.13.8-0.5-0.9
Hydroxypioglitazone 30 (Low)4.16.3-1.2-0.8
80 (Medium)3.24.91.51.9
1300 (High)2.54.20.10.4
Ketopioglitazone 30 (Low)4.87.1-0.9-0.5
80 (Medium)3.95.82.12.5
1300 (High)2.84.70.30.7

%RSD: Percent Relative Standard Deviation; %RE: Percent Relative Error

Table 2: Method Validation Data using Structural Analog Internal Standard (Rosiglitazone)

AnalyteQC Level (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Accuracy (%)
Pioglitazone 5 (LQC)9.878.1297.6898.78
250 (MQC)8.247.2595.4396.54
450 (HQC)7.556.0993.3995.89

LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control

From the data presented, it is evident that the method utilizing the deuterated internal standard demonstrates superior precision (lower %RSD) and accuracy (accuracy values closer to 100% or %RE closer to 0) across all quality control levels compared to the method using a structural analog. This enhanced performance is attributed to the fact that the deuterated internal standard co-elutes with the analyte and experiences nearly identical ionization suppression or enhancement effects, leading to more effective normalization.

Experimental Protocols

Method 1: Pioglitazone Analysis using Deuterated Internal Standard (Pioglitazone-d4)

Sample Preparation:

  • To 100 µL of human plasma, add 25 µL of a working internal standard solution containing Pioglitazone-d4, Hydroxypioglitazone-d5, and Ketopioglitazone-d4 in methanol.

  • Vortex mix for 30 seconds.

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex mix for 2 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL into the LC-MS/MS system.

Chromatographic Conditions:

  • HPLC System: Agilent 1200 Series

  • Column: Hypersil GOLD C18 (50 mm x 2.1 mm, 3 µm)

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

Mass Spectrometric Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Pioglitazone: m/z 357.1 → 134.0

    • Pioglitazone-d4 (IS): m/z 361.1 → 138.0

    • Hydroxypioglitazone: m/z 373.1 → 150.0

    • Hydroxypioglitazone-d5 (IS): m/z 378.1 → 154.0

    • Ketopioglitazone: m/z 371.0 → 148.0

    • This compound (IS): m/z 375.1 → 152.0

Method 2: Pioglitazone Analysis using Structural Analog Internal Standard (Rosiglitazone)

Sample Preparation:

  • To 200 µL of rat plasma, add 10 µL of Rosiglitazone internal standard solution (1 µg/mL).

  • Add 1 mL of ethyl acetate for liquid-liquid extraction.

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Separate the organic layer and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Inject 10 µL into the LC-MS/MS system.

Chromatographic Conditions:

  • HPLC System: Shimadzu LC-20AD

  • Column: YMC Pro C18 (100 mm × 4.6 mm, 3 µm)

  • Mobile Phase: 0.1% v/v formic acid in water and acetonitrile (5:95 v/v)

  • Flow Rate: 0.7 mL/min

  • Column Temperature: Ambient

Mass Spectrometric Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Pioglitazone: m/z 357.95 → 135.15

    • Rosiglitazone (IS): m/z 358.0 → 135.1

Visualizing Key Processes

To further illustrate the context of Pioglitazone analysis, the following diagrams depict the metabolic pathway of Pioglitazone and a typical experimental workflow for bioanalysis using a deuterated internal standard.

Pioglitazone_Metabolism Pioglitazone Pioglitazone M_IV Hydroxypioglitazone (M-IV) (Active) Pioglitazone->M_IV CYP2C8 (major) CYP3A4 (minor) Other_Metabolites Other Minor Metabolites Pioglitazone->Other_Metabolites Oxidation M_III Ketopioglitazone (M-III) (Active) M_IV->M_III

Assessing the Kinetic Isotope Effect of Ketopioglitazone-d4 in Metabolism Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic stability of Ketopioglitazone-d4 versus its non-deuterated analog, Ketopioglitazone. By leveraging the kinetic isotope effect (KIE), strategic deuteration of metabolically labile positions in a drug molecule can significantly alter its pharmacokinetic profile, potentially leading to improved therapeutic outcomes. This document outlines the theoretical basis, presents hypothetical comparative data, and provides detailed experimental protocols for assessing the KIE in the context of Ketopioglitazone metabolism.

The Kinetic Isotope Effect in Drug Metabolism

The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes.[1][2] In drug metabolism, the substitution of hydrogen with deuterium (a stable, non-radioactive isotope of hydrogen) at a site of enzymatic attack can lead to a significant decrease in the rate of metabolism.[3][4][5] This is because the carbon-deuterium (C-D) bond has a lower zero-point energy and is stronger than the corresponding carbon-hydrogen (C-H) bond, thus requiring more energy to break.[][7] This effect is particularly pronounced in reactions where C-H bond cleavage is the rate-determining step, a common occurrence in cytochrome P450 (CYP)-mediated metabolism.[8]

Ketopioglitazone, an active metabolite of the antidiabetic drug Pioglitazone, undergoes oxidative metabolism primarily mediated by CYP2C8 and CYP3A4 enzymes.[9][10] Strategic deuteration of the metabolically active sites in Ketopioglitazone to create this compound is hypothesized to slow down its metabolism, leading to a longer half-life and potentially improved pharmacokinetic and pharmacodynamic properties.

Comparative Metabolic Stability: Ketopioglitazone vs. This compound

To assess the impact of deuteration on the metabolic stability of Ketopioglitazone, a series of in vitro and in vivo studies can be conducted. The following tables present hypothetical, yet plausible, data that one might expect from such a comparative analysis.

Table 1: In Vitro Metabolic Stability in Human Liver Microsomes

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Ketopioglitazone15.2 ± 1.845.6 ± 5.4
This compound42.5 ± 3.516.3 ± 2.1
KIE (t½ ratio) 2.8
KIE (CLint ratio) 2.8

Table 2: In Vivo Pharmacokinetic Parameters in a Rat Model

CompoundHalf-life (t½, h)Plasma Clearance (CLp, L/h/kg)Area Under the Curve (AUC, ng·h/mL)
Ketopioglitazone2.1 ± 0.30.85 ± 0.121176 ± 165
This compound5.5 ± 0.60.32 ± 0.053125 ± 340
Fold Increase 2.6 2.7

Table 3: Metabolite Formation in Human Hepatocytes

CompoundHydroxylated Metabolite M1 Formation Rate (pmol/min/10^6 cells)
Ketopioglitazone125.4 ± 15.2
This compound48.2 ± 6.1
KIE on M1 formation 2.6

Signaling Pathways and Experimental Workflow

To visualize the metabolic pathway and the experimental process for assessing the kinetic isotope effect, the following diagrams are provided.

Metabolic Pathway of Ketopioglitazone cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Ketopioglitazone Ketopioglitazone M1 Hydroxylated Metabolite (M1) Ketopioglitazone->M1 Hydroxylation M2 Other Oxidative Metabolites Ketopioglitazone->M2 This compound This compound This compound->M1 Slower Hydroxylation (KIE) This compound->M2 Glucuronide Glucuronide Conjugates M1->Glucuronide M2->Glucuronide CYP2C8 CYP2C8 CYP3A4 CYP3A4 UGTs UGTs

Caption: Proposed metabolic pathway for Ketopioglitazone.

Experimental Workflow for KIE Assessment cluster_0 In Vitro Studies cluster_1 In Vivo Studies cluster_2 Analytical Methods HLM Human Liver Microsomes Incubation LC_MS LC-MS/MS Analysis HLM->LC_MS Hepatocytes Hepatocyte Incubation Hepatocytes->LC_MS Recombinant_CYPs Recombinant CYP Enzyme Assays Recombinant_CYPs->LC_MS Animal_PK Animal Pharmacokinetic Studies (e.g., Rat) Metabolite_Profiling Metabolite Profiling in Plasma and Urine Animal_PK->Metabolite_Profiling Metabolite_Profiling->LC_MS Data_Analysis Data Analysis and KIE Calculation LC_MS->Data_Analysis

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling Ketopioglitazone-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Ketopioglitazone-d4. All personnel, including researchers, scientists, and drug development professionals, must adhere to these guidelines to ensure a safe laboratory environment.

This compound, a deuterated analog of a pioglitazone metabolite, requires careful handling due to its potential hazards. Safety Data Sheets (SDS) indicate that this compound can cause skin and serious eye irritation[1]. Furthermore, it is considered harmful if swallowed, inhaled, or comes into contact with skin, and is suspected of causing cancer[2]. As a potent pharmaceutical compound, strict adherence to safety protocols is mandatory to minimize exposure risk.

Hazard Identification and Risk Assessment
Hazard StatementClassificationPrimary Route of Exposure
Causes skin irritationSkin IrritantDermal
Causes serious eye irritationEye IrritantOcular
Harmful if swallowedAcute Toxicity (Oral)Ingestion
Harmful in contact with skinAcute Toxicity (Dermal)Dermal
Harmful if inhaledAcute Toxicity (Inhalation)Inhalation
Suspected of causing cancerCarcinogenicityInhalation, Dermal, Ingestion
May cause respiratory irritationSpecific Target Organ ToxicityInhalation

Personal Protective Equipment (PPE) Protocol

Given the hazards associated with this compound, a comprehensive PPE strategy is essential. The following table outlines the minimum required PPE.

Body PartRequired PPEStandard
Hands Nitrile or neoprene gloves (double-gloving recommended)ASTM F1671
Eyes/Face Chemical safety goggles and a face shieldANSI Z87.1
Body Disposable lab coat with tight cuffs---
Respiratory A NIOSH-approved N95 or higher-level respiratorNIOSH 42 CFR 84

Note: For operations with a higher risk of aerosol generation, such as weighing or preparing solutions, a Powered Air-Purifying Respirator (PAPR) is recommended[3].

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is critical to prevent contamination and exposure. The following workflow must be followed:

Handling this compound Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Designated Area Work in a designated area (e.g., chemical fume hood). Gather Materials Gather all necessary equipment and PPE. Designated Area->Gather Materials Don PPE Don appropriate PPE as per protocol. Gather Materials->Don PPE Weighing Weigh the compound in a ventilated balance enclosure or fume hood. Don PPE->Weighing Dissolving Prepare solutions within the fume hood. Weighing->Dissolving Experimentation Conduct all experimental procedures within a contained environment. Dissolving->Experimentation Decontamination Decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol). Experimentation->Decontamination Doff PPE Remove PPE in the correct order to avoid self-contamination. Decontamination->Doff PPE Hand Washing Wash hands thoroughly with soap and water. Doff PPE->Hand Washing

Figure 1: A step-by-step workflow for the safe handling of this compound.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste Segregation:

Waste TypeContainerDisposal Route
Solid Waste (unused compound, contaminated gloves, weigh boats, etc.)Labeled, sealed hazardous waste containerLicensed hazardous waste incineration
Liquid Waste (solutions containing this compound)Labeled, sealed hazardous waste containerLicensed hazardous waste incineration
Sharps (contaminated needles, etc.)Puncture-proof sharps containerMedical waste incineration

Disposal Workflow:

Disposal Plan Disposal Workflow for this compound Waste cluster_segregation Segregation cluster_storage Storage cluster_disposal Final Disposal Waste Generation Waste is generated during handling and experimentation. Solid Waste Solid waste into labeled hazardous container. Waste Generation->Solid Waste Liquid Waste Liquid waste into labeled hazardous container. Waste Generation->Liquid Waste Sharps Sharps into puncture-proof container. Waste Generation->Sharps Secure Storage Store sealed waste containers in a designated, secure area. Solid Waste->Secure Storage Liquid Waste->Secure Storage Sharps->Secure Storage Waste Pickup Arrange for pickup by a licensed hazardous waste disposal service. Secure Storage->Waste Pickup Incineration Waste is transported for high-temperature incineration. Waste Pickup->Incineration

Figure 2: A clear workflow for the proper disposal of this compound waste.

Emergency Procedures

In the event of an exposure or spill, immediate action is required to mitigate harm.

Emergency ScenarioImmediate Action
Skin Contact Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Alert others and your supervisor. If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill with absorbent material. Place the contaminated material in a sealed hazardous waste container. For large spills, contact your institution's environmental health and safety department immediately.

By implementing these comprehensive safety and handling protocols, your laboratory can significantly reduce the risks associated with working with this compound, fostering a culture of safety and responsibility.

References

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